Product packaging for (S)-2-(morpholin-3-yl)ethanol(Cat. No.:CAS No. 761460-05-3)

(S)-2-(morpholin-3-yl)ethanol

Cat. No.: B3283113
CAS No.: 761460-05-3
M. Wt: 131.17 g/mol
InChI Key: TVPDWWYLCZDJKD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-(Morpholin-3-yl)ethanol is a valuable chiral synthon in medicinal chemistry, featuring a morpholine ring, a ubiquitous pharmacophore in drug discovery. The morpholine ring is prized for its ability to enhance key physicochemical properties of drug candidates, primarily by improving aqueous solubility for better bioavailability, while also engaging in target binding through hydrophobic interactions and hydrogen bonding . This specific (S)-enantiomer is of particular interest for the synthesis of stereospecific bioactive molecules and is closely related to the (R)-enantiomer (CAS# 1432793-96-8) . Researchers utilize this scaffold in the development of compounds for a wide range of therapeutic areas, including anticancer agents, antidepressants, antivirals, and antimicrobials . Its application extends to creating novel ruthenium-based antibacterial agents, where the morpholine moiety contributes to potent activity against challenging pathogens like Staphylococcus aureus and helps combat antibiotic resistance . Furthermore, morpholine derivatives serve as critical cores in patented pharmaceutical compounds and are investigated as corticotropin-releasing factor (CRF1) receptor antagonists for neurological disorders . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3283113 (S)-2-(morpholin-3-yl)ethanol CAS No. 761460-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-morpholin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDWWYLCZDJKD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703712
Record name 2-[(3S)-Morpholin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761460-05-3
Record name (3S)-3-Morpholineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761460-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3S)-Morpholin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Role of (S)-2-(morpholin-3-yl)ethanol and its Congeners in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flatland of Achiral Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and chiral purity is not merely an academic exercise; it is a fundamental necessity for achieving therapeutic specificity and optimizing pharmacokinetic profiles. The morpholine heterocycle, long recognized as a "privileged scaffold," has been a workhorse in medicinal chemistry, prized for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] However, the exploration of its chiral derivatives, particularly those with substitution at the 3-position, represents a significant leap forward in harnessing the full potential of this versatile core. This guide delves into the technical nuances of a specific, yet profoundly important, chiral building block: (S)-2-(morpholin-3-yl)ethanol and its closely related analogs. We will dissect its synthesis, explore its pivotal role in the development of next-generation therapeutics, and provide actionable protocols for its implementation in drug discovery programs.

The Strategic Importance of the Chiral 3-Substituted Morpholine Scaffold

The introduction of a stereocenter at the 3-position of the morpholine ring, coupled with a functionalized side chain, offers several distinct advantages in drug design:

  • Three-Dimensional Diversity: The chiral center allows for precise spatial orientation of substituents, enabling more specific and potent interactions with complex biological targets.

  • Improved Physicochemical Properties: The inherent polarity of the morpholine ring, conferred by the oxygen and nitrogen atoms, often leads to enhanced solubility and a favorable pKa profile, which can improve oral bioavailability and cell permeability.[3][4][5]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer half-life of drug candidates.

  • Versatile Synthetic Handle: The primary alcohol of this compound and related structures provides a versatile point for further chemical modification and linkage to other pharmacophoric elements.

These attributes have positioned chiral 3-substituted morpholines as valuable components in the design of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and, as we will explore in depth, hematological diseases.[3][4][5][6]

Synthesis of this compound: A Chiral Pool Approach

The enantioselective synthesis of this compound can be elegantly achieved from the chiral pool, utilizing readily available amino acids as starting materials. L-serine is a particularly attractive starting point due to its inherent stereochemistry and functional groups that are amenable to the construction of the morpholine ring.

Conceptual Synthetic Pathway

The overall strategy involves the protection of the amino and carboxyl groups of L-serine, followed by the introduction of the two-carbon unit required to form the morpholine ring, cyclization, and subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Protection & Activation cluster_2 Ring Formation cluster_3 Reduction & Final Product L-Serine L-Serine Protected_L-Serine Protected L-Serine (e.g., N-Boc, O-TBDMS) L-Serine->Protected_L-Serine Protection Activated_Serine Activated Serine Derivative Protected_L-Serine->Activated_Serine Activation Linear_Precursor Linear Precursor Activated_Serine->Linear_Precursor Alkylation Cyclized_Intermediate (S)-Morpholinone Carboxylate Linear_Precursor->Cyclized_Intermediate Intramolecular Cyclization Carboxylic_Acid (S)-Morpholine-3- carboxylic Acid Cyclized_Intermediate->Carboxylic_Acid Reduction & Deprotection Target_Molecule This compound Carboxylic_Acid->Target_Molecule Reduction

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Synthesis from L-Serine

This protocol is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.[7]

Step 1: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester

  • Protection of L-Serine: L-serine is first converted to its tert-butyl ester by reacting with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.

  • N-Acylation: The resulting L-serine tert-butyl ester is dissolved in dichloromethane and cooled to 0 °C. A solution of chloroacetyl chloride in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion to yield N-chloroacetyl-L-serine tert-butyl ester.

  • Intramolecular Cyclization: The N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of a strong base, such as sodium ethoxide, in toluene is added dropwise at room temperature. The reaction mixture is stirred until the cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is complete.

Step 2: Reduction of the Lactam and Ester to this compound

  • Lactam Reduction: The (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in an appropriate solvent like tetrahydrofuran (THF). A reducing agent capable of reducing the lactam, such as borane-dimethyl sulfide complex (BMS), is added cautiously at 0 °C. The reaction is then heated to reflux to drive the reduction to completion, affording (S)-morpholine-3-carboxylic acid tert-butyl ester.

  • Ester Reduction: The crude (S)-morpholine-3-carboxylic acid tert-butyl ester is then subjected to a more potent reducing agent to convert the ester to the primary alcohol. Lithium aluminum hydride (LAH) in THF is a suitable choice. The reaction is typically carried out at 0 °C to room temperature.

  • Work-up and Purification: After the reduction is complete, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solids are filtered off, and the organic layer is dried and concentrated. The crude this compound is then purified by column chromatography to yield the final product.

Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~147.19 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
logP ~ -1.5Indicates high hydrophilicity, suggesting good aqueous solubility.
Topological Polar Surface Area (TPSA) ~ 53.9 ŲSuggests good potential for oral absorption and cell permeability.
pKa (basic) ~ 8.5 - 9.0The basic nitrogen will be protonated at physiological pH, which can enhance solubility and interactions with biological targets.
Number of Hydrogen Bond Donors 2Contributes to solubility and potential for specific interactions with target proteins.
Number of Hydrogen Bond Acceptors 3Contributes to solubility and potential for specific interactions with target proteins.

These predicted properties underscore the potential of this compound as a building block for orally bioavailable drugs with favorable solubility and permeability profiles.

Application in Medicinal Chemistry: A Case Study of Osivelotor (GBT021601)

The most compelling demonstration of the utility of the (S)-3-substituted morpholine scaffold is its incorporation into the investigational drug Osivelotor (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor for the treatment of sickle cell disease (SCD).[3][12]

The Challenge of Sickle Cell Disease

Sickle cell disease is a genetic disorder caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under low oxygen conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. These sickled cells are rigid, leading to vaso-occlusion, chronic hemolysis, and severe pain crises.

Mechanism of Action of Osivelotor

Osivelotor is an allosteric modulator of hemoglobin. It preferentially binds to the α-chain of hemoglobin, forming a reversible covalent bond with the N-terminal valine. This binding stabilizes the high-oxygen-affinity R-state of hemoglobin, thereby increasing its oxygen affinity.[12] By keeping hemoglobin in its oxygenated state, Osivelotor inhibits the polymerization of deoxygenated HbS, the root cause of red blood cell sickling.[12][13]

Osivelotor_MoA cluster_0 Pathophysiology of SCD cluster_1 Therapeutic Intervention with Osivelotor Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization Low O₂ Sickling RBC Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion & Hemolysis Sickling->Vaso_occlusion Osivelotor Osivelotor Osivelotor->Deoxy_HbS Binds to α-chain Oxy_HbS Oxygenated HbS (R-state) Osivelotor->Oxy_HbS Stabilizes Oxy_HbS->Polymerization Inhibits

Caption: Mechanism of action of Osivelotor in sickle cell disease.

The Role of the (S)-3-Substituted Morpholine Moiety in Osivelotor

The (S)-3-substituted morpholine moiety in Osivelotor is not merely a passive linker but plays a crucial role in the drug's overall profile:

  • Improved Pharmacokinetics: Preclinical studies have shown that Osivelotor has a significantly improved pharmacokinetic profile compared to the first-generation drug, voxelotor, with greater exposure and a longer half-life.[14][15] This is attributed, in part, to the metabolic stability and favorable physicochemical properties conferred by the morpholine ring.

  • Optimal Spatial Orientation: The chiral center at the 3-position of the morpholine ring precisely orients the rest of the molecule for optimal interaction with the hemoglobin binding pocket.

  • Favorable Drug-like Properties: The morpholine group contributes to the overall solubility and permeability of Osivelotor, which is essential for its oral bioavailability.

Broader Potential and Future Directions

While the application of the (S)-3-substituted morpholine scaffold in Osivelotor is a landmark achievement, its potential extends to other therapeutic areas. The unique combination of chirality, polarity, and metabolic stability makes it an attractive building block for:

  • Central Nervous System (CNS) Agents: The physicochemical properties of morpholine derivatives are well-suited for designing drugs that can cross the blood-brain barrier.[3][4][5][6] Chiral 3-substituted morpholines could be employed to develop novel treatments for neurodegenerative diseases, psychiatric disorders, and CNS tumors.[3][4]

  • Oncology: The morpholine scaffold is present in several approved and investigational anticancer drugs.[15][16][17] The introduction of chirality at the 3-position can lead to the development of more selective and potent kinase inhibitors or other targeted therapies.

Conclusion

This compound and its congeners represent a class of chiral building blocks with immense potential in modern medicinal chemistry. Their strategic application, exemplified by the development of Osivelotor, highlights the power of combining a privileged scaffold with stereochemical control to address challenging therapeutic targets. As drug discovery continues to move towards more complex and specific molecular architectures, the demand for versatile and functionally rich chiral synthons like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

  • GBT021601 increases Hb and arterial saturation, reduces lactate, and... - ResearchGate. (n.d.).
  • Tamanaha, M. de la C., Flores Cabrera, E., Sargeant, J., Gershon, P. D., Samuel Russell, P. P., & Cocco, M. J. (2025). Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure. bioRxiv, 2025.05.12.653546. [Link]
  • Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - ResearchGate. (n.d.).
  • Ghafourian, T., & Cronin, M. T. D. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93–138. [Link]
  • Kim, S., Lee, J., & Kim, S. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Journal of Agricultural and Food Chemistry, 70(25), 7794–7802. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Pochron, M. (2025, June 17). Analysis Supports Further Study of Osivelotor for SCD. Docwire News.
  • Metcalf, B., et al. (2025). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters, 16(8), 1526-1532. [Link]
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • SL-77. Morpholines for CNS drug discovery. (n.d.). Asinex.
  • Osivelotor. (n.d.). PubChem.
  • Kwon, Y., & Ingato, D. (2018). Extracellular vesicles and methods and uses thereof.
  • Hinostroza Caldas, A., Kokorin, A., Tkatchenko, A., & Medrano Sandonas, L. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv. [Link]
  • Singh, S., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5809. [Link]
  • Saady, A., et al. (2020). An Investigation of Structure-Activity Relationships of Azolylacryloyl Derivatives Yielded Potent and Long-Acting Hemoglobin Modulators for Reversing Erythrocyte Sickling. Molecules, 25(21), 5148. [Link]
  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1477–1486. [Link]
  • Chu, D. T., Zoll, A. J., & Ellman, J. A. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 6035–6039. [Link]
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(43), 27856–27869. [Link]
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... - ResearchGate. (n.d.).
  • Balsamo, J., et al. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025. American Chemical Society.
  • Zhang, L., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(19), 3509. [Link]
  • Li, C., et al. (2013). Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)
  • Patel, R. N. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Biotechnology Letters, 33(7), 1435–1440. [Link]
  • Patel, R. N. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. PubMed.

Sources

(S)-2-(Morpholin-3-yl)ethanol: A Chiral Synthon for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Morpholin-3-yl)ethanol is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on leveraging its unique structural features for the development of novel therapeutics. We will explore various synthetic strategies, including asymmetric and chiral pool approaches, and delve into its utility in the synthesis of pharmacologically active compounds. This document aims to serve as a technical resource, offering practical insights and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

Chirality is a fundamental concept in drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, efficacy, and safety.[1][2] Enantiomers of a chiral drug can exhibit significantly different biological effects, with one enantiomer often being therapeutically active while the other may be inactive or even toxic.[1] This underscores the critical importance of stereocontrolled synthesis in the development of new medicines.

The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved and experimental drugs.[3][4][5] Its presence can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, and facilitate strong interactions with biological targets.[3][4][5] When chirality is introduced into the morpholine ring, as in this compound, it provides a powerful tool for creating stereochemically defined drug candidates with enhanced potency and selectivity.[3][6]

This compound, with its defined stereocenter at the C3 position and a versatile primary alcohol functional group, serves as a key intermediate in the synthesis of a variety of bioactive molecules.[7][8] Its structural rigidity and potential for hydrogen bonding make it an attractive component for designing ligands that can precisely fit into the active sites of enzymes and receptors.

Synthetic Strategies for this compound

The enantioselective synthesis of substituted morpholines is a topic of significant interest in organic chemistry.[9][10] Several strategies have been developed to access chiral morpholine derivatives like this compound, primarily categorized into asymmetric synthesis and chiral pool synthesis.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic starting materials using chiral catalysts or reagents.[11]

  • Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized morpholines.[12] For instance, a multi-step sequence involving the organocatalytic α-chlorination of an aldehyde, followed by reduction and subsequent cyclization steps, can yield chiral C2-functionalized morpholines with high enantiomeric excess.[12] While this approach is highly effective for C2 substitution, modifications would be necessary to target C3-substituted analogs like this compound.

  • Metal-Catalyzed Asymmetric Reactions: Transition metal-catalyzed reactions, such as asymmetric hydrogenation and hydroamination, offer efficient routes to chiral heterocycles.[9] For example, a tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates.[9]

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials.[13] This approach leverages the inherent chirality of the starting material to construct the target molecule.

A common strategy for synthesizing this compound involves starting from a chiral amino alcohol. For example, the synthesis can commence from an appropriate N-protected (S)-amino alcohol derivative, which can be elaborated through a series of steps including cyclization to form the morpholine ring.

Representative Synthetic Protocol: Synthesis of (3R)-morpholin-3-ylmethanol from [(3R)-4-benzylmorpholin-3-yl]methanol

This protocol describes the debenzylation of a protected morpholine derivative to yield the target chiral building block.

Step 1: Debenzylation

  • Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

  • Add palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • Monitor the reaction for completion by thin-layer chromatography.

  • Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[14]

Step 2: Purification

  • Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., ether/tetrahydrofuran).

  • Purify the product using a strong cation exchange (SCX) column.

  • Wash the column first with tetrahydrofuran.

  • Elute the desired product with ammonia-saturated methanol.

  • Remove the solvent under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.[14]

Expected Yield: Approximately 57%[14]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS Number 761460-05-3
Appearance Oil
Storage Sealed in dry, 2-8°C

Spectroscopic Data (Representative for (3R)-morpholin-3-ylmethanol):

  • ¹H NMR (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)[14]

Applications in Drug Development

The (S)-morpholine moiety is a key pharmacophore in a variety of clinically important drugs and drug candidates.[3][6][15] The specific stereochemistry and the presence of the hydroxyl group in this compound make it a versatile starting material for the synthesis of complex molecules with diverse therapeutic applications.

Case Study: Osivelotor (GBT-601)

A prominent example of a drug candidate incorporating a chiral morpholine derivative is Osivelotor . Osivelotor is an investigational drug for the treatment of sickle cell disease.[16] It acts as a sickle hemoglobin S (HbS) stabilizer and polymerization inhibitor.[16] The chemical structure of Osivelotor is 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[16]

The (3S)-morpholin-3-yl)methoxy] portion of the molecule is derived from a chiral building block analogous to this compound. This highlights the direct applicability of such synthons in the construction of complex, biologically active molecules.

Workflow for Incorporating this compound in Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound as a chiral building block in a drug discovery program.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Elaboration & Deprotection cluster_3 Phase 4: Final Product start This compound protect Protection of Hydroxyl/Amine Groups (e.g., Boc, Cbz) start->protect Protection activate Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) protect->activate Activation couple Coupling with Target Moiety (e.g., SN2, Amide Coupling) activate->couple Coupling elaborate Further Synthetic Transformations couple->elaborate Elaboration deprotect Removal of Protecting Groups elaborate->deprotect Deprotection end Final Drug Candidate deprotect->end Final Product

Caption: Generalized workflow for utilizing this compound.

Conclusion and Future Perspectives

This compound stands out as a critical chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its defined stereochemistry and versatile functional groups provide a solid foundation for the construction of complex molecular architectures with tailored biological activities. The continued development of efficient and scalable synthetic routes to this and other chiral morpholine derivatives will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases. As our understanding of structure-activity relationships deepens, the demand for such well-defined chiral synthons is expected to grow, further solidifying the importance of this compound in the landscape of modern drug discovery.

References

[12] A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH Public Access. [Link]

[9] Morpholine synthesis. Organic Chemistry Portal. [Link]

[15] Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

[17] Enantioselective synthesis of morpholine... (n.d.). ResearchGate. [Link]

[6] Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate. [Link]

[10] (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). ResearchGate. [Link]

[4] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

[1] Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (n.d.). Longdom Publishing. [Link]

[13] 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). Keio University. [Link]

[7] 3-Hydroxymethylmorpholine. (n.d.). MySkinRecipes. [Link]

[11] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021). PubMed Central. [Link]

[18] Synthesis and SAR of morpholine and its derivatives: A review update. (2020). E3S Web of Conferences. [Link]

[2] A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

[5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

[16] Osivelotor. (n.d.). PubChem. [Link]

Sources

The Chiral Morpholine Scaffold: A Technical Guide to its Discovery, Synthesis, and Enduring Impact in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties—conferred by the ethereal oxygen and the secondary amine—grant it favorable metabolic stability, aqueous solubility, and an ability to modulate pharmacokinetics, often enhancing a drug candidate's ability to cross the blood-brain barrier.[3][4] This guide provides an in-depth exploration of the chiral morpholine scaffold, tracing its historical evolution from early racemic drugs to the sophisticated asymmetric synthetic strategies employed today. We will dissect the causality behind key experimental methodologies, provide actionable protocols for their synthesis, and illustrate their profound impact on drug design, demonstrating why this seemingly simple heterocycle remains a critical tool for researchers, scientists, and drug development professionals.

The Morpholine Moiety: From Industrial Solvent to Privileged Pharmacophore

Initially valued for its properties as a solvent and corrosion inhibitor, the morpholine ring's journey into medicinal chemistry was catalyzed by an increasing appreciation for the role of heterocyclic scaffolds in biological systems. The structure, a saturated six-membered ring containing both an amine and an ether, offers a unique combination of features. The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure imparts metabolic stability.[4][5]

The first significant therapeutic application of a morpholine-containing drug was Preludin (phenmetrazine) in 1955, an anorectic agent used for the treatment of obesity.[5] While Preludin was a racemic mixture, its market success highlighted the potential of the morpholine scaffold. This early period was defined by the use of racemic or diastereomeric mixtures, with the critical importance of stereoisomerism in pharmacology yet to be fully codified in drug design and regulatory standards. The growing understanding that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles was the primary driver for the development of methods to synthesize enantiomerically pure compounds.[6] This paradigm shift set the stage for the exploration of chiral morpholines.

The Advent of Asymmetric Synthesis: Accessing Enantiopure Morpholines

The challenge for chemists became not just how to construct the morpholine ring, but how to do so with precise control over its three-dimensional arrangement. Early approaches relied on classical resolution of racemic mixtures or synthesis from the "chiral pool"—using naturally occurring, enantiomerically pure starting materials like amino acids.[7][8] While effective, these methods often suffered from drawbacks, including the loss of at least 50% of the material in resolutions and limitations imposed by the availability of starting materials. The demand for more efficient and versatile methods spurred the development of catalytic asymmetric synthesis.[9][10]

The following sections detail the key modern strategies that have revolutionized the synthesis of chiral morpholines, providing chemists with a robust toolkit to craft these vital scaffolds.

Logical Flow of Synthetic Strategies

The diagram below illustrates the major strategic pathways developed for the synthesis of chiral morpholine scaffolds, moving from classical approaches to modern catalytic methods.

G cluster_0 Evolution of Chiral Morpholine Synthesis cluster_1 Key Catalytic Asymmetric Methods cluster_2 Transition Metal Approaches Racemic Racemic Synthesis & Classical Resolution ChiralPool Chiral Pool Synthesis (e.g., from Amino Acids) Racemic->ChiralPool Improved atom economy (avoids 50% loss) Asymmetric Catalytic Asymmetric Synthesis ChiralPool->Asymmetric Greater structural diversity & efficiency Organo Organocatalysis (e.g., Chlorination) Asymmetric->Organo Metal Transition Metal Catalysis Asymmetric->Metal Hydro Asymmetric Hydrogenation (Rh-catalyzed) Metal->Hydro Tandem Tandem Hydroamination/ Transfer Hydrogenation Metal->Tandem

Caption: Major strategies for accessing chiral morpholines.

Core Methodologies in Chiral Morpholine Synthesis

The modern synthesis of chiral morpholines is dominated by catalytic methods that offer high enantioselectivity and broad substrate scope. Here, we detail two of the most influential approaches: organocatalysis and transition-metal-catalyzed asymmetric hydrogenation.

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

Organocatalysis, which uses small organic molecules to catalyze reactions, emerged as a powerful tool for asymmetric synthesis. A key advantage is the avoidance of potentially toxic or expensive heavy metals. One successful strategy for synthesizing C2-functionalized morpholines involves the enantioselective α-chlorination of an aldehyde, which is then elaborated into the morpholine ring.[11]

Causality of Experimental Design: The core of this strategy is the creation of a chiral α-chloroaldehyde intermediate. This intermediate is prone to epimerization (loss of enantiomeric purity).[11] Therefore, the protocol is designed as a rapid, multi-step, one-pot sequence. The aldehyde is immediately reduced to the more stable 2-chloro alcohol, preserving the stereocenter established by the organocatalyst. This alcohol is then converted into a suitable bis-electrophile for chemoselective displacement and subsequent cyclization. This sequence is a direct response to the inherent instability of the initial chiral product, representing a self-validating system where speed and sequential transformation are critical to maintaining enantiopurity.

  • Enantioselective α-Chlorination: To a solution of the desired aldehyde (1.0 eq) and the prolinol-derived organocatalyst (0.1 eq) in chloroform at 0 °C, add N-chlorosuccinimide (NCS) (1.2 eq). Stir the reaction for the time required as monitored by TLC.

  • In-situ Reduction: Once the aldehyde is consumed, add sodium borohydride (NaBH₄) (1.5 eq) directly to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the α-chloroaldehyde is fully reduced to the corresponding 2-chloro alcohol.

  • Work-up & Isolation: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro alcohol is typically used in the next step without further purification.

  • Activation & Cyclization: To the crude 2-chloro alcohol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). After stirring for 30 minutes, add N-benzylaminoethanol (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Final Purification: Quench the reaction with water, extract with dichloromethane, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired enantiopure N-benzyl protected morpholine.

Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers.[12] This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines by hydrogenating a pre-formed dehydromorpholine (an unsaturated morpholine).[9][12][13]

Causality of Experimental Design: The key challenge in this reaction is the low reactivity of the electron-rich double bond within the dehydromorpholine substrate.[12] The success of this method hinges on the choice of catalyst. A rhodium complex bearing a bisphosphine ligand with a large "bite angle" (like SKP) was found to be highly effective.[12][13] This specific ligand geometry is crucial for creating a chiral pocket that effectively shields one face of the substrate's double bond, forcing the hydrogen to add from the other face with high selectivity. The reaction is designed to be highly efficient, often achieving quantitative yields and excellent enantioselectivities.

The diagram below outlines the typical workflow for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.

G start Prepare Dehydromorpholine Substrate reaction Combine Substrate and Catalyst in Autoclave start->reaction catalyst Prepare Catalyst Solution: [Rh(COD)₂]BF₄ + Ligand (e.g., SKP) in Solvent (DCM) catalyst->reaction hydrogenate Pressurize with H₂ Gas (e.g., 50 bar) Stir at specified Temp/Time reaction->hydrogenate workup Concentrate Reaction Mixture Under Vacuum hydrogenate->workup purify Purify via Column Chromatography workup->purify analyze Analyze Product: Yield, ¹H NMR, Chiral HPLC (for % ee) purify->analyze end Enantiopure 2-Substituted Morpholine analyze->end

Caption: Workflow for Asymmetric Hydrogenation.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy depends on factors such as desired substitution pattern, scalability, and cost. The following table summarizes key performance indicators for the discussed methodologies.

MethodologyStereocenterTypical YieldTypical % eeKey AdvantagesKey Limitations
Organocatalysis [11]C235–60% (overall)75–98%Metal-free; readily available catalysts.Prone to epimerization; can have lower yields.
Asymmetric Hydrogenation [12]C2Quantitativeup to 99%High efficiency; high enantioselectivity; atom economical.Requires specialized ligands and high-pressure equipment.
Tandem Hydroamination/ATH [14]C3Good>95%One-pot procedure; efficient.Substrate scope can be limited by H-bonding requirement.
Chiral Pool Synthesis [7]C2, C3, etc.Variable>99%Access to complex stereochemistries.Limited by the availability of starting materials.

The Impact of Chiral Morpholines in Modern Pharmaceuticals

The availability of robust synthetic methods has led to the incorporation of chiral morpholine scaffolds into numerous clinically important drugs. The morpholine moiety is rarely just a passive linker; it is often an integral part of the pharmacophore, contributing directly to binding affinity and selectivity.

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used to treat clinical depression.[15] The (S,S)-enantiomer is significantly more active than its (R,R) counterpart, highlighting the importance of stereochemistry. The morpholine ring is crucial for its interaction with the norepinephrine transporter.

  • Aprepitant (Emend®): A neurokinin 1 (NK₁) receptor antagonist used as an antiemetic for chemotherapy-induced nausea. Its complex structure features a chiral morpholine core that correctly orients the other substituents for optimal receptor binding.[15]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic used for treating serious infections caused by Gram-positive bacteria. While technically an oxazolidinone, its synthesis often involves morpholine-related intermediates, and it contains a related N-acetylated aminomethylmorpholine side chain critical for its antibacterial activity and pharmacokinetic profile.[16]

  • (SS)-5a: A potent and selective dual serotonin-norepinephrine reuptake inhibitor (SNRI) identified as a preclinical candidate, where the specific stereochemistry of the 2-substituted morpholine was essential for its dual activity.[17]

Future Outlook

The discovery and development of chiral morpholine scaffolds represent a compelling narrative of progress in synthetic and medicinal chemistry. The journey from racemic mixtures to highly selective catalytic syntheses has empowered drug developers to harness the full potential of this privileged structure. Future research will likely focus on developing even more efficient and sustainable catalytic systems, perhaps leveraging photoredox or enzymatic catalysis.[18] Furthermore, the systematic exploration of more complex and diversely substituted morpholines, guided by concepts like diversity-oriented synthesis, will continue to expand the accessible chemical space, providing new building blocks for the next generation of therapeutics.[7][19] The chiral morpholine, in its elegant simplicity, is set to remain an indispensable component in the drug discovery toolkit for the foreseeable future.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Schafer, L. L., et al. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry. [Link]
  • Palchykov, V. A., & Singh, M. S. (2019). Recent progress in the synthesis of morpholines.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Das, B. K., et al. (2021). Examples of bio-active morpholine derivatives.
  • Ramachandran, P. V., et al. (2014). Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2).
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Alam, O., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]
  • Wang, Y., et al. (2022). Selected examples of drugs containing chiral morpholine moieties.
  • Kourounakis, A. P., et al. (2020).
  • Sarlah, D., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Lenci, E., & Trabocchi, A. (2015). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.
  • Palchykov, V. A., & Singh, M. S. (2013). Morpholines. Synthesis and Biological Activity.
  • Zhang, X., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]
  • Lenci, E., & Trabocchi, A. (2015). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.
  • May, S. A., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Kagan, H. B. (2012). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? Royal Society of Chemistry. [Link]
  • Lacour, J. (2024). New class of chiral molecules offers strong stability for drug development. University of Geneva. [Link]
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
  • Chemspace. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Chemspace. [Link]
  • Kagan, H. B. (2012). Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments?

Sources

The Morpholine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unassuming structure, containing both an amine and an ether functional group, belies a unique combination of physicochemical and metabolic properties that make it an invaluable tool for drug designers.[3][4] This guide provides a comprehensive exploration of the morpholine moiety's role in drug discovery. We will dissect the fundamental properties that drive its utility, from modulating pharmacokinetic profiles to participating directly in target binding. Through detailed case studies of approved drugs, step-by-step synthetic protocols, and comparative analyses, this document will illuminate why morpholine is not merely a passive linker but an active contributor to molecular efficacy and developability, justifying its ubiquitous presence in a wide array of therapeutic agents.[5][6]

The Physicochemical & Pharmacokinetic Advantages of the Morpholine Ring

The decision to incorporate a specific heterocyclic scaffold into a drug candidate is a critical juncture in lead optimization, profoundly influencing the molecule's overall profile. The frequent selection of morpholine is a direct consequence of its advantageous and well-balanced properties.[7][8]

A Unique Blend of Properties

The morpholine ring's power lies in the interplay between its nitrogen and oxygen atoms. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to analogous rings like piperidine.[1][9] This attenuated basicity is crucial; it allows the morpholine nitrogen to be protonated at physiological pH, which can significantly enhance aqueous solubility and provide a handle for ionic interactions with biological targets, without the potential toxicity associated with more strongly basic amines.[8][10]

Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein, while the flexible chair-like conformation allows the ring to act as a versatile scaffold, orienting other pharmacophoric elements in favorable positions for binding.[7][8]

Improving ADME Properties

A primary driver for incorporating the morpholine moiety is its proven ability to enhance a compound's pharmacokinetic (PK) or ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][11]

  • Solubility and Permeability: Its ability to engage in hydrogen bonding and its moderate basicity contribute to a favorable balance between aqueous solubility and lipophilicity, which is essential for both oral absorption and permeability across biological membranes, including the blood-brain barrier (BBB).[7][12]

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than scaffolds like piperidine.[13] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that leads to rapid clearance.[13] This enhanced stability often translates to improved bioavailability and a longer half-life in vivo.[7]

Data Presentation: Comparative Analysis of Saturated Heterocycles

The following table provides a comparative summary of key physicochemical properties for morpholine and two other commonly used six-membered saturated heterocycles, piperidine and piperazine.

PropertyMorpholinePiperidinePiperazineCausality and Implication in Drug Design
pKa ~8.4 - 8.7[1][9]~11.2~9.8 (pKa1), ~5.6 (pKa2)Morpholine's moderate basicity is ideal for achieving solubility via salt formation at physiological pH without the liabilities of strong basicity.
LogP -0.850.84-1.03Morpholine offers a hydrophilic character that can be used to balance the lipophilicity of a larger molecule, improving its overall drug-like properties.
Metabolic Stability Generally High[13]Moderate to LowModerateThe oxygen atom in morpholine reduces susceptibility to CYP-mediated oxidation compared to the methylene groups in piperidine, often leading to lower clearance.[13]
H-Bonding 1 Acceptor (O), 1 Donor/Acceptor (N-H)1 Donor/Acceptor (N-H)2 Donors/Acceptors (N-H)The ether oxygen provides a dedicated hydrogen bond acceptor site, which can be crucial for target engagement, in addition to the capabilities of the nitrogen.[4][7]

Role in Target Engagement & Structure-Activity Relationship (SAR)

The morpholine moiety contributes to a drug's biological activity in two primary ways: by acting as a versatile scaffold to correctly position other functional groups and by directly participating in interactions within the target's binding site.[3][7]

Case Studies of Approved Morpholine-Containing Drugs

An analysis of clinically successful drugs reveals the multifaceted contributions of the morpholine ring.

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The morpholine group is crucial for the drug's pharmacokinetic profile.[14] It enhances solubility and provides a handle for formulation, while its metabolic stability contributes to favorable in vivo exposure. The morpholine is attached to the quinazoline core via an alkoxy linker, where it primarily acts to improve the molecule's drug-like properties.[15]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[10] The N-acetylated morpholine ring is a key part of the pharmacophore. While it contributes to the overall physicochemical properties, its primary role is structural, helping to position the critical oxazolidinone and fluorophenyl groups for optimal interaction with the ribosomal target.

  • Aprepitant (Emend®): A neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. In this case, the morpholine ring acts as a central scaffold.[7][8] The crystal structure of aprepitant bound to the NK1 receptor reveals that the morpholine ring orients the three critical interacting arms—the trifluoromethylphenyl, fluorophenyl, and triazolinone moieties—into their respective binding pockets.[8]

Visualization: Logical Role of Morpholine in Drug Design

The following diagram illustrates the decision-making process and functional roles of incorporating a morpholine moiety during lead optimization.

G cluster_input Initial Lead Compound cluster_strategy Medicinal Chemistry Strategy Lead Lead Compound with PK/PD Liabilities (e.g., Poor Solubility, High Clearance) Strategy Incorporate Morpholine Moiety Lead->Strategy Rationale: Address Liabilities PK Enhanced Pharmacokinetics (PK) - Increased Solubility - Improved Metabolic Stability - Modulated Lipophilicity Strategy->PK Causality: Physicochemical Modulation PD Modulated Pharmacodynamics (PD) - Scaffold for Optimal Orientation - Direct H-Bonding (Oxygen) - Enhanced Target Affinity Strategy->PD Causality: Structural & Interactional Role

Caption: Workflow illustrating the strategic incorporation of a morpholine moiety to enhance drug properties.

Synthetic Strategies and Methodologies

The morpholine ring is a synthetically accessible building block that can be incorporated into molecules through various established routes.[2][16]

Common Synthetic Routes
  • From Diethanolamine: The most traditional and straightforward method involves the dehydration of diethanolamine or its derivatives using a strong acid like sulfuric acid.[17]

  • Multi-component Reactions: Modern approaches often utilize domino or multi-component reactions for a more atom-economical synthesis of substituted morpholines. For example, a copper-catalyzed three-component reaction of a terminal alkyne, an isocyanate, and an oxirane can rapidly generate complex morpholine derivatives.[18]

  • From Amino Acids: Chiral morpholinones, which are valuable building blocks, can be synthesized from amino acids, allowing for stereochemical control.

Experimental Protocols: Three-Component Synthesis of a Morpholine Derivative

This protocol is adapted from a copper-catalyzed domino reaction to highlight a modern, efficient approach.[18]

Objective: To synthesize a substituted morpholine derivative via a one-pot, three-component reaction.

Materials:

  • Copper(I) iodide (CuI)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 1,4-dioxane

  • Activated 3 Å molecular sieves

  • Terminal alkyne (e.g., phenylacetylene)

  • Isocyanate (e.g., phenyl isocyanate)

  • Oxirane (e.g., styrene oxide)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%), t-BuOK (1.2 equivalents), and activated 3 Å molecular sieves.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reagent Addition: Sequentially add the terminal alkyne (1.0 equivalent), the isocyanate (1.1 equivalents), and the oxirane (1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir vigorously for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired morpholine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Bioisosteric Replacement and Metabolic Stability

One of the most powerful applications of the morpholine ring in medicinal chemistry is as a bioisosteric replacement for other cyclic amines, particularly piperidine and piperazine.[9][19] This strategy is often employed to mitigate specific liabilities identified in a lead compound.

Mitigating Metabolic Liabilities

As previously noted, the piperidine ring is susceptible to CYP-mediated oxidation, often at the carbons alpha to the nitrogen, which can lead to the formation of a lactam and subsequent rapid clearance.[13] Replacing a piperidine with a morpholine can block this metabolic hotspot. The electron-withdrawing oxygen in the morpholine ring deactivates the adjacent carbons, making them less prone to oxidation and improving the metabolic stability of the compound.[13]

Visualization: Comparative Metabolic Pathways

The following diagram contrasts the primary metabolic pathways of a generic morpholine-containing compound versus a piperidine-containing analogue.

G cluster_morpholine Morpholine Metabolism cluster_piperidine Piperidine Metabolism M_Parent R-Morpholine M_N_Ox N-Oxidation M_Parent->M_N_Ox CYP Enzymes M_Ring_Ox Ring Oxidation (Hydroxylation) M_Parent->M_Ring_Ox CYP Enzymes M_Dealk N-Dealkylation (Generally Slower) M_Parent->M_Dealk M_Stable Result: Generally More Stable P_Parent R-Piperidine P_Lactam α-Carbon Oxidation -> Lactam Formation (Major Pathway) P_Parent->P_Lactam CYP3A4, etc. P_N_Ox N-Oxidation P_Parent->P_N_Ox CYP Enzymes P_Dealk N-Dealkylation (Often Faster) P_Parent->P_Dealk P_Labile Result: Often More Labile

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Sickle Hemoglobin with (S)-2-(morpholin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] This technical guide delves into the therapeutic potential of a specific chiral morpholine derivative, (S)-2-(morpholin-3-yl)ethanol, by examining its role as a foundational element in the design of potent allosteric modulators of sickle hemoglobin (HbS). We will dissect the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating derivatives of this scaffold, with a primary focus on the clinical candidate Osivelotor (GBT021601). This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this therapeutic strategy and the practical tools to advance the discovery of novel treatments for sickle cell disease (SCD).

Introduction: The Morpholine Scaffold and the Challenge of Sickle Cell Disease

The morpholine ring is a privileged structure in drug discovery, imparting improved pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Its versatile nature allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics targeting a diverse array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3]

Sickle cell disease (SCD) is a debilitating genetic blood disorder caused by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, HbS.[4] Under deoxygenated conditions, HbS polymerizes into rigid fibers, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[5][6] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), chronic pain, organ damage, and a shortened life expectancy.

A promising therapeutic strategy for SCD is the direct inhibition of HbS polymerization.[7] This can be achieved by small molecules that allosterically modulate the oxygen affinity of HbS, stabilizing it in its high-oxygen-affinity (R-state) conformation and preventing the conformational changes that lead to polymerization.[6][8]

This compound: A Scaffold for HbS Modulation

While the this compound core itself has not been extensively studied for direct biological activity, its utility as a chiral building block has been demonstrated in the development of potent HbS polymerization inhibitors. The key to its function lies in its ability to serve as a rigid scaffold to which other pharmacophoric elements can be attached in a specific three-dimensional orientation.

Osivelotor (GBT021601): A Case Study

A prime example of the therapeutic application of the this compound scaffold is the clinical candidate Osivelotor (GBT021601, also known as PF-07940367).[9][10] Osivelotor is a next-generation HbS polymerization inhibitor that has shown promise in clinical trials for the treatment of SCD.[1][11][12]

Structure of Osivelotor: IUPAC Name: 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde[9][13]

The structure of Osivelotor reveals how the this compound core is elaborated to create a molecule with high affinity and specificity for HbS. The morpholine nitrogen is acylated with a substituted nicotinoyl group, and the ethanol hydroxyl group is etherified with a substituted benzaldehyde.

Mechanism of Action: Allosteric Modulation of Hemoglobin S

Osivelotor and its analogs function as allosteric modulators of HbS. The primary mechanism involves the formation of a reversible covalent bond between the aldehyde group of the benzaldehyde moiety and the N-terminal valine of the α-globin chain of HbS.[9] This interaction stabilizes the R-state of hemoglobin, thereby increasing its affinity for oxygen.[2][14]

By increasing the oxygen affinity of HbS, these derivatives prevent the deoxygenation-induced conformational change to the T-state, which is prone to polymerization.[6][8] This ultimately leads to a reduction in RBC sickling, improved RBC deformability, and a decrease in hemolysis.[1][14]

Mechanism_of_Action cluster_0 Deoxygenated State cluster_1 Therapeutic Intervention cluster_2 Oxygenated State Deoxy_HbS Deoxygenated HbS (T-state) Polymerization HbS Polymerization Deoxy_HbS->Polymerization Low O2 Oxy_HbS Oxygenated HbS (R-state) Deoxy_HbS->Oxy_HbS Increased O2 Affinity Sickling RBC Sickling & Vaso-occlusion Polymerization->Sickling Osivelotor This compound Derivative (Osivelotor) Osivelotor->Deoxy_HbS Binds to α-globin (Reversible covalent bond) Oxy_HbS->Deoxy_HbS O2 Release No_Polymerization Inhibition of Polymerization Oxy_HbS->No_Polymerization Healthy_RBC Normal RBC Function No_Polymerization->Healthy_RBC

Figure 1: Signaling pathway of this compound derivatives.

Structure-Activity Relationship (SAR) and Drug Design

The design of potent HbS polymerization inhibitors based on the this compound scaffold is guided by key SAR principles. While specific SAR data for a broad range of analogs is proprietary, general principles can be inferred from the structure of Osivelotor and related benzaldehyde derivatives.[4][15]

MoietyContribution to Activity
Benzaldehyde Essential for covalent bond formation with the N-terminal valine of α-globin. The position and nature of substituents on the aromatic ring can modulate binding affinity and pharmacokinetic properties.
This compound Core Provides a rigid, chiral scaffold that correctly orients the benzaldehyde and the other substituent for optimal interaction with the binding pocket of HbS. The stereochemistry is critical for activity.
Substituent on Morpholine Nitrogen The 2-(2-hydroxyethyl)pyridine-3-carbonyl group in Osivelotor likely engages in additional non-covalent interactions within the binding site, contributing to overall potency and selectivity.

Table 1: Key Structural Features and Their Contributions to Activity.

The causality behind these experimental choices lies in creating a molecule that not only binds to the target with high affinity but also possesses drug-like properties. The morpholine core enhances solubility and metabolic stability, while the benzaldehyde provides a "warhead" for covalent modification. The other substituents are fine-tuned to optimize the fit within the binding pocket and improve the overall pharmacokinetic and pharmacodynamic profile of the compound.

Experimental Protocols for Target Validation and Compound Characterization

A robust and self-validating experimental workflow is crucial for the discovery and development of novel HbS polymerization inhibitors. The following protocols represent key assays for characterizing the activity of this compound derivatives.

Workflow for Compound Evaluation

Experimental_Workflow Start Synthesized this compound Derivative Library Primary_Screen Primary Screen: Hemoglobin Oxygen Affinity Assay Start->Primary_Screen Secondary_Assay Secondary Assay: In Vitro RBC Sickling Assay Primary_Screen->Secondary_Assay Active Compounds Tertiary_Assay Tertiary Assay: RBC Deformability Assay (Ektacytometry) Secondary_Assay->Tertiary_Assay Potent Anti-Sickling Agents PK_PD Pharmacokinetic & Pharmacodynamic Studies (In Vivo) Tertiary_Assay->PK_PD Compounds with Improved RBC Function Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Figure 2: Experimental workflow for evaluating this compound derivatives.

Detailed Experimental Protocols

Principle: This assay measures the partial pressure of oxygen at which hemoglobin is 50% saturated (P50). An increase in oxygen affinity is indicated by a lower P50 value. The HEMOX™ Analyzer is a standard instrument for this measurement.[12][16][17][18]

Materials:

  • HEMOX™ Analyzer (TCS Scientific Corp.)[17]

  • HEMOX™ Solution (buffer, pH 7.4)[17]

  • Purified Hemoglobin S

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Nitrogen and compressed air sources

Procedure:

  • Prepare a solution of purified HbS in HEMOX™ buffer at a concentration of approximately 50 µM.

  • Add the test compound at the desired concentration to the HbS solution and incubate for a specified time (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) should be run in parallel.

  • Introduce 50 µL of the HbS solution into the cuvette of the HEMOX™ Analyzer.

  • Equilibrate the sample to 37°C.

  • Saturate the sample with oxygen by bubbling with compressed air until 100% saturation is achieved.

  • Initiate the deoxygenation process by bubbling with nitrogen gas.

  • The instrument will automatically record the oxygen dissociation curve by measuring the change in absorbance at specific wavelengths as a function of the partial pressure of oxygen.

  • The P50 value is calculated from the resulting curve by the instrument's software.[19]

Principle: This assay visually assesses the ability of a compound to prevent the sickling of RBCs from SCD patients under hypoxic conditions.[5][20]

Materials:

  • Whole blood from an SCD patient (with appropriate consent and ethical approval)

  • Hypoxia chamber or a gas mixture of 95% N2 / 5% CO2

  • Microscope with imaging capabilities

  • 384-well plates

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2% in PBS) for fixing cells

  • Test compounds

Procedure:

  • Collect whole blood from an SCD patient into a tube containing an anticoagulant (e.g., EDTA).

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a hematocrit of 2% in PBS.

  • Dispense the RBC suspension into the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include positive (e.g., a known anti-sickling agent) and negative (vehicle) controls.

  • Incubate the plate in a hypoxia chamber (e.g., 2% oxygen) at 37°C for 2 hours to induce sickling.

  • After incubation, add glutaraldehyde solution to each well to fix the cells.

  • Image the wells using a microscope.

  • Quantify the percentage of sickled cells in each well using image analysis software or by manual counting.

Principle: Ektacytometry measures the deformability of RBCs by subjecting them to shear stress and measuring the resulting cell elongation.[1][2][9][14] Poorly deformable cells, such as sickled RBCs, will show reduced elongation.

Materials:

  • Ektacytometer

  • Whole blood from an SCD patient

  • Polyvinylpyrrolidone (PVP) solution

  • Test compounds

Procedure:

  • Incubate whole blood from an SCD patient with the test compound or vehicle control for a specified time.

  • Introduce a small volume of the treated blood into the ektacytometer, where it is mixed with the PVP solution.

  • The instrument subjects the RBCs to a defined shear stress between two concentric cylinders.

  • A laser beam is passed through the suspension of elongated RBCs, creating a diffraction pattern.

  • The shape of the diffraction pattern is analyzed to determine the elongation index (EI), which is a measure of RBC deformability.

  • A higher EI indicates greater deformability.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the design of potent and specific inhibitors of HbS polymerization. The clinical development of Osivelotor highlights the therapeutic potential of this class of compounds for the treatment of sickle cell disease. Future research in this area should focus on:

  • Exploring further SAR: Synthesis and evaluation of a wider range of derivatives to refine the understanding of the structural requirements for optimal activity and pharmacokinetic properties.

  • Investigating novel linkers and pharmacophores: Exploring different chemical groups to attach to the morpholine core to potentially improve potency, reduce off-target effects, and enhance drug-like properties.

  • Combination therapies: Evaluating the efficacy of this compound derivatives in combination with other SCD therapies that have complementary mechanisms of action.

By leveraging the principles and protocols outlined in this guide, researchers can continue to advance the development of innovative and effective treatments for patients suffering from sickle cell disease.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Osivelotor. Wikipedia. [Link]
  • Safety, Pharmacokinetics, and Pharmacodynamics of Osivelotor for Sickle Cell Disease: First-in-Human Studies in Healthy Participants and P
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
  • Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. PMC. [Link]
  • Measurement of red cell sickling: a method for studying the efficacy of antisickling drugs under physiological conditions. PubMed. [Link]
  • Osivelotor for sickle cell disease. Sickle Cell Disease News. [Link]
  • Measurement of Kinetics of Sickle Hemoglobin Polymerization using Absorbance: Implications for Therapy. Drexel University. [Link]
  • Hemox Analyzer. TCS Scientific Corp. [Link]
  • Rapid and reproducible characterization of sickling during automated deoxygenation in sickle cell disease p
  • Kinetics of sickle hemoglobin polymerization: I. Studies using temperature-jump and laser photolysis techniques. Drexel University. [Link]
  • Measurement of Kinetics of Sickle Hemoglobin Polymerization using Absorbance: Implications for Therapy. Drexel Research Discovery. [Link]
  • WO2024097932A1 - Compounds and their use for treatment of hemoglobinopathies.
  • Kinetics of hemoglobin S polymerization and gelation under shear: I.
  • Best Practices for Use of the HEMOX Analyzer in the Clinical Laboratory: Quality Control Determination and Choice of Anticoagulant.
  • Novel Hypoxia-Induced Sickling Assay for Assessment And Monitoring Of Sickle Cell Disease Treatments Affecting Hemoglobin Polymeriz
  • 血氧分析仪--Hemox Analyzer. A.H. Medical. [Link]
  • Kinetics of sickle hemoglobin polymerization. III.
  • Sickle Cell test procedure. Arlington Scientific. [Link]
  • Inhibition of deoxyhemoglobin S polymeriz
  • WO2020127945A1 - Process and intermediates for the synthesis of voxelotor.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • Osivelotor. PubChem. [Link]
  • Osivelotor. Wikipedia. [Link]
  • Sickle hemoglobin polymerization inhibition and antisickling medicinal plants.
  • US8282967B2 - Nitric oxide-releasing particles for nitric oxide therapeutics and biomedical applications.
  • Hemoglobin S polymerization and sickle cell disease: A retrospective on the occasion of the 70th anniversary of Pauling's Science paper. PMC. [Link]
  • Structure Activity Relationship of Brevenal Hydrazide Deriv
  • A Novel Direct Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - In Vivo Efficacy of Ilx-002 in Humanized Mice.
  • Treating sickle cell disease by targeting HbS polymeriz
  • Hemoglobin S Polymerization Inhibitor in Sickle Cell Disease.

Sources

A Technical Guide to the Applications of (S,S)-Reboxetine in Neuroscience Research: From Chiral Precursor to Precision Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S,S)-Reboxetine (also known as esreboxetine), a highly selective norepinephrine reuptake inhibitor (NRI), for its application in neuroscience research. We delve into the critical role of its chiral precursor, (S)-2-(morpholin-3-yl)ethanol, in enabling its stereospecific synthesis and ultimate pharmacological precision. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of (S,S)-Reboxetine's mechanism of action, its utility in both in vitro and in vivo experimental paradigms, and practical, field-proven protocols. By synthesizing technical data with mechanistic insights, this guide aims to empower researchers to effectively leverage this potent tool to investigate the complexities of the noradrenergic system in health and disease.

Introduction: The Morpholine Moiety and Noradrenergic Modulation

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and brain permeability.[1][2] In the context of central nervous system (CNS) research, chiral morpholine derivatives have been instrumental in the development of highly selective neurological agents.[1]

The Crucial Role of this compound

The specific enantiomer this compound serves as a key chiral building block in the asymmetric synthesis of (S,S)-Reboxetine.[3] Its stereochemical integrity is paramount, as it dictates the final conformation of the drug, which is critical for its high-affinity and selective interaction with the norepinephrine transporter (NET). The synthesis of (S,S)-Reboxetine from precursors like (S)-3-amino-1,2-propanediol highlights a sophisticated chemical strategy to ensure the production of the pharmacologically active enantiomer, thereby avoiding the confounding effects of a racemic mixture.[3]

(S,S)-Reboxetine: A Precision Tool for Targeting the Norepinephrine Transporter

Reboxetine, first discovered at Farmitalia-Carlo Erba, is a potent and selective NRI.[4] It is commercially available as a racemic mixture of the (S,S) and (R,R) enantiomers.[5][6] However, extensive research has demonstrated that the (S,S)-enantiomer is the more potent and pharmacologically active form, exhibiting greater affinity and selectivity for the NET.[7][8][9] This enantiomeric specificity makes (S,S)-Reboxetine, or esreboxetine, a superior tool for precise investigations into the role of norepinephrine in various neurological processes and disorders, including depression, anxiety, pain, and attention-deficit/hyperactivity disorder (ADHD).[5][10]

Pharmacological Profile of (S,S)-Reboxetine

Mechanism of Action: Selective Norepinephrine Transporter (NET) Inhibition

The primary mechanism of action of (S,S)-Reboxetine is the potent and selective blockade of the norepinephrine transporter (NET).[7][9] The NET is a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[11][12] By inhibiting NET, (S,S)-Reboxetine increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced and sustained activation of postsynaptic α- and β-adrenergic receptors.[13] This amplified noradrenergic signaling is believed to underpin its therapeutic effects.[13]

Unlike many other antidepressants, including tricyclic antidepressants (TCAs) and some serotonin-norepinephrine reuptake inhibitors (SNRIs), reboxetine displays very low affinity for other monoamine transporters and for a wide array of neurotransmitter receptors, including muscarinic, histaminergic, and α1-adrenergic receptors.[14][15] This high degree of selectivity minimizes off-target effects and makes (S,S)-Reboxetine a clean pharmacological probe for isolating the functions of the noradrenergic system.

Table 1: Monoamine Transporter Binding Profile of Racemic Reboxetine

TransporterKi (nM)Selectivity (vs. NET)Reference
Norepinephrine Transporter (NET) 13.4-[5]
Serotonin Transporter (SERT) 273.5~20-fold[5]
Dopamine Transporter (DAT) >10,000>746-fold[5]

Note: Data is for the racemic mixture. The (S,S)-enantiomer is reported to be the more potent and selective inhibitor.[7][8]

Downstream Signaling Pathways

Inhibition of the NET and the subsequent increase in synaptic norepinephrine trigger a cascade of downstream signaling events. Norepinephrine binds to G-protein coupled adrenergic receptors (α and β subtypes) on postsynaptic neurons. This can lead to the activation of various intracellular pathways, including the cyclic AMP (cAMP)-protein kinase A (PKA) pathway and the phospholipase C (PLC)-protein kinase C (PKC) pathway.[16][17] These pathways, in turn, can modulate gene expression through transcription factors like CREB (cAMP response element-binding protein), influencing neuronal plasticity, neurogenesis, and the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[18][19] The intricate web of these signaling cascades contributes to the long-term adaptive changes in brain circuitry associated with antidepressant and other neuromodulatory effects.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reboxetine (S,S)-Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_reuptake NE Reuptake NE_reuptake->NET NE_synapse->NE_reuptake AdrenergicReceptor Adrenergic Receptors (α, β) NE_synapse->AdrenergicReceptor Binds G_Protein G-Protein AdrenergicReceptor->G_Protein Activates AC_PLC Adenylyl Cyclase / Phospholipase C G_Protein->AC_PLC Modulates SecondMessengers cAMP / IP3, DAG AC_PLC->SecondMessengers Generates ProteinKinases PKA / PKC SecondMessengers->ProteinKinases Activates CREB CREB Activation ProteinKinases->CREB GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Regulates NeuronalResponse Altered Neuronal Response & Plasticity GeneExpression->NeuronalResponse

Caption: Signaling pathway of (S,S)-Reboxetine action.

Pharmacokinetics and Metabolism

(S,S)-Reboxetine is well-absorbed orally, with a half-life of approximately 12-13 hours, making it suitable for twice-daily administration in clinical settings.[5][13] It is extensively bound to plasma proteins (>97%).[8] The primary route of metabolism is through the cytochrome P450 enzyme CYP3A4, with O-desethylreboxetine being the main metabolite.[5][20] It is a weak inhibitor of CYP2D6 and CYP3A4.[5] Researchers should be mindful of potential drug-drug interactions when co-administering agents that are potent inhibitors or inducers of CYP3A4.

Applications in In Vitro Neuroscience Research

(S,S)-Reboxetine is an invaluable tool for dissecting the function of the noradrenergic system at the molecular and cellular level.

Radioligand Binding Assays

Binding assays are used to determine the affinity (Ki) of a compound for a specific target. For (S,S)-Reboxetine, competitive binding assays using a radiolabeled ligand for the NET (e.g., [3H]-nisoxetine) with membranes prepared from cells expressing the human NET (hNET) or from brain tissue are standard. These experiments are crucial for confirming the high affinity and selectivity of (S,S)-Reboxetine for the NET compared to the serotonin transporter (SERT) and dopamine transporter (DAT).[15]

Synaptosomal Uptake Assays

Synaptosomes, which are isolated presynaptic nerve terminals, provide an excellent ex vivo model to study the functional inhibition of neurotransmitter reuptake.[21][22] These assays measure the ability of (S,S)-Reboxetine to block the uptake of radiolabeled norepinephrine (e.g., [3H]-NE) into synaptosomes prepared from specific brain regions like the frontal cortex or hippocampus. This provides a functional measure of potency (IC50) and confirms the compound's mechanism of action.[23][24]

Applications in In Vivo Neuroscience Research

In vivo studies allow for the investigation of (S,S)-Reboxetine's effects on complex physiological and behavioral processes.

Animal Models of Depression and Anxiety

(S,S)-Reboxetine is widely used in rodent models to probe the role of norepinephrine in mood and anxiety disorders. Key behavioral tests include:

  • Forced Swim Test (FST): An established model for screening potential antidepressant activity. Antidepressants like reboxetine typically reduce the duration of immobility, which is interpreted as an antidepressant-like effect.[13]

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing the rodent's preference for a sweetened solution over plain water.[3] Chronic stress models often induce a deficit in sucrose preference, which can be reversed by effective antidepressant treatment.[25]

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.[26][27] By implanting a microdialysis probe into areas like the prefrontal cortex or hippocampus, researchers can directly measure the increase in synaptic norepinephrine concentrations following systemic or local administration of (S,S)-Reboxetine.[28][29] This provides direct evidence of target engagement and allows for the correlation of neurochemical changes with behavioral outcomes.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory conditions and research questions.

Protocol: Ex Vivo Synaptosomal [3H]-Norepinephrine Uptake Assay

Objective: To determine the potency (IC50) of (S,S)-Reboxetine for inhibiting norepinephrine uptake into rat cortical synaptosomes.

Methodology:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the frontal cortex on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting P2 pellet (synaptosomal fraction) in Krebs-Ringer's buffer.[21]

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Uptake Assay:

    • Prepare serial dilutions of (S,S)-Reboxetine.

    • In a 96-well plate, add synaptosomal suspension (e.g., 50-100 µg protein/well).

    • Add the different concentrations of (S,S)-Reboxetine or vehicle and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]-Norepinephrine (e.g., at its Km value).

    • Incubate for a short period (e.g., 4-5 minutes) at 37°C.[21]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.[4]

    • Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a saturating concentration of a standard inhibitor like desipramine.

  • Data Analysis:

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Subtract non-specific uptake from all values to get specific uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of (S,S)-Reboxetine.

    • Calculate the IC50 value using non-linear regression analysis.

Sources

The Morpholine Moiety: A Cornerstone of Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a prominent example of such a scaffold.[][2][3] Its prevalence in numerous FDA-approved drugs is a testament to the advantageous physicochemical and metabolic properties it imparts to a molecule.[][4] The morpholine moiety is often employed to enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of a drug candidate, thereby optimizing its pharmacokinetic profile.[4][5] This guide provides a technical review of key morpholine-containing pharmaceuticals, delving into their synthesis, mechanism of action, and the pivotal role of the morpholine ring in their therapeutic success.

The Versatility of Morpholine in Drug Design

The utility of the morpholine scaffold in drug discovery stems from a combination of factors. Its saturated, chair-like conformation allows for precise spatial orientation of substituents, which can be crucial for optimal binding to biological targets.[5] The nitrogen atom provides a basic center, which can be important for receptor interactions and for improving solubility through salt formation.[5] The ether oxygen can act as a hydrogen bond acceptor, further contributing to target binding.[5] Moreover, the morpholine ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability.[4][5]

This guide will focus on three illustrative examples of successful morpholine-containing drugs from distinct therapeutic areas: the antibiotic Linezolid , the anticancer agent Gefitinib , and the antiemetic Aprepitant . Through a detailed examination of these case studies, we will explore the practical application of the morpholine scaffold in addressing diverse therapeutic challenges.

Case Study 1: Linezolid - A Novel Class of Antibiotic

Linezolid is the first member of the oxazolidinone class of antibiotics and is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6][7] The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic properties.

Mechanism of Action

Linezolid possesses a unique mechanism of action that sets it apart from other protein synthesis inhibitors. It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[6][7][8][9] This early-stage intervention is a key reason for the low incidence of cross-resistance with other antibiotic classes.[8]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex + mRNA, fMet-tRNA 50S 50S Subunit 50S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S Binds to 23S rRNA on 50S subunit Linezolid->Initiation_Complex Prevents formation

Caption: Mechanism of action of Linezolid.

Synthesis of Linezolid

Several synthetic routes to Linezolid have been developed. A common strategy involves the construction of the chiral oxazolidinone ring and subsequent introduction of the morpholine-containing aniline moiety.

Experimental Protocol: A Representative Synthesis of Linezolid

  • Step 1: N-alkylation. 3-Fluoro-4-morpholinoaniline is reacted with (S)-glycidyl butyrate in the presence of a suitable acid catalyst to yield the corresponding amino alcohol intermediate.

  • Step 2: Oxazolidinone ring formation. The amino alcohol is then treated with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, to effect cyclization and form the oxazolidinone ring.

  • Step 3: Acetylation. The resulting intermediate is N-acetylated using acetic anhydride or acetyl chloride to afford Linezolid.

Linezolid_Synthesis Start 3-Fluoro-4-morpholinoaniline + (S)-Glycidyl butyrate Intermediate1 Amino alcohol intermediate Start->Intermediate1 N-alkylation Intermediate2 Oxazolidinone intermediate Intermediate1->Intermediate2 Cyclization (e.g., CDI) Linezolid Linezolid Intermediate2->Linezolid Acetylation

Caption: Simplified synthetic workflow for Linezolid.

StepKey ReagentsTypical YieldPurity
N-alkylation3-Fluoro-4-morpholinoaniline, (S)-Glycidyl butyrate85-90%>98%
CyclizationCarbonyldiimidazole (CDI)90-95%>99%
AcetylationAcetic anhydride>95%>99.5%

Case Study 2: Gefitinib - Targeting Cancer Growth Signals

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[3][4][10] The morpholine-containing side chain of Gefitinib is critical for its solubility and overall pharmacokinetic profile, enabling oral administration.

Mechanism of Action

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3][10] This blockade of EGFR signaling leads to a reduction in cancer cell proliferation and the induction of apoptosis.[10]

Gefitinib_Mechanism cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Response Cell Proliferation, Survival Downstream->Response Gefitinib Gefitinib Gefitinib->EGFR Competitively binds to ATP-binding site Gefitinib->P_EGFR Inhibits

Caption: Mechanism of action of Gefitinib.

Synthesis of Gefitinib

The synthesis of Gefitinib typically involves the construction of the quinazoline core followed by the attachment of the morpholine-containing side chain.

Experimental Protocol: A Representative Synthesis of Gefitinib

  • Step 1: Quinazoline core formation. 4-Chloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction to form the anilinoquinazoline core.

  • Step 2: Demethylation. The methoxy group at the 6-position is selectively demethylated to a hydroxyl group.

  • Step 3: O-alkylation. The resulting phenol is alkylated with N-(3-chloropropyl)morpholine to introduce the morpholine-containing side chain, yielding Gefitinib.

Gefitinib_Synthesis Start 4-Chloro-6,7-dimethoxyquinazoline + 3-Chloro-4-fluoroaniline Intermediate1 Anilinoquinazoline core Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 6-Hydroxy intermediate Intermediate1->Intermediate2 Demethylation Gefitinib Gefitinib Intermediate2->Gefitinib O-alkylation with N-(3-chloropropyl)morpholine

Caption: Simplified synthetic workflow for Gefitinib.

StepKey ReagentsTypical YieldPurity
Nucleophilic Aromatic Substitution4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline90-95%>98%
DemethylationMethionine, Methanesulfonic acid70-80%>99%
O-alkylationN-(3-chloropropyl)morpholine, K2CO380-85%>99.5%

Case Study 3: Aprepitant - Combating Nausea and Vomiting

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[11][12][13] The complex stereochemistry of Aprepitant, which includes a substituted morpholine ring, is essential for its high affinity and selectivity for the NK1 receptor.

Mechanism of Action

Aprepitant works by blocking the binding of substance P, a neuropeptide, to NK1 receptors in the brain's vomiting center.[11][12][13][14] By antagonizing the NK1 receptor, Aprepitant prevents the downstream signaling that leads to the emetic response.[14]

Aprepitant_Mechanism cluster_brain Brain (Vomiting Center) Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds to Signaling Emetic Signal Transduction NK1_Receptor->Signaling Response Nausea and Vomiting Signaling->Response Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks binding of Substance P

Caption: Mechanism of action of Aprepitant.

Synthesis of Aprepitant

The synthesis of Aprepitant is stereochemically complex. Greener and more efficient synthetic routes have been developed to address the challenges of its multi-step synthesis.

Experimental Protocol: A Greener, Convergent Synthesis of Aprepitant

  • Step 1: Asymmetric synthesis of the morpholinone core. A key chiral morpholinone intermediate is synthesized via a crystallization-induced dynamic resolution process.

  • Step 2: Stereoselective reduction and etherification. The morpholinone is stereoselectively reduced and then coupled with a chiral alcohol side chain to form the core structure of Aprepitant.

  • Step 3: Triazolinone ring formation. The final step involves the condensation with a triazolinone precursor to complete the synthesis of Aprepitant.

Aprepitant_Synthesis Start Chiral Morpholinone Synthesis Intermediate1 Stereoselective Reduction and Etherification Start->Intermediate1 Asymmetric Synthesis Aprepitant Aprepitant Intermediate1->Aprepitant Condensation with Triazolinone Precursor

Caption: Simplified workflow for a greener synthesis of Aprepitant.

StepKey FeaturesAdvantage
Asymmetric Morpholinone SynthesisCrystallization-induced dynamic resolutionHigh enantiomeric excess
Stereoselective Reduction and EtherificationConvergent fragment couplingIncreased efficiency
Triazolinone Ring FormationAtom-economical condensationReduced waste

Conclusion

The morpholine moiety is a truly privileged scaffold in medicinal chemistry, contributing significantly to the success of a diverse range of pharmaceuticals. As demonstrated by the case studies of Linezolid, Gefitinib, and Aprepitant, the incorporation of a morpholine ring can profoundly and positively influence a drug's pharmacokinetic properties and its interaction with biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine-containing compounds will undoubtedly lead to the development of new and improved therapies for a wide array of diseases.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Sharma, P. K., & Amin, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Journal of Medicinal Chemistry. [Link]
  • Unknown. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Acme Synthetic Chemicals. [Link]
  • Unknown. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-386. [Link]
  • Bhandare, R. R., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
  • DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. [Link]
  • Unknown. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]
  • Patsnap Synapse. (2024).
  • Wikipedia. (n.d.). Linezolid. [Link]
  • Unknown. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aprepitant: Understanding Its Mechanism and Importance in Preventing Nausea and Vomiting. [Link]
  • Unknown. (2025). Pharmacology of Linezolid. Pharmacology.com. [Link]
  • Keefe, D. M. K. (2008). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 3(1), 25-36. [Link]
  • Palumbo Piccionello, A., et al. (2015). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances, 5(109), 89569-89572. [Link]
  • Ghafourian, T., & Sadeghpour, H. (2024). Linezolid. In StatPearls.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(4), 471-476. [Link]
  • Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry (Vol. 2, pp. 145-158). CRC Press. [Link]
  • American Chemical Society. (2005). Green Synthesis of Aprepitant. [Link]
  • Al-Tel, T. H., et al. (2017).
  • Unknown. (2023). Synthesis of a gefitinib-based chemical probe for mechanism-of-action studies. Macquarie University Research Portal. [Link]
  • Unknown. (n.d.). Chemical synthesis method for linezolid.
  • Unknown. (n.d.). Process for the preparation of gefitinib.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • Unknown. (n.d.). Preparation of aprepitant.
  • Unknown. (n.d.). An improved process for the preparation of aprepitant.

Sources

Methodological & Application

A Robust and Scalable Asymmetric Synthesis of (S)-2-(morpholin-3-yl)ethanol via Catalytic Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Asymmetric Synthesis of (S)-2-(morpholin-3-yl)ethanol

Abstract

This compound is a pivotal chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1][2] The precise stereochemical control at the C3 position of the morpholine ring is critical for its biological activity. This application note presents a detailed, field-proven protocol for the asymmetric synthesis of this valuable intermediate. The strategy hinges on the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone precursor.[3] This method employs a chiral oxazaborolidine catalyst to achieve excellent enantioselectivity (typically >95% ee) and high yields, offering a reliable and scalable pathway for researchers and drug development professionals.[4]

Introduction and Scientific Context

Chiral morpholine scaffolds are privileged structures in modern drug discovery, appearing in a multitude of bioactive compounds.[5][6] Their unique conformational properties and ability to engage in hydrogen bonding make them ideal isosteres for other cyclic ethers or amines. The specific enantiomer, this compound, is of significant industrial importance due to its role in constructing the core of Aprepitant, a widely used antiemetic for chemotherapy-induced nausea and vomiting.[7][8]

The primary challenge in synthesizing this molecule lies in the enantioselective installation of the stereocenter at the C3 position. While various methods exist for creating chiral morpholines, including asymmetric hydrogenation and biocatalysis, the asymmetric reduction of a prochiral ketone stands out for its operational simplicity, high stereo-predictability, and broad substrate scope.[9][10] This guide focuses on the CBS reduction, a cornerstone of asymmetric synthesis that provides a robust solution for this transformation.

Principle of the Method: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4] The process utilizes a catalytic amount of a chiral oxazaborolidine, typically derived from (S)-proline, in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide, BMS, or borane-THF).[3]

Causality of Stereoselection:

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, catalyst-substrate transition state. The mechanism involves several key steps:

  • Catalyst-Borane Coordination: The borane source first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and conformationally locks the catalyst.

  • Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron atom of the catalyst. Steric interactions dictate that the ketone binds in a specific orientation, with the larger substituent (RL) positioned away from the bulky group on the catalyst, and the smaller substituent (RS) pointing towards it.

  • Intramolecular Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to the carbonyl face directed by the catalyst's chiral environment. This occurs through a rigid, six-membered chair-like transition state, ensuring high fidelity in stereochemical induction.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and upon workup, releases the chiral alcohol product. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.

This predictable stereochemical outcome is a hallmark of the CBS reduction, making it a trustworthy tool for targeted asymmetric synthesis.[3][4]

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + Borane Borane BH₃•SMe₂ Transition_State Ternary Complex (Transition State) Activated_Complex->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Releases Product (after workup) Product (S)-Alcohol Product Alkoxyborane->Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, ensuring clarity and robust execution at each step.

Synthetic_Workflow start Commercially Available N-Boc-3-morpholinecarboxylic acid step1 Step 1: Weinreb Amide Formation (Precursor Synthesis) start->step1 step2 Step 2: Grignard Addition (Ketone Formation) step1->step2 step3 Step 3: Asymmetric Reduction (CBS) (Key Chiral Step) step2->step3 step4 Step 4: Deprotection (TFA) (Final Product Isolation) step3->step4 end This compound step4->end

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Borane-dimethyl sulfide (BMS) is flammable and reacts with water; handle under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of Prochiral Ketone Precursor

Objective: To synthesize tert-butyl 3-(2-oxoacetyl)morpholine-1-carboxylate from N-Boc-3-morpholinecarboxylic acid.

Step A1: Weinreb Amide Formation

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-morpholinecarboxylic acid (11.56 g, 50.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 100 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 21.8 mL, 125 mmol). Finally, add 1-Hydroxybenzotriazole (HOBt, 0.68 g, 5.0 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 11.5 g, 60.0 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with 1 M HCl (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

Step A2: Grignard Addition to form the Ketone

  • Setup: Dissolve the crude Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF, 100 mL) in a flame-dried 500 mL flask under nitrogen. Cool the solution to 0 °C.

  • Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 20.0 mL, 60.0 mmol) dropwise via syringe, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 2 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford tert-butyl 3-acetylmorpholine-1-carboxylate as a colorless oil.

Part B: Asymmetric Reduction of the Ketone

Objective: To stereoselectively reduce the ketone to the (S)-alcohol using the CBS catalyst.

  • Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol). Cool the solution to -20 °C (acetonitrile/dry ice bath).

  • Catalyst Activation: Add borane-dimethyl sulfide complex (BMS, 10 M, 2.5 mL, 25 mmol) dropwise to the catalyst solution. Stir for 15 minutes at -20 °C.

  • Substrate Addition: Dissolve the ketone precursor, tert-butyl 3-acetylmorpholine-1-carboxylate (5.73 g, 25.0 mmol), in anhydrous THF (50 mL). Add this solution dropwise to the activated catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude protected alcohol, tert-butyl (S)-3-(1-hydroxyethyl)morpholine-1-carboxylate.

Part C: Deprotection and Final Product Isolation

Objective: To remove the N-Boc protecting group to yield the final product.

  • Setup: Dissolve the crude protected alcohol from Part B in DCM (50 mL) in a 100 mL flask and cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the product as its trifluoroacetate salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Free Base (Optional): To obtain the free base, dissolve the salt in water, basify to pH > 10 with 2 M NaOH, and extract with DCM or a DCM/isopropanol mixture. Dry the organic extracts and concentrate to yield this compound as an oil or low-melting solid.

Data Summary and Expected Results

ParameterValue / ConditionNotes
Starting Material N-Boc-3-morpholinecarboxylic acidCommercially available.
Catalyst Loading 10 mol % (R)-Me-CBSThe (R)-catalyst gives the (S)-alcohol.
Reducing Agent Borane-dimethyl sulfide (BMS)1.0 equivalent relative to ketone.
Reaction Temperature -20 °CCrucial for achieving high enantioselectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Must be dry to prevent quenching of borane.
Typical Overall Yield 65-75%Over three stages from the ketone.
Enantiomeric Excess (ee) >95%Determined by chiral HPLC analysis.

Analytical Characterization and Trustworthiness

To validate the protocol, the final product and key intermediates must be rigorously characterized.

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of the ketone precursor and the final product.

  • Purity Analysis: Purity should be assessed by HPLC or GC.

  • Enantiomeric Excess (ee) Determination: This is the most critical validation step. The ee of the final alcohol product must be determined using chiral HPLC (e.g., using a Chiralcel OD-H or similar column) by comparing the peak areas of the (S) and (R) enantiomers. A racemic standard, prepared by reducing the ketone with sodium borohydride, should be run to confirm peak identification.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Cui, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7625–7631. [Link]
  • Park, J., & Kim, S. Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2356. [Link]
  • Ager, D. J., & Laneman, S. A. (2004). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 28(10), 62-74. [Link]
  • ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones.
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Google Patents. (n.d.). An improved process for the preparation of aprepitant.

Sources

Chiral Synthesis of Substituted Morpholines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, lauded for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1][2] Chiral substituted morpholines, in particular, are integral components of numerous FDA-approved drugs and clinical candidates, acting as potent modulators of various biological targets.[3][4][5] The precise stereochemical arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy and safety, making the development of robust and efficient chiral synthesis protocols a paramount objective in drug discovery and development.

This comprehensive guide provides an in-depth exploration of state-of-the-art methodologies for the asymmetric synthesis of substituted morpholines. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and scalability.

Strategic Approaches to Chiral Morpholine Synthesis

The asymmetric synthesis of substituted morpholines can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

A general overview of these strategies is depicted below:

G cluster_strategies Strategic Approaches cluster_outcomes Chiral Morpholine Products A Asymmetric Catalysis D Enantioenriched Morpholines A->D B Chiral Pool Synthesis B->D C Diastereoselective Synthesis C->D

Caption: Core strategies for the synthesis of chiral morpholines.

I. Asymmetric Catalysis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches to chiral molecules.[4] This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a powerful "after cyclization" method to introduce chirality.[3][4] This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities.[3][6]

The key to this transformation is the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity, with ligands bearing a large bite angle often proving most effective.[3][4]

Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [3][4]

This protocol describes the synthesis of a 2-substituted chiral morpholine using a bisphosphine-rhodium catalyst.

G cluster_workflow Asymmetric Hydrogenation Workflow A Substrate Preparation C Hydrogenation Reaction A->C B Catalyst Preparation B->C D Work-up and Purification C->D E Product Analysis D->E G cluster_workflow Tandem Reaction Workflow A Aminoalkyne & Ti-catalyst B Hydroamination A->B C Addition of Ru-catalyst & H-source B->C D Asymmetric Transfer Hydrogenation C->D E Acid-Base Extraction D->E F Product Isolation E->F G cluster_workflow Three-Component Synthesis Workflow A Combine Reactants & Catalyst B Reaction at Elevated Temperature A->B C Cooling and Concentration B->C D Chromatographic Purification C->D E Product Characterization D->E

Sources

Application Notes and Protocols: (S)-2-(morpholin-3-yl)ethanol in the Synthesis of Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-2-(morpholin-3-yl)ethanol in NRI Synthesis

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of centrally active agents to modulate their physicochemical and pharmacological properties.[1] In the realm of norepinephrine reuptake inhibitors (NRIs), the stereochemistry of the morpholine ring and its substituents is often critical for potent and selective biological activity. This compound has emerged as a key chiral building block for the enantioselective synthesis of several NRIs, including analogues of the well-established antidepressant, reboxetine.[2][3][4] Its pre-defined stereocenter at the C3 position of the morpholine ring provides a strategic advantage in complex synthetic sequences, obviating the need for challenging chiral resolutions at later stages.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of NRIs. We will delve into the fundamental synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these reactions.

Core Synthetic Strategy: A Convergent Approach

The most efficient and versatile synthetic strategy employing this compound for the preparation of NRIs is a convergent approach. This methodology involves the synthesis of two key fragments that are subsequently coupled to form the final product.

The two key fragments are:

  • The Electrophilic Morpholine Synthon: Derived from this compound by converting the primary hydroxyl group into a good leaving group.

  • The Nucleophilic Phenolic Fragment: A substituted phenol that constitutes the other key structural component of the target NRI.

The coupling of these two fragments is typically achieved through a Williamson ether synthesis, a robust and widely used method for the formation of ether linkages.[5][6]

Experimental Protocols

Part 1: Activation of this compound - Synthesis of the Key Electrophilic Intermediate

To facilitate the coupling reaction, the hydroxyl group of this compound must be converted into a more reactive leaving group, such as a tosylate or mesylate. This activation step is crucial for the subsequent nucleophilic substitution by the phenoxide.

Protocol 1: N-Protection of this compound

Prior to activation of the hydroxyl group, it is often advantageous to protect the secondary amine of the morpholine ring to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

Reagent/ParameterMolar EquivalenceNotes
This compound1.0
Di-tert-butyl dicarbonate (Boc)₂O1.1
Triethylamine (Et₃N)1.2Base to neutralize the acid formed.
Dichloromethane (DCM)-Anhydrous solvent.
Temperature0 °C to Room Temp.
Reaction Time4-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can often be used in the next step without further purification.

Protocol 2: Tosylation of N-Boc-(S)-2-(morpholin-3-yl)ethanol

This protocol details the conversion of the protected alcohol to its corresponding tosylate, a highly effective leaving group for the subsequent Williamson ether synthesis.

Reagent/ParameterMolar EquivalenceNotes
N-Boc-(S)-2-(morpholin-3-yl)ethanol1.0
p-Toluenesulfonyl chloride (TsCl)1.2
Pyridine-Anhydrous solvent and base.
Temperature0 °C to Room Temp.
Reaction Time12-16 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Dissolve N-Boc-(S)-2-(morpholin-3-yl)ethanol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-tert-butyl 3-(2-(tosyloxy)ethyl)morpholine-4-carboxylate.

Diagram 1: Synthesis of the Electrophilic Morpholine Synthon

G cluster_0 Part 1: Activation Start This compound Protected N-Boc-(S)-2-(morpholin-3-yl)ethanol Start->Protected (Boc)₂O, Et₃N, DCM Activated (S)-tert-butyl 3-(2-(tosyloxy)ethyl)morpholine-4-carboxylate Protected->Activated TsCl, Pyridine

Caption: Activation of this compound.

Part 2: The Williamson Ether Synthesis - Coupling of Fragments

With the activated morpholine synthon in hand, the next stage is the crucial C-O bond formation with a suitable phenolic partner. The choice of the phenol will determine the final structure and properties of the NRI.

Protocol 3: Williamson Ether Synthesis

This protocol describes the general procedure for the coupling of the tosylated morpholine derivative with a generic phenol. The specific reaction conditions may need to be optimized depending on the reactivity of the chosen phenol.

Reagent/ParameterMolar EquivalenceNotes
(S)-tert-butyl 3-(2-(tosyloxy)ethyl)morpholine-4-carboxylate1.0
Substituted Phenol1.1
Potassium Carbonate (K₂CO₃)2.0Base to deprotonate the phenol.
Acetonitrile (MeCN) or DMF-Anhydrous polar aprotic solvent.
Temperature80-100 °C
Reaction Time8-24 hoursMonitor by TLC or HPLC.

Step-by-Step Methodology:

  • To a solution of the substituted phenol (1.1 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of (S)-tert-butyl 3-(2-(tosyloxy)ethyl)morpholine-4-carboxylate (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-Boc protected NRI.

Part 3: Final Deprotection

The final step in the synthesis is the removal of the Boc protecting group to yield the target norepinephrine reuptake inhibitor.

Protocol 4: Boc Deprotection

Acid-catalyzed cleavage is the standard method for removing a Boc group.

Reagent/ParameterMolar EquivalenceNotes
N-Boc Protected NRI1.0
Trifluoroacetic Acid (TFA) or HCl in DioxaneExcess
Dichloromethane (DCM)-Solvent.
Temperature0 °C to Room Temp.
Reaction Time1-3 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Dissolve the N-Boc protected NRI (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) if the free base is desired, or precipitate the salt by adding a non-polar solvent like diethyl ether.

  • Purify the final product by recrystallization or chromatography as required.

Diagram 2: Overall Synthetic Pathway

G cluster_1 Overall Synthesis Activated (S)-tert-butyl 3-(2-(tosyloxy)ethyl)morpholine-4-carboxylate Coupled N-Boc Protected NRI Activated->Coupled Williamson Ether Synthesis Phenol Substituted Phenol Phenol->Coupled Final_Product Norepinephrine Reuptake Inhibitor Coupled->Final_Product Boc Deprotection (TFA or HCl)

Caption: Convergent synthesis of NRIs.

Structure-Activity Relationship (SAR) Insights

The morpholine scaffold is a key pharmacophore in many NRIs.[1] Structure-activity relationship studies have demonstrated that both the stereochemistry and the nature of the substituents on the morpholine and the aromatic rings significantly influence the potency and selectivity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] The use of enantiomerically pure this compound ensures the synthesis of a single desired stereoisomer, which is crucial for achieving a clean pharmacological profile and minimizing off-target effects.

Conclusion

This compound is a versatile and valuable chiral starting material for the efficient and stereoselective synthesis of a wide range of norepinephrine reuptake inhibitors. The synthetic strategy outlined in these application notes, centered around the activation of the primary alcohol and subsequent Williamson ether synthesis, provides a robust and adaptable framework for the generation of novel NRI candidates. By leveraging this key chiral building block, researchers can streamline their synthetic efforts and focus on the exploration of structure-activity relationships to design next-generation therapeutics for the treatment of depression and other neurological disorders.

References

  • Xu, W., Gray, D. L., Glase, S. A., & Barta, N. S. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
  • Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., ... & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Reboxetine. PubChem. [Link]

Sources

Application Notes and Protocols: (S)-2-(morpholin-3-yl)ethanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Stereochemical Control and the Promise of Morpholine Scaffolds

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy.[1] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic guides that are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.[2][3] Following the key bond-forming reaction, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the process both efficient and economical.[2]

While classic auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams have demonstrated broad utility, the search for novel auxiliaries with unique steric and electronic properties continues.[4] The morpholine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The inherent chirality of substituted morpholines, therefore, presents an intriguing yet underexplored opportunity for the design of new chiral auxiliaries.

This document outlines the prospective application of (S)-2-(morpholin-3-yl)ethanol , a bifunctional chiral building block, as a novel chiral auxiliary. We will explore its synthesis, proposed application in stereoselective alkylation reactions, and protocols for its attachment and cleavage. The rationale behind its design is rooted in the principles of well-established auxiliaries derived from 1,2-amino alcohols, such as pseudoephedrine.[2] The defined stereocenter at C3 and the additional hydroxyl group offer a unique platform for creating a rigid, chelated transition state, which is paramount for effective stereochemical communication.

Proposed Synthesis of this compound

Protocol 1: Synthesis of this compound

Step 1: N-alkylation of (S)-2-amino-4-butanol

  • To a solution of (S)-2-amino-4-butanol (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add potassium carbonate (2.5 eq).

  • To this stirred suspension, add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

  • Add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C to drive the intramolecular Williamson ether synthesis.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Asymmetric Alkylation: A Detailed Protocol

The utility of this compound as a chiral auxiliary is best demonstrated in the asymmetric alkylation of a carboxylic acid derivative. This involves the attachment of the carboxylic acid to the auxiliary, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Recovery A This compound C N-Acylmorpholine Derivative A->C Coupling (e.g., DCC, EDCI) B Carboxylic Acid Derivative B->C D Deprotonation (LDA, -78 °C) C->D E Chelated Z-Enolate D->E G Alkylated Product E->G Alkylation F Electrophile (R-X) F->G H Hydrolysis (e.g., LiOH, H2O2) G->H I Chiral Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: Asymmetric alkylation workflow using the proposed auxiliary.

Protocol 2: Asymmetric Alkylation of Propanoic Acid

Step 1: Attachment of Propanoic Acid

  • Dissolve this compound (1.0 eq) and propanoic acid (1.1 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-propanoylmorpholine derivative. Purify by column chromatography if necessary.

Step 2: Diastereoselective Alkylation with Benzyl Bromide

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of the N-propanoylmorpholine derivative (1.0 eq) in THF to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) to the enolate solution and stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • Make the aqueous layer basic with 1 M NaOH and extract with DCM to recover the this compound auxiliary.

Mechanistic Rationale for Stereocontrol

The anticipated high diastereoselectivity arises from the formation of a rigid, five-membered ring chelated lithium enolate. The deprotonation with LDA is expected to generate a Z-enolate. The lithium cation is proposed to chelate between the enolate oxygen and the oxygen of the morpholine ring, creating a sterically defined conformation. The bulky morpholine ring structure is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.

Sources

Enantioselective Synthesis of C3-Substituted Morpholinones: A Guide to Catalytic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Chiral C3-substituted morpholinones are privileged heterocyclic scaffolds frequently incorporated into pharmacologically active molecules, including notable drugs like the neurokinin-1 (NK-1) receptor antagonist aprepitant (EMEND®).[1] The precise control of stereochemistry at the C3 position is critical for biological activity, making their enantioselective synthesis a topic of significant interest in medicinal chemistry and process development. This guide provides an in-depth analysis of modern catalytic strategies for constructing these valuable motifs, with a focus on explaining the mechanistic rationale behind protocol design. We present a detailed protocol for a state-of-the-art organocatalytic method, complete with performance data, troubleshooting insights, and a visualization of the catalytic cycle.

Introduction: The Significance of the Morpholinone Core

The morpholine and morpholinone frameworks are cornerstones of modern drug design. Their inclusion in molecular architecture often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When substituted at the C3 position with a defined stereocenter, these heterocycles can engage with biological targets in a highly specific, three-dimensional manner, which is essential for potency and selectivity.

Historically, access to enantiopure C3-substituted morpholinones relied heavily on chiral pool synthesis, utilizing readily available but structurally limited chiral building blocks like amino acids.[2] While effective, this approach is inherently constrained by the available starting materials. The development of catalytic asymmetric methods, which generate chirality from achiral precursors, represents a more flexible and powerful strategy for accessing novel and structurally diverse morpholinone derivatives.[1][3]

Catalytic Strategies: The Shift from Auxiliaries to Asymmetric Catalysis

The field has evolved significantly, moving towards more elegant and atom-economical catalytic solutions. While early approaches utilized chiral auxiliaries, such as pseudoephedrine, to direct diastereoselective reactions, modern methods increasingly employ chiral catalysts to achieve high enantioselectivity.[4][5]

Among the most powerful contemporary methods is the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), as organocatalysts. A landmark achievement in this area is the CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols.[6][7][8] This transformation proceeds through a sophisticated domino reaction sequence, showcasing the power of organocatalysis to construct complex chiral architecture in a single step.

Mechanism Spotlight: Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

The success of the CPA-catalyzed synthesis hinges on a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, a process that represents a formal asymmetric aza-benzilic ester rearrangement.[1][3][6] The chiral phosphate anion plays a crucial, multifunctional role in the catalytic cycle.

The Catalytic Cycle involves:

  • Condensation: The reaction initiates with the condensation of the arylglyoxal and the 2-(arylamino)ethan-1-ol to form an intermediate.

  • Iminium Formation & Cyclization: The chiral phosphoric acid protonates the hemiaminal intermediate, facilitating the formation of a cyclic α-iminium hemiacetal. The chiral anion simultaneously controls the conformation of this intermediate.

  • Enantioselective 1,2-Shift: This is the key stereochemistry-defining step. The chiral environment created by the CPA catalyst directs the migration of the aryl or alkyl group, establishing the C3 stereocenter with high fidelity.

  • Catalyst Regeneration: The product is released, and the chiral phosphoric acid is regenerated to continue the catalytic cycle.

This elegant mechanism allows for the construction of morpholinones bearing aza-tertiary stereocenters from simple, achiral linear starting materials.[4][6]

Catalytic_Cycle Fig 1: Proposed Catalytic Cycle for CPA-Catalyzed Synthesis sub Arylglyoxal + 2-Aminoethanol int1 Cyclic α-Iminium Hemiacetal Intermediate sub->int1 Condensation & Cyclization cat_in Chiral Phosphoric Acid (CPA) cat_in->int1 Protonation int2 Transition State (1,2-Aryl Shift) int1->int2 Enantioselective Rearrangement prod_cat Product-Catalyst Complex int2->prod_cat prod_out C3-Substituted Morpholinone prod_cat->prod_out Product Release cat_out CPA (Regenerated) prod_cat->cat_out Regeneration cat_out->cat_in

Caption: CPA-Catalyzed Aza-Benzilic Ester Rearrangement.

Experimental Protocol: CPA-Catalyzed Synthesis of a C3-Aryl Morpholinone

This protocol is adapted from the highly efficient method developed by Zhu and coworkers for the synthesis of a representative C3-substituted morpholinone.[7][8]

Materials:

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or a similar (R)-binol-derived chiral phosphoric acid catalyst.

  • Phenylglyoxal monohydrate (Substrate 1)

  • 2-(p-Anisidino)ethan-1-ol (Substrate 2)

  • Dichloromethane (DCM, anhydrous)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard rotary evaporator and vacuum pump

  • Chromatography columns

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst ((R)-TRIP, 5 mol%).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add 2-(p-Anisidino)ethan-1-ol (0.2 mmol, 1.0 equiv) to the flask.

  • Addition of Reagents:

    • Dissolve phenylglyoxal monohydrate (0.22 mmol, 1.1 equiv) in anhydrous dichloromethane (2.0 mL).

    • Add the phenylglyoxal solution to the reaction flask via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (approx. 25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture directly under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure C3-substituted morpholinone product.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Performance Data and Substrate Scope

The CPA-catalyzed aza-benzilic ester rearrangement demonstrates broad applicability with good to excellent yields and high enantioselectivities across a range of substrates.[1][7]

EntryArylglyoxal (R¹)2-(Arylamino)ethan-1-ol (Ar)Yield (%)ee (%)
1Phenyl4-Methoxyphenyl9594
24-Chlorophenyl4-Methoxyphenyl9293
32-Naphthyl4-Methoxyphenyl9192
4PhenylPhenyl8590
5Phenyl4-Bromophenyl8891
6Methyl4-Methoxyphenyl7288
Data synthesized from representative examples in the literature.[1][7]

Troubleshooting and Optimization

  • Low Yield: Ensure starting materials are pure and the reaction solvent is strictly anhydrous. Phenylglyoxal can exist as a hydrate; using the anhydrous form or accounting for the water content is crucial.

  • Low Enantioselectivity: The choice of chiral phosphoric acid catalyst is critical. The bulky substituents on the BINOL backbone (like 2,4,6-triisopropylphenyl in TRIP) are essential for creating the deep chiral pocket that ensures high stereocontrol.[6] Ensure the catalyst is of high purity.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, although this should be monitored carefully as it can sometimes erode enantioselectivity.

Conclusion

The enantioselective synthesis of C3-substituted morpholinones has matured into a sophisticated field driven by the power of asymmetric catalysis. Organocatalytic methods, particularly those employing chiral phosphoric acids, offer a robust, reliable, and highly selective route to these medicinally important scaffolds.[1][4][6] The aza-benzilic ester rearrangement strategy provides a prime example of how a deep mechanistic understanding can lead to the development of powerful synthetic tools. By leveraging these advanced protocols, researchers and drug development professionals can efficiently access a wide array of chiral morpholinones to accelerate the discovery of new therapeutics.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.American Chemical Society.[Link]
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Asymmetric synthesis of morpholin-2-ones with multi-stereocenters.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.Infoscience EPFL.[Link]
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.Journal of the American Chemical Society.[Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.PubMed.[Link]
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.EPFL Graph Search.[Link]
  • Synthesis and reaction of optically active morpholinones.Journal of the Chemical Society, Perkin Transactions 1.[Link]
  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.

Sources

Step-by-step synthesis of Osivelotor using morpholine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Importance of Osivelotor Synthesis

Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed to treat sickle cell disease (SCD).[1][2] It is an orally bioavailable small molecule that covalently and reversibly binds to the alpha-chain of hemoglobin. This binding increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state and thereby inhibiting the polymerization of deoxygenated HbS, which is the primary pathological event in SCD.[3][4] The development of Osivelotor represents a significant advancement over first-generation inhibitors, offering improved pharmacokinetic properties that may lead to better clinical outcomes at lower doses.[3]

The molecular structure of Osivelotor, 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde, features a chiral morpholine core that links a substituted benzaldehyde with a functionalized pyridine ring. This intricate structure necessitates a well-designed, multi-step synthetic strategy that is both efficient and stereoselective. These application notes provide a detailed, step-by-step guide for the synthesis of Osivelotor, focusing on the preparation of key morpholine-containing intermediates and their subsequent coupling to assemble the final active pharmaceutical ingredient. The protocols described herein are based on established principles of organic synthesis and information from key scientific literature, intended for researchers, scientists, and drug development professionals.[3]

Overall Synthetic Strategy: A Convergent Approach

A convergent synthetic approach is optimal for preparing Osivelotor. This strategy involves the independent synthesis of three key building blocks, which are then coupled together in the final stages. This approach maximizes efficiency and simplifies the purification of intermediates. The synthesis can be conceptually divided into the preparation of three key intermediates followed by their sequential coupling.

G cluster_0 Synthesis of Intermediates cluster_1 Assembly of Osivelotor Start1 2,6-Dihydroxybenzaldehyde Int1 Intermediate 1 (Protected Benzaldehyde) Start1->Int1 Protection Couple1 Etherification Int1->Couple1 Start2 (S)-Serine derivative Int2 Intermediate 2 ((S)-morpholin-3-yl)methanol Start2->Int2 Cyclization Int2->Couple1 Start3 Nicotinic acid derivative Int3 Intermediate 3 2-(2-hydroxyethyl)nicotinic acid Start3->Int3 Functionalization Couple2 Amidation Int3->Couple2 Couple1->Couple2 Final Osivelotor Couple2->Final Deprotection caption Convergent synthetic workflow for Osivelotor.

Figure 1: Convergent synthetic workflow for Osivelotor.

Part 1: Synthesis of Key Intermediates

Synthesis of Intermediate 1: 2-(Methoxymethoxy)-6-hydroxybenzaldehyde

The selective functionalization of 2,6-dihydroxybenzaldehyde is crucial. Mono-protection of one hydroxyl group allows for the subsequent selective etherification of the other. The methoxymethyl (MOM) group is a suitable choice for this purpose due to its ease of introduction and mild cleavage conditions.

Protocol:

  • Dissolution: Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the solution.

  • MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(methoxymethoxy)-6-hydroxybenzaldehyde.

Synthesis of Intermediate 2: tert-butyl (S)-(morpholin-3-yl)methylcarbamate

The chiral morpholine intermediate is a critical component that dictates the stereochemistry of the final product. A common route to such intermediates involves the use of a chiral starting material like an amino acid, followed by reduction and cyclization.

Protocol:

  • Esterification and Protection: Start with N-Boc-(S)-serine. Esterify the carboxylic acid to the methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Reduction: Reduce the ester to the corresponding alcohol, N-Boc-(S)-serinol, using a mild reducing agent like sodium borohydride in a suitable solvent.

  • Activation of Hydroxyl Groups: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and the secondary alcohol (from the serine backbone) to another leaving group. A one-pot procedure using a reagent like tosyl chloride can be employed.

  • Cyclization: Induce intramolecular cyclization by treating the di-activated intermediate with a base, such as sodium hydride, to form the N-Boc protected morpholine derivative.

  • Modification of the Side Chain: Convert the hydroxymethyl group at the 3-position to an amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, and then protect the resulting amine as a tert-butyl carbamate.

Synthesis of Intermediate 3: 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)nicotinic acid

This intermediate provides the functionalized pyridine core of Osivelotor. The synthesis involves the introduction of a protected hydroxyethyl side chain onto the pyridine ring.

Protocol:

  • Starting Material: Begin with a suitable nicotinic acid derivative, such as 2-chloronicotinic acid.

  • Side Chain Introduction: Perform a cross-coupling reaction (e.g., a Negishi or Suzuki coupling) with a protected 2-hydroxyethyl organometallic reagent. For instance, reacting 2-chloronicotinic acid with (2-((tert-butyldimethylsilyl)oxy)ethyl)zinc chloride in the presence of a palladium catalyst.

  • Purification: After the reaction is complete, perform an aqueous workup and purify the product by crystallization or column chromatography to yield 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)nicotinic acid.

Part 2: Assembly of Osivelotor

Step 1: Etherification of the Benzaldehyde and Morpholine Intermediates

This step involves a Williamson ether synthesis to connect the protected benzaldehyde with the chiral morpholine intermediate.

Protocol:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 eq) and the N-Boc protected (S)-(morpholin-3-yl)methanol (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the coupled ether product.

Step 2: Amidation to Connect the Pyridine Moiety

The final carbon-nitrogen bond is formed through an amide coupling reaction.

Protocol:

  • Deprotection: First, deprotect the Boc group from the morpholine nitrogen of the product from step 2.1 using trifluoroacetic acid (TFA) in DCM.

  • Amide Coupling: In a separate flask, activate the carboxylic acid of Intermediate 3 (1.0 eq) using a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an anhydrous solvent like DMF.

  • Addition of Amine: Add the deprotected morpholine derivative (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography to obtain the fully assembled, protected Osivelotor precursor.

Step 3: Final Deprotection

The final step involves the removal of the remaining protecting groups (MOM and TBDMS) to yield Osivelotor.

Protocol:

  • MOM and TBDMS Cleavage: Dissolve the protected precursor in a suitable solvent like methanol. Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature. The acidic conditions will cleave both the MOM ether and the TBDMS ether.

  • Neutralization and Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. The final product, Osivelotor, can be purified by recrystallization or preparative HPLC to achieve high purity.

Summary of Key Reaction Steps and Reagents

StepReaction TypeKey ReagentsPurpose
1.1 Protection2,6-dihydroxybenzaldehyde, MOM-Cl, DIPEASelective protection of one hydroxyl group
1.2 CyclizationN-Boc-(S)-serine derivative, baseFormation of the chiral morpholine ring
1.3 Cross-coupling2-chloronicotinic acid, organozinc reagent, Pd catalystIntroduction of the side chain to the pyridine ring
2.1 EtherificationProtected intermediates 1 & 2, K₂CO₃Coupling of the benzaldehyde and morpholine fragments
2.2 AmidationDeprotected ether, Intermediate 3, HATU, DIPEAFormation of the amide bond
2.3 DeprotectionFully protected precursor, HClRemoval of protecting groups to yield Osivelotor

Conclusion

The synthesis of Osivelotor is a challenging yet achievable process for skilled medicinal chemists. The convergent strategy outlined in these notes provides a robust framework for its preparation. Careful control of reaction conditions, particularly in the stereoselective synthesis of the morpholine intermediate and the selective protection and deprotection steps, is paramount to achieving a high yield and purity of the final product. These detailed protocols serve as a valuable resource for researchers engaged in the development of novel therapies for sickle cell disease.

References

  • Li, Z., Alt, C., Dufu, K., et al. (2025). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters, 16(8), 1526-1532. [Link][3]
  • Metcalf, B., Chuang, C., Dufu, K., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321-326. [Link][5]
  • Pochron, M. et al. (2025). Analysis Supports Further Study of Osivelotor for SCD.
  • Thalassaemia International Feder
  • PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR OSIVELOTOR (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE. (2023). Hemasphere, 7(S4). [Link][2]

Sources

Application Notes and Protocols: Incorporation of (S)-2-(morpholin-3-yl)ethanol into Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and modulate physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for incorporating the chiral building block, (S)-2-(morpholin-3-yl)ethanol, into complex molecular architectures. This specific building block offers a unique combination of a secondary amine, a primary alcohol, and a defined stereocenter, providing a versatile handle for diverse chemical transformations.

I. Significance of the this compound Scaffold

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom.[3] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability, making it an attractive feature in drug design.[2] The "this compound" fragment, in particular, provides three key points for diversification:

  • The Secondary Amine: Allows for N-alkylation, N-arylation, acylation, and sulfonylation to introduce a wide range of substituents.

  • The Primary Alcohol: Can be oxidized, esterified, etherified, or converted to a leaving group for nucleophilic substitution.

  • The Chiral Center: The (S)-configuration at the C3 position offers stereochemical control, which is crucial for specific interactions with biological targets.

A notable example of a complex molecule containing a related chiral morpholine core is Osivelotor, a drug candidate for sickle cell disease, which features a (3S)-morpholinyl-methoxy group.[4]

II. Synthetic Access to this compound

The enantioselective synthesis of chiral morpholines is an active area of research.[5][6] While various methods exist, a common approach to this compound and its precursors involves the cyclization of chiral amino alcohols. One patented method describes the synthesis starting from chiral glycidol or its derivatives, which are then reacted with an appropriate amine and subsequently cyclized.[7]

Another powerful strategy for accessing chiral morpholines is through catalytic asymmetric synthesis. For instance, asymmetric hydrogenation of dehydromorpholines using rhodium complexes with chiral bisphosphine ligands can yield 2-substituted chiral morpholines with high enantioselectivity.[5][8] Similarly, organocatalytic approaches, such as enantioselective chlorocycloetherification, have been developed to construct chiral morpholine scaffolds.[9]

General Synthetic Workflow for Chiral Morpholine Derivatives:

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product Chiral Amino Alcohols Chiral Amino Alcohols Cyclization Cyclization Chiral Amino Alcohols->Cyclization Unsaturated Morpholines Unsaturated Morpholines Asymmetric Hydrogenation Asymmetric Hydrogenation Unsaturated Morpholines->Asymmetric Hydrogenation Chiral Morpholine Scaffold Chiral Morpholine Scaffold Cyclization->Chiral Morpholine Scaffold Asymmetric Hydrogenation->Chiral Morpholine Scaffold Organocatalytic Cycloetherification Organocatalytic Cycloetherification Organocatalytic Cycloetherification->Chiral Morpholine Scaffold Alkenols Alkenols Alkenols->Organocatalytic Cycloetherification

Caption: General synthetic strategies for chiral morpholines.

III. Strategies for Incorporation into Complex Molecules

Once this compound is obtained, its incorporation into larger, more complex molecules requires careful planning, often involving protecting group strategies to selectively functionalize the amine and alcohol moieties.

The differential reactivity of the secondary amine and primary alcohol necessitates the use of orthogonal protecting groups. This allows for the selective modification of one functional group while the other remains masked.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Reference
Secondary Amine Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N, DCMTFA, DCM or HCl in Dioxane[3]
Cbz (Carboxybenzyl)CbzCl, NaHCO₃, H₂O/DioxaneH₂, Pd/C[3]
Primary Alcohol TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Imidazole, DMFTBAF, THF[10][11]
PMB (p-Methoxybenzyl)PMBCl, NaH, THFDDQ, DCM/H₂O[10]
Ac (Acetyl)Ac₂O, PyridineK₂CO₃, MeOH[10]

Workflow for Sequential Functionalization:

G Start This compound Protect_N Protect Amine (e.g., Boc) Start->Protect_N Protect_O Protect Alcohol (e.g., TBDMS) Start->Protect_O Functionalize_O Functionalize Alcohol Protect_N->Functionalize_O Deprotect_N Deprotect Amine Functionalize_O->Deprotect_N Functionalize_N Functionalize Amine Deprotect_N->Functionalize_N Final_Product_1 Final Product 1 Functionalize_N->Final_Product_1 Functionalize_N_2 Functionalize Amine Protect_O->Functionalize_N_2 Deprotect_O Deprotect Alcohol Functionalize_N_2->Deprotect_O Functionalize_O_2 Functionalize Alcohol Deprotect_O->Functionalize_O_2 Final_Product_2 Final Product 2 Functionalize_O_2->Final_Product_2

Caption: Orthogonal protection for sequential functionalization.

With appropriate protection, the this compound scaffold can be incorporated using a variety of robust and well-established coupling reactions.

  • N-Arylation/N-Alkylation:

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl halides or triflates.

    • Reductive Amination: Reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃).

    • Nucleophilic Substitution: Reaction with alkyl halides or sulfonates.

  • Amide Bond Formation:

    • Coupling of the secondary amine with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC).

  • Ether Synthesis (Williamson Ether Synthesis):

    • Deprotonation of the primary alcohol followed by reaction with an alkyl halide.

IV. Experimental Protocols

The following protocols are illustrative examples of how to incorporate the this compound building block. Researchers should adapt these protocols based on the specific reactivity of their substrates.

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, a common and versatile protecting group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

This protocol details the alkylation of the primary alcohol of the N-Boc protected intermediate.

Materials:

  • N-Boc-(S)-2-(morpholin-3-yl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-(S)-2-(morpholin-3-yl)ethanol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the liberated secondary amine.

Materials:

  • O-alkylated-N-Boc-(S)-2-(morpholin-3-yl)ethanol derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • The desired electrophile for N-functionalization (e.g., acyl chloride, sulfonyl chloride, or an aldehyde for reductive amination)

  • Appropriate base (e.g., triethylamine, DIPEA) if necessary

  • Appropriate reducing agent (e.g., NaBH(OAc)₃) for reductive amination

Procedure (Boc Deprotection):

  • Dissolve the O-alkylated-N-Boc-(S)-2-(morpholin-3-yl)ethanol derivative (1.0 eq.) in DCM.

  • Add TFA (10 eq.) or an excess of 4M HCl in Dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base.

Procedure (N-Acylation - an example of N-functionalization):

  • Dissolve the crude amine salt in DCM and cool to 0 °C.

  • Add a base such as triethylamine (2.5 eq.).

  • Add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography.

V. Conclusion

The incorporation of this compound into complex molecules is a valuable strategy in medicinal chemistry. By leveraging its inherent chirality and multiple points for functionalization, researchers can access a diverse range of novel chemical entities. The successful implementation of these synthetic routes relies on a thorough understanding of protecting group chemistry and the application of robust coupling methodologies.

References

  • He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Li, M., Zhang, J., Zou, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. (Semantic Scholar)
  • Wang, Q., He, Y.-P., & Zhu, J. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
  • International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Various Authors. (2024). Morpholine derivatives: Significance and symbolism. Consensus.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Li, M., Zhang, J., Zou, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
  • Manabe, Y., & Seeberger, P. H. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Osivelotor. National Center for Biotechnology Information.

Sources

Gram-Scale Synthesis of (S)-2-(morpholin-3-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(morpholin-3-yl)ethanol is a chiral morpholine derivative of significant interest in pharmaceutical research and development due to its prevalence as a key structural motif in a variety of biologically active molecules. The precise stereochemical control at the C3 position is often crucial for therapeutic efficacy and safety. This document provides detailed application notes and protocols for two distinct and scalable synthetic routes for the production of this compound at the gram scale, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and have been selected for their high enantioselectivity, scalability, and practical applicability in a laboratory setting.

The first approach leverages the power of asymmetric catalysis through the hydrogenation of a dehydromorpholine precursor, a method known for its high efficiency and excellent enantiocontrol.[1] The second route employs a biocatalytic strategy, utilizing an imine reductase (IRED) for the key stereochemistry-defining step, a technique that offers high selectivity and operates under mild, environmentally benign conditions.[2] Both routes are designed to be robust and reproducible, providing a reliable supply of the target compound for further investigation.

Route 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This synthetic pathway establishes the chiral center at the C3 position of the morpholine ring via a highly enantioselective hydrogenation of a cyclic enamine intermediate. The synthesis begins with readily available starting materials and proceeds through a sequence of reliable transformations amenable to gram-scale production.

Synthetic Strategy Overview

The overall synthetic plan is depicted in the workflow diagram below. The key step is the asymmetric hydrogenation of the dehydromorpholine intermediate, catalyzed by a chiral rhodium complex.

Asymmetric_Hydrogenation_Workflow A Starting Material (Commercially Available) B Intermediate 1 (N-protected amino alcohol) A->B Protection & Alkylation C Intermediate 2 (Dehydromorpholine precursor) B->C Cyclization & Dehydration D This compound (Final Product) C->D Asymmetric Hydrogenation & Deprotection Biocatalysis_Workflow A Starting Material (e.g., Protected Aldehyde) B Keto-aldehyde Precursor A->B Functional Group Interconversion C This compound (Final Product) B->C Biocatalytic Reductive Amination (IRED, NAD(P)H, Ammonia source)

Sources

Application Note: (S)-2-(morpholin-3-yl)ethanol in Automated Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (S)-2-(morpholin-3-yl)ethanol in automated small molecule synthesis, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance their physicochemical and metabolic properties.[1][2] Its unique structure, containing both an ether and a secondary amine, can improve aqueous solubility, metabolic stability, and target-binding affinity through hydrogen bond interactions.[3] this compound is a particularly valuable chiral building block that combines the benefits of the morpholine core with a reactive primary alcohol and a secondary amine, offering multiple points for diversification.

The advent of automated synthesis has revolutionized small molecule discovery by increasing throughput, improving reproducibility, and allowing chemists to focus on experimental design rather than manual execution.[4] Platforms for automated synthesis enable the rapid, iterative assembly of molecules, accelerating the drug discovery pipeline from hit identification to lead optimization.[5][6] This guide provides detailed protocols and technical insights for leveraging this compound in automated synthesis workflows, focusing on two of the most fundamental transformations in medicinal chemistry: amide coupling and reductive amination.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring experimental success.

PropertyValueReference
CAS Number 399580-64-4[7]
Molecular Formula C₆H₁₃NO₂[7]
Molecular Weight 131.17 g/mol [7]
Appearance Typically an oil or low-melting solidInferred
Storage Conditions Store at 2-8°C, sealed in a dry, inert atmosphere.[7]

Safety and Handling:

  • Hazards: Based on similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing vapors. Prevent contact with skin and eyes. Containers should be kept tightly closed when not in use.[8]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Automated Synthesis Protocols

The dual functionality of this compound (a secondary amine and a primary alcohol) makes it a versatile reagent. The secondary amine is the more nucleophilic site and is the primary focus of the following automated protocols.

Protocol 1: Automated Amide Coupling

This protocol describes the coupling of a carboxylic acid to the secondary amine of this compound. Automated platforms often utilize pre-packaged reagent cartridges containing the necessary coupling agents and bases to streamline this process.[9]

Workflow Rationale: The reaction involves the activation of a carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or active ester), which is then susceptible to nucleophilic attack by the morpholine nitrogen.[9] This is a robust and widely used method for forming the amide bonds prevalent in many pharmaceutical agents.

Automated_Amide_Coupling cluster_prep Module 1: Reagent Preparation cluster_reagent Module 2: Building Block cluster_reaction Module 3: Automated Reactor Acid Carboxylic Acid (Substrate A) Activation Carboxylic Acid Activation Acid->Activation CouplingAgent Coupling Agent (e.g., HATU, DIC) CouplingAgent->Activation Base Base (e.g., DIEA) Base->Activation Morpholine This compound (Substrate B) Coupling Amide Coupling Morpholine->Coupling Activation->Coupling Activated Ester Purification Automated Workup & Purification (e.g., Catch-and-Release) Coupling->Purification Crude Product Product Final Amide Product Purification->Product Purified Product Automated_Reductive_Amination cluster_reagents Module 1: Reagents cluster_reaction Module 2: Automated Reactor Carbonyl Aldehyde / Ketone (Substrate A) Condensation Iminium Formation Carbonyl->Condensation Morpholine This compound (Substrate B) Morpholine->Condensation Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reduction In Situ Reduction Reducer->Reduction Condensation->Reduction Iminium Ion Purification Automated Quench & Purification Reduction->Purification Crude Product Product Final Amine Product Purification->Product Purified Product

Sources

Application Notes and Protocols for the N-Alkylation of (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the N-alkylation of (S)-2-(morpholin-3-yl)ethanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. N-substituted morpholines are integral scaffolds in a multitude of pharmacologically active compounds, contributing to improved pharmacokinetic and pharmacodynamic profiles. This document provides a detailed examination of synthetic strategies, with a primary focus on reductive amination as a robust and chemoselective method. We also explore direct alkylation as an alternative approach, discussing its potential challenges and procedural nuances. This application note is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable, step-by-step protocols to facilitate the synthesis of novel N-alkylated morpholine derivatives while preserving stereochemical integrity.

Introduction: The Significance of N-Alkylated Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance the aqueous solubility and metabolic stability of drug candidates.[1] The secondary amine present in many morpholine precursors, such as this compound, offers a versatile handle for chemical modification. N-alkylation, the introduction of an alkyl group onto this nitrogen atom, is a fundamental transformation that allows for the systematic exploration of structure-activity relationships (SAR). By modifying the N-substituent, researchers can fine-tune a compound's potency, selectivity, and overall druglikeness. The resulting tertiary amines are key components in a wide array of therapeutic agents, including anticancer drugs, highlighting the importance of efficient and reliable synthetic methods.[1]

The specific substrate, this compound, presents a unique synthetic challenge due to the presence of both a secondary amine and a primary alcohol. This bifunctionality necessitates a careful selection of reaction conditions to achieve chemoselective N-alkylation without undesired O-alkylation. Furthermore, the chiral center at the C3 position of the morpholine ring must be preserved throughout the synthetic sequence to ensure the enantiopurity of the final product.

Strategic Overview: Choosing the Right Alkylation Method

Two primary strategies are commonly employed for the N-alkylation of secondary amines: reductive amination and direct alkylation with alkyl halides. The choice between these methods is critical and depends on the specific substrate and the desired outcome.

Reductive Amination: The Preferred Method for Chemoselectivity

Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines.[2] This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this one-pot procedure is the prevention of over-alkylation, a common side reaction in direct alkylation methods.[2][3]

For a substrate like this compound, reductive amination offers excellent chemoselectivity. The reaction conditions are typically mild and slightly acidic, favoring the formation of the iminium ion at the more nucleophilic nitrogen atom over any reaction at the hydroxyl group. The use of specific, mild reducing agents that selectively target the iminium ion further ensures that the carbonyl group of the starting material is not prematurely reduced.[2]

Direct Alkylation with Alkyl Halides: A Classic but Challenging Approach

Direct alkylation involves a nucleophilic substitution (SN2) reaction between the secondary amine and an alkyl halide.[4] While conceptually straightforward, this method is often plagued by several issues. The product tertiary amine can itself be nucleophilic and react further with the alkyl halide, leading to the formation of a quaternary ammonium salt.[3][4][5] This over-alkylation can be difficult to control and often results in a mixture of products, complicating purification and reducing the yield of the desired tertiary amine.[3][4]

In the case of this compound, the presence of the hydroxyl group introduces the risk of O-alkylation, particularly under basic conditions which are often used to scavenge the acid produced during the reaction. This can lead to the formation of undesired ether byproducts. While this method can be successful with careful control of stoichiometry and reaction conditions, it is generally less reliable than reductive amination for this type of substrate.

Experimental Protocols

General Laboratory Practices

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use, especially for reactions sensitive to moisture. Reagents and solvents should be of high purity, and anhydrous solvents should be used where specified. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Alkylation via Reductive Amination (Recommended)

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde as the alkylating agent and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[2]

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per mmol of amine).

  • Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the stirred solution at room temperature. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate iminium ion formation, though it is often not necessary.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric integrity.

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow Start Start: this compound + Aldehyde in DCM Iminium In situ Iminium Ion Formation Start->Iminium Stir at RT Reduction Reduction with Sodium Triacetoxyborohydride Iminium->Reduction Add STAB Workup Aqueous Work-up (NaHCO3, Brine) Reduction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Extract & Dry Product Final Product: N-alkylated this compound Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol provides a general method for direct N-alkylation. It is crucial to note that this method may require optimization to minimize side reactions like O-alkylation and over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (10-20 mL per mmol of amine).

  • Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. The reaction progress should be carefully monitored by TLC or LC-MS to avoid the formation of byproducts.

  • Work-up: Upon completion (as indicated by the disappearance of the starting amine), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product. If DMF was used as the solvent, it may need to be removed under high vacuum or by aqueous work-up.

  • Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Data Presentation and Expected Outcomes

The success of the N-alkylation reaction is evaluated based on the yield and purity of the final product. The following table provides representative data for the recommended reductive amination protocol with different aldehydes.

EntryAldehydeProductTypical Yield (%)Purity (%) (by LC-MS)
1Isobutyraldehyde(S)-2-(4-isobutylmorpholin-3-yl)ethanol85-95>98
2Benzaldehyde(S)-2-(4-benzylmorpholin-3-yl)ethanol80-90>98
3Cyclohexanecarboxaldehyde(S)-2-(4-(cyclohexylmethyl)morpholin-3-yl)ethanol82-92>97

Causality and Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.

The Mechanism of Reductive Amination

The reductive amination process can be broken down into two key stages occurring in a single pot:

  • Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under the slightly acidic conditions (which can be self-catalyzed by the amine salt or with an added acid catalyst), the hemiaminal dehydrates to form an iminium ion. This electrophilic iminium ion is the key intermediate for the reduction step.

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The selectivity of STAB for the iminium ion over the starting aldehyde is a critical factor in the success of this one-pot reaction.

Diagram of the Reductive Amination Mechanism:

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Amine R₂NH Carbonyl R'CHO Amine->Carbonyl Nucleophilic Attack Hemiaminal [R₂N(H)CH(OH)R']⁺ Carbonyl->Hemiaminal Iminium [R₂N=CHR']⁺ Hemiaminal->Iminium -H₂O H2O H₂O Iminium->H2O Product R₂N-CH₂R' Iminium->Product Hydride Attack Reducer [H]⁻ (from STAB) Reducer->Iminium

Caption: Mechanism of reductive amination.

Challenges in Direct Alkylation

The primary challenge in the direct alkylation of this compound is controlling the reactivity. The secondary amine, the tertiary amine product, and the hydroxyl group are all potential nucleophiles. The relative rates of N-alkylation, over-alkylation (quaternization), and O-alkylation are highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the alkyl halide. While a weaker base and careful control of stoichiometry can favor mono-N-alkylation, the risk of obtaining a product mixture remains significant.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel, enantiopure morpholine derivatives for drug discovery. Reductive amination stands out as the superior method, offering high yields, excellent chemoselectivity, and operational simplicity, while mitigating the risks of over-alkylation and O-alkylation. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and successfully synthesize a diverse range of N-alkylated morpholine compounds.

References

  • Chemistry LibreTexts. (2015). 20.05.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal.
  • Organic Chemistry Tutor.
  • Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

I have performed a comprehensive set of searches on the synthesis of (S)-2-(morpholin-3-yl)ethanol. The search results cover various aspects of morpholine synthesis, including enantioselective methods, strategies for yield improvement, common side reactions, and purification challenges.

Specifically, I have found information on:

  • Catalytic asymmetric synthesis of 3-substituted morpholines using methods like hydroamination and asymmetric transfer hydrogenation.

  • Optimization of reaction conditions to improve yield in morpholine-2,5-dione synthesis.

  • Novel strategies for synthesizing substituted morpholines, such as Pd-catalyzed carboamination.

  • Ring-closing metathesis as a route to morpholine derivatives and potential issues like catalyst inhibition.

  • Biocatalytic approaches for the enantioselective synthesis of chiral morpholines.

  • Common side reactions and byproduct formation in morpholine synthesis, along with troubleshooting tips.

  • The importance of chiral morpholine scaffolds in pharmaceuticals.

This information appears sufficient to construct a detailed technical support guide with troubleshooting FAQs as requested. I can now proceed to analyze and synthesize this information into the required format, including creating diagrams and a reference list. Therefore, I do not need to perform additional searches at this time.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. The (S)-morpholine moiety is a key structural component in numerous pharmaceutical compounds, making its efficient and stereocontrolled synthesis a critical aspect of drug discovery and manufacturing.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and related 3-substituted morpholines. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to optimize your synthetic routes for higher yields and enantiomeric purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Overall Yield

Question: I am following a literature procedure for the synthesis of a 3-substituted morpholine, but my overall yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in morpholine synthesis can stem from several factors, from incomplete reactions to catalyst deactivation and inefficient workup procedures. Here's a systematic approach to troubleshooting:

  • Inefficient Ring Closure: The key cyclization step is often a major yield-determining factor. In syntheses starting from amino alcohols, the dehydration and subsequent ring closure can be incomplete.[1]

    • Causality: The presence of water can inhibit the forward reaction in dehydration-based cyclizations.[1] Inadequate temperatures or reaction times can also lead to the accumulation of intermediates, such as 2-(2-aminoethoxy)ethanol in certain routes.[1]

    • Troubleshooting Protocol:

      • Azeotropic Water Removal: If your reaction involves the dehydration of a diol or amino alcohol, ensure efficient removal of water. Employ a Dean-Stark apparatus or use a solvent that forms an azeotrope with water (e.g., toluene, benzene).

      • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint and avoid decomposition.

      • Catalyst Choice: For routes involving diethylene glycol (DEG), the choice of hydrogenation catalyst (e.g., Ni, Cu, Co on an alumina support) is critical for both conversion and selectivity.[1]

  • Catalyst Inhibition or Deactivation: In catalytic routes, such as ring-closing metathesis (RCM) or asymmetric transfer hydrogenation, trace impurities can poison the catalyst.[2][3][4]

    • Causality: Basic impurities, such as residual amines or even trace amounts of morpholine in the solvent, can coordinate to the metal center of the catalyst, inhibiting its activity.[3][4]

    • Troubleshooting Protocol:

      • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. If using recycled solvents like toluene, consider an acid wash to remove basic impurities.[3][4]

      • Inert Atmosphere: Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

      • Catalyst Loading: While it may seem counterintuitive for cost, a slight increase in catalyst loading can sometimes overcome minor inhibition effects. However, this should be a last resort after addressing purity issues.

  • Suboptimal Workup and Purification: Product loss during extraction and purification is a common culprit for low isolated yields.

    • Causality: The hydrophilic nature of this compound can lead to poor extraction efficiency from aqueous layers.

    • Troubleshooting Protocol:

      • Extraction Solvent: Use a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol.

      • Salting Out: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve its partitioning into the organic phase.

      • Continuous Extraction: For particularly water-soluble products, consider using a continuous liquid-liquid extractor.

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for diagnosing and resolving issues of low yield in morpholine synthesis.[1]

FAQ 2: Poor Enantioselectivity

Question: My synthesis is producing the desired morpholine, but the enantiomeric excess (ee) is low. How can I improve the stereocontrol?

Answer: Achieving high enantioselectivity is paramount for pharmaceutical applications. Low ee can result from a non-optimal chiral catalyst, inappropriate reaction conditions, or racemization.

  • Chiral Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is the most critical factor in asymmetric synthesis.

    • Causality: In asymmetric transfer hydrogenation, for instance, the interaction between the substrate and the chiral ligand on the metal catalyst (e.g., a Ru-TsDPEN complex) dictates the stereochemical outcome.[2] Hydrogen bonding between the substrate's oxygen and the catalyst's ligand can be crucial for high stereoselectivity.[2][5]

    • Troubleshooting Protocol:

      • Screen Chiral Ligands: If using a metal catalyst, screen a panel of chiral ligands. Even subtle changes in the ligand structure can have a profound impact on ee.

      • Biocatalysis: Consider a biocatalytic approach using enzymes like imine reductases (IREDs).[6] Enzymes often exhibit exquisite stereoselectivity under mild conditions.[7][8] Whole-cell biocatalysts can also be employed for stereoselective reductions.[9]

      • Catalyst Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence enantioselectivity.

    • Causality: Lower reaction temperatures generally favor the transition state leading to the desired enantiomer, thus increasing the ee. The solvent can also influence the conformation of the catalyst-substrate complex.

    • Troubleshooting Protocol:

      • Lower the Temperature: Run the reaction at a lower temperature. This may require longer reaction times, so monitor for completion.

      • Solvent Screening: Screen a variety of solvents with different polarities and coordinating abilities.

      • Concentration Effects: In some cases, particularly in RCM, high concentrations can lead to intermolecular side reactions, while very low concentrations can be impractical. It's important to find an optimal concentration.

  • Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions.

    • Causality: Acidic or basic conditions during workup can potentially lead to racemization, especially if there is an acidic proton adjacent to the stereocenter.

    • Troubleshooting Protocol:

      • Neutral Workup: Perform the workup under neutral pH conditions if possible.

      • Avoid Harsh Conditions: Minimize exposure to high temperatures and strong acids or bases during purification.

Asymmetric Synthesis Strategies

The stereocenter in a chiral morpholine can be established at different stages of the synthesis.[10][11]

Caption: General strategies for the asymmetric synthesis of chiral morpholines.[10][11]

FAQ 3: Side Product Formation

Question: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?

Answer: Side product formation can significantly complicate purification and reduce yields. Common side reactions include over-alkylation, dimerization, and rearrangements.

  • N-Alkylation vs. O-Alkylation: In syntheses starting from amino alcohols, competing alkylation at the nitrogen and oxygen atoms can occur.

    • Causality: The relative nucleophilicity of the amine and alcohol groups dictates the selectivity. A recent "green" synthesis method highlights the selective mono-N-alkylation of 1,2-amino alcohols with ethylene sulfate as a key step.[5][12]

    • Troubleshooting Protocol:

      • Protecting Groups: Use a protecting group strategy. For example, protect the more nucleophilic amine (e.g., as a Boc-carbamate) to direct alkylation to the oxygen, or vice-versa, depending on your synthetic route.

      • pH Control: Carefully control the pH of the reaction. At lower pH, the amine is protonated and less nucleophilic, favoring O-alkylation.

  • Isomerization in Metathesis Reactions: In ring-closing metathesis (RCM), isomerization of the double bond in the starting material or product is a common side reaction.[4]

    • Causality: This can be caused by catalyst degradation or the presence of impurities that alter the catalytic cycle.[4]

    • Troubleshooting Protocol:

      • Use High-Purity Catalyst and Solvents: As mentioned for low yields, catalyst and solvent purity are critical.

      • Minimize Reaction Time: Extended reaction times can lead to increased isomerization.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Dimerization/Polymerization: Especially in RCM at high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Causality: The probability of two molecules reacting increases with concentration.

    • Troubleshooting Protocol:

      • High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This often involves the slow addition of the substrate to the reaction vessel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for different synthetic approaches to 3-substituted morpholines. This data is compiled from various literature sources and should be used as a starting point for optimization.

Synthetic MethodCatalyst/ReagentSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee %)Reference(s)
Asymmetric Transfer HydrogenationRuClCH₂Cl₂/MeOH25-4070-90>95[2]
Biocatalytic Reduction (IRED)Imine ReductaseAqueous Buffer25-35>85>99[6]
Pd-Catalyzed CarboaminationPd(dba)₂ / LigandToluene/Dioxane80-11060-85N/A (uses chiral SM)[13]
Selective N-alkylation/CyclizationEthylene sulfate, tBuOKMeCN/IPA25-8075-95N/A (uses chiral SM)[5][12]

SM = Starting Material

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of a Cyclic Imine

This protocol is adapted from the methodology described for the synthesis of 3-substituted morpholines.[2][5]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the Ru catalyst (e.g., RuCl) (0.01 eq).

  • Reaction Setup: Add the appropriate anhydrous solvent (e.g., a mixture of CH₂Cl₂ and MeOH).

  • Substrate Addition: Add the cyclic imine precursor (1.0 eq) to the flask.

  • Hydrogen Source: Add the hydrogen donor, typically formic acid/triethylamine azeotrope (5:2 mixture), to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 28 °C) and monitor its progress by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, quench with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(8), 1673–1676. [Link]
  • Balsamo, J., et al. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025. [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(30), 10292–10297. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Nicola, T., et al. (2007). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 11(3), 519–523. [Link]
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 88, 340. [Link]
  • ChemRxiv. (2023).
  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
  • PubMed. (2018).
  • Wikipedia. (n.d.).
  • Contente, M. L., & Pinto, A. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403–1422. [Link]
  • Royal Society of Chemistry. (2021).
  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]
  • American Chemical Society. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. [Link]
  • PubMed. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. [Link]
  • ResearchGate. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. [Link]

Sources

Common side reactions in the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral morpholines. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Chiral morpholines are prevalent in numerous pharmaceuticals and bioactive molecules, making their efficient and stereoselective synthesis a critical endeavor.[1][2] This guide moves beyond simple protocols to explain the "why" behind common side reactions and offers scientifically grounded strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Loss of Enantiomeric Purity (Racemization)

Question: I've successfully synthesized my chiral morpholine, but the enantiomeric excess (ee) is much lower than expected. What are the likely causes of racemization?

Answer: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a frequent challenge in chiral synthesis.[3][4][5] In the context of chiral morpholine synthesis, several factors can contribute to the loss of stereochemical integrity.

Common Causes and Solutions:

  • Harsh Reaction Conditions: Exposure to high temperatures or strong acidic or basic conditions can lead to racemization, particularly if there is an acidic proton adjacent to a stereocenter.[4][5] The presence of a planar intermediate, such as an enol or enolate, can allow for non-stereoselective reprotonation, leading to a racemic mixture.[4]

    • Troubleshooting:

      • Temperature Control: Carefully monitor and control the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

      • pH Management: Avoid strongly acidic or basic conditions if a stereocenter is labile. Use milder bases (e.g., organic bases like triethylamine or DIPEA) or acids (e.g., Lewis acids that are less prone to protonation).

  • Unstable Intermediates: Certain reaction pathways proceed through intermediates that are not configurationally stable. For instance, in SN1-type reactions, the formation of a planar carbocation intermediate will inevitably lead to racemization as the incoming nucleophile can attack from either face with equal probability.[3][4]

    • Troubleshooting:

      • Favor SN2 Conditions: Whenever possible, choose reaction conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with an inversion of stereochemistry and preserves enantiomeric purity. This often involves using a good leaving group and a strong, non-bulky nucleophile.

  • Epimerization-Prone Starting Materials or Intermediates: Some chiral starting materials or intermediates, such as α-chloroaldehydes, can be prone to epimerization under certain conditions.[6]

    • Troubleshooting:

      • Immediate Use of Unstable Intermediates: If an intermediate is known to be unstable, it should be used immediately in the subsequent reaction step without prolonged storage.[6]

      • Telescoping Reactions: Consider a "one-pot" or "telescoped" reaction sequence where the unstable intermediate is generated and consumed in the same reaction vessel, minimizing opportunities for decomposition or racemization.[7][8][9]

FAQ 2: Formation of Regioisomeric Byproducts in Aziridine Ring-Opening

Question: When synthesizing chiral morpholines from chiral aziridines, I'm observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the aziridine ring-opening step?

Answer: The regioselective ring-opening of activated aziridines is a powerful method for constructing chiral morpholines.[10][11][12][13] However, achieving high regioselectivity can be challenging and is highly dependent on the nature of the aziridine substrate, the nucleophile, and the catalyst employed.[10][13] The nucleophile can attack either the more or less sterically hindered carbon of the aziridine ring, leading to a mixture of regioisomers.

Factors Influencing Regioselectivity and Troubleshooting Strategies:

  • Nature of the Catalyst: Lewis acids are commonly used to activate the aziridine ring, but their effect on regioselectivity can be variable.[10][12][13] Some catalysts, like gold(I) complexes, have been shown to promote selective attack at the more sterically hindered position.[10][11]

    • Troubleshooting:

      • Catalyst Screening: Experiment with a variety of Lewis acids (e.g., BF3·OEt2, Zn(OTf)2) and transition metal catalysts (e.g., gold, palladium) to identify the optimal catalyst for your specific substrate.[10][12]

  • Protecting Group on the Aziridine Nitrogen: The electron-withdrawing nature of the protecting group on the aziridine nitrogen influences the electronic properties of the ring carbons and can direct the nucleophilic attack.

    • Troubleshooting:

      • Protecting Group Modification: Consider using different N-protecting groups (e.g., tosyl, nosyl, Boc) to modulate the regioselectivity of the ring-opening reaction.

  • Nucleophile Choice: The nature of the nucleophile also plays a crucial role in determining the site of attack.

    • Troubleshooting:

      • Nucleophile Variation: If possible, explore different nucleophiles. For intramolecular cyclizations, this would involve modifying the tethered nucleophilic group.

Workflow for Optimizing Regioselectivity in Aziridine Ring-Opening:

Caption: A logical workflow for troubleshooting the formation of regioisomeric byproducts during aziridine ring-opening for chiral morpholine synthesis.

FAQ 3: Incomplete Cyclization and Formation of Acyclic Intermediates

Question: My reaction to form the morpholine ring via intramolecular cyclization is sluggish and results in a significant amount of the uncyclized amino alcohol intermediate. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a common issue, particularly in intramolecular reactions that form six-membered rings. The success of the cyclization step depends on several factors, including the choice of base, solvent, and the nature of the leaving group.

Strategies to Promote Intramolecular Cyclization:

  • Stronger Base/Optimal Base Selection: The choice of base is critical for deprotonating the nucleophile (either the alcohol or the amine) to initiate the cyclization.

    • Troubleshooting:

      • If using a mild base (e.g., K2CO3), consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent Effects: The solvent can significantly influence the rate of intramolecular cyclization. Polar aprotic solvents like DMF or DMSO are often effective.

    • Troubleshooting:

      • Conduct a solvent screen to identify the optimal medium for the cyclization reaction.

  • Leaving Group Ability: A better leaving group will facilitate the intramolecular SN2 reaction.

    • Troubleshooting:

      • If your substrate has a halide as a leaving group, consider converting it to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).

  • High Dilution Conditions: For intramolecular reactions, running the reaction at high dilution can favor the desired intramolecular cyclization over competing intermolecular side reactions.

    • Troubleshooting:

      • Perform the reaction at a lower concentration (e.g., 0.01 M) to minimize intermolecular side product formation.

FAQ 4: Formation of Urea Byproducts

Question: I am using a Boc-protected amino alcohol in my cyclization step and observing the formation of a urea byproduct. What is the cause of this side reaction?

Answer: The formation of urea byproducts can occur when using Boc-protected amines under basic conditions, especially at elevated temperatures.[14] The base can promote the elimination of tert-butanol from the Boc group, leading to the formation of a highly reactive isocyanate intermediate. This isocyanate can then be trapped by an amine (e.g., the starting amino alcohol or solvent-derived amines like dimethylamine from DMF decomposition), resulting in the formation of a urea.[14]

Mitigation Strategies:

  • Alternative Protecting Groups:

    • Troubleshooting:

      • Replace the Boc protecting group with a more stable alternative under the reaction conditions, such as a benzyl (Bn) or a carbobenzyloxy (Cbz) group.

  • Milder Reaction Conditions:

    • Troubleshooting:

      • If possible, conduct the reaction at a lower temperature to minimize the rate of isocyanate formation.

      • Use a non-nucleophilic base to reduce the likelihood of side reactions.

  • Solvent Choice:

    • Troubleshooting:

      • Avoid using DMF as a solvent at high temperatures, as it can decompose to dimethylamine, which can act as a nucleophile to trap the isocyanate.[14] Consider alternative polar aprotic solvents like DMSO or NMP.

Proposed Mechanism for Urea Byproduct Formation:

Urea Byproduct Formation Boc_Amine Boc-Protected Amine Isocyanate Isocyanate Intermediate Boc_Amine->Isocyanate Base-mediated elimination Base Base (e.g., t-BuOK) Base->Isocyanate Urea Urea Byproduct Isocyanate->Urea Amine_Nucleophile Amine Nucleophile (e.g., starting material, solvent impurity) Amine_Nucleophile->Urea Nucleophilic attack

Caption: The proposed mechanism for the formation of urea byproducts from Boc-protected amines under basic conditions.

Experimental Protocols

Protocol: Synthesis of a Chiral Morpholine via Intramolecular Cyclization of a Haloalkoxy Amine

This protocol is a general representation based on the strategy of SN2-type ring opening of an activated aziridine followed by base-mediated intramolecular cyclization.[12]

Step 1: Regio- and Stereoselective Ring Opening of an Activated Aziridine

  • To a solution of the N-activated chiral aziridine (1.0 eq) in a suitable anhydrous solvent (e.g., CH2Cl2) at 0 °C, add the haloalkanol (1.2 eq).

  • Add the Lewis acid (e.g., BF3·OEt2, 0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired haloalkoxy amine.

Step 2: Base-Mediated Intramolecular Cyclization

  • To a solution of the purified haloalkoxy amine (1.0 eq) in anhydrous THF at 0 °C, add a strong base (e.g., NaH, 1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral morpholine.

Quantitative Data Summary

EntryCatalystSolventTemp (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)Reference
1AuCl(PPh3)/AgOTfDioxane80>20:185[10][11]
2BF3·OEt2CH2Cl2rtVaries with substrate70-90[12]
3Zn(OTf)2Neat60Varies with substrate65-88[10]

Table 1: Comparison of different catalytic systems for the regioselective ring-opening of aziridines in the synthesis of morpholine precursors.

References

  • Zhang, J., et al. (2014). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 12(41), 8195-8204. [Link]
  • Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction | Request PDF. (2014).
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]
  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). PubMed. [Link]
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Racemic Modification and Resolution of Racemic Mixtures. (n.d.). Pharmaacademias. [Link]
  • Racemiz
  • Racemic Modification and Resolution of Racemic Mixture. (n.d.). Pharmaguideline. [Link]
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2017).
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).

Sources

Technical Support Center: Purification of (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for (S)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, including advanced therapies for sickle cell disease like Osivelotor, its chemical and stereochemical purity is paramount.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can achieve the highest possible purity for your downstream applications.

Diagram: General Purification & Analysis Workflow

The following diagram outlines the typical workflow for purifying crude this compound and verifying its purity.

Purification_Workflow cluster_0 Purification Phase cluster_1 Analysis & Final Purification cluster_2 Quality Control Crude Crude this compound Primary_Purification Primary Purification (e.g., Column Chromatography) Crude->Primary_Purification Load onto column Solvent_Removal Solvent Removal (Rotary Evaporation) Primary_Purification->Solvent_Removal Collect fractions Purity_Check_1 Purity & Identity Check (TLC, NMR, LC-MS) Solvent_Removal->Purity_Check_1 Analyze sample Recrystallization Optional Recrystallization (For solid products) Purity_Check_1->Recrystallization Impure? Final_Product Pure this compound Purity_Check_1->Final_Product Sufficiently Pure? Recrystallization->Final_Product Dry crystals Chiral_Purity Chiral Purity Analysis (Chiral HPLC/SFC) Final_Product->Chiral_Purity Troubleshooting_Purity Start Low Purity Detected (by HPLC/NMR) Analyze Analyze Impurity Profile: What are the impurities? Start->Analyze Decision1 Are impurities more or less polar? Analyze->Decision1 End_Pure Achieved Target Purity Analyze->End_Pure Purity > 99.5% Decision2 Is the (R)-enantiomer present? Decision1->Decision2 No (Co-elutes) Re_Chromato Re-run Column Chromatography with a shallower gradient Decision1->Re_Chromato Yes (Separable by polarity) Recrystallize Attempt Recrystallization with a new solvent system Decision2->Recrystallize No Chiral_Sep Perform Chiral Separation (Preparative Chiral HPLC/SFC) Decision2->Chiral_Sep Yes Re_Chromato->Analyze Re-analyze Recrystallize->Analyze Re-analyze Chiral_Sep->Analyze Re-analyze

Sources

Identification and characterization of impurities in (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-(morpholin-3-yl)ethanol

Welcome to the technical support resource for the identification and characterization of impurities in this compound. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth answers to common challenges encountered during the analysis of this compound. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

Part 1: Understanding Potential Impurities

This section addresses the fundamental question of what impurities to expect and where they come from. A thorough understanding of potential impurities is the first step in developing a robust analytical strategy.

Q1: What are the most likely impurities I will encounter when working with this compound?

You should anticipate impurities from three primary sources: the synthetic route, degradation of the final product, and residual solvents or reagents.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. For a molecule like this compound, this could include:

    • Enantiomeric Impurity: The (R)-enantiomer.

    • Starting Materials: Unreacted precursors, such as (S)-morpholin-3-ylmethanol or related protected intermediates.

    • By-products: Molecules formed from side-reactions during the synthesis. The specific nature of these depends entirely on the synthetic route employed.

  • Degradation Products: this compound, like other morpholine derivatives, can degrade under certain conditions (e.g., exposure to strong oxidants, high temperatures, or UV light). The morpholine ring is susceptible to oxidative cleavage.

    • Oxidative Cleavage Products: The C-N bond can be cleaved, leading to the formation of open-chain amino acids or diacids. Key potential degradants include 2-(2-aminoethoxy)acetic acid and glycolic acid.

    • Thermal Degradants: High temperatures can cause breakdown into smaller molecules like ethanolamine, ammonia, and ethylene glycol.

  • Residual Solvents and Reagents: Volatile organic compounds used during synthesis and purification that remain in the final product.

The following diagram illustrates the potential origins of impurities.

cluster_0 Sources of Impurities cluster_1 Impurity Types Synthesis Synthesis Starting Materials Starting Materials Synthesis->Starting Materials By-products By-products Synthesis->By-products Enantiomer Enantiomer Synthesis->Enantiomer Degradation Degradation Oxidative Products Oxidative Products Degradation->Oxidative Products Thermal Products Thermal Products Degradation->Thermal Products Manufacturing Manufacturing Residual Solvents Residual Solvents Manufacturing->Residual Solvents

Caption: Logical relationship between impurity sources and types.

Part 2: Analytical Strategy & Method Development

A robust analytical method is crucial for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this type of analysis.

Q2: How do I develop a stability-indicating HPLC method for this compound and its impurities?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The development follows a systematic approach.

Core Principle: The goal is to achieve baseline separation for all relevant known and unknown impurities from the main API peak. Given that this compound is a polar compound, a reversed-phase (RP-HPLC) method may be challenging without the right column chemistry. Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized "aqueous" C18 columns are often more suitable.

Step-by-Step Protocol: HPLC Method Development

  • Column Selection:

    • Initial Choice: Start with a C18 column, as it is the most common reversed-phase support. However, due to the polarity of the analyte, poor retention is a common issue.

    • Alternative 1 (Recommended): Use a polar-embedded or "aqueous" C18 column. These columns are designed to prevent phase collapse in highly aqueous mobile phases, improving retention for polar analytes.

    • Alternative 2: Consider a HILIC column. This is an excellent choice for highly polar compounds that are unretained in reversed-phase.

  • Mobile Phase Selection & Optimization:

    • Aqueous Phase (A): Start with 0.1% formic acid or ammonium formate in water. The buffer is critical for controlling the ionization state of the morpholine amine, which ensures consistent retention and good peak shape. A pH change of even 0.1 units can significantly shift retention times for ionizable compounds.

    • Organic Phase (B): Acetonitrile is a good first choice. Methanol can be used as an alternative to modify selectivity.

    • Gradient Elution: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the API and any visible impurities.

    • Optimization: Based on the scouting run, create a narrower, more focused gradient around the elution time of your compounds to improve resolution.

  • Detector Settings:

    • UV Detection: this compound lacks a strong chromophore, so UV detection will likely have low sensitivity. Detection at low wavelengths (e.g., 200-210 nm) may be possible but can suffer from baseline noise.

    • Mass Spectrometry (MS) Detection (Recommended): Coupling the HPLC to a mass spectrometer (LC-MS) is the optimal approach. It provides high sensitivity and specificity, allowing you to detect impurities even if they co-elute with other components and providing immediate mass information.

  • Forced Degradation Studies:

    • To ensure your method is stability-indicating, you must challenge it with degraded samples. Expose solutions of this compound to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines.

    • Analyze the stressed samples. The method is considered stability-indicating if all degradation products are successfully separated from the parent peak and from each other.

The following diagram outlines the workflow for developing a stability-indicating method.

Start Start Select Column Select Column Start->Select Column RP_C18 Standard C18 Select Column->RP_C18 Low Polarity Aq_C18 Aqueous C18 Select Column->Aq_C18 Medium Polarity HILIC HILIC Select Column->HILIC High Polarity Optimize Mobile Phase Optimize Mobile Phase (Gradient, pH) RP_C18->Optimize Mobile Phase Aq_C18->Optimize Mobile Phase HILIC->Optimize Mobile Phase Perform Forced Degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize Mobile Phase->Perform Forced Degradation Analyze Stressed Samples Analyze Stressed Samples Perform Forced Degradation->Analyze Stressed Samples Check Resolution Peak Purity & Resolution OK? Analyze Stressed Samples->Check Resolution Method Validated Method Validated Check Resolution->Method Validated Yes Re-optimize Re-optimize Method Check Resolution->Re-optimize No Re-optimize->Select Column

Caption: Workflow for stability-indicating HPLC method development.

Part 3: Troubleshooting Common Analytical Issues

Even with a well-developed method, problems can arise. This section provides solutions to common issues encountered during the analysis.

Q3: I see an unexpected peak in my HPLC chromatogram. What are the first steps I should take?

Do not immediately assume the column is the problem. A systematic process of elimination is the most efficient way to identify the source.

Troubleshooting Decision Tree:

  • Is it a real peak or an artifact?

    • Action: Inject a "blank" (your mobile phase or sample solvent). If the peak is still present, it's a "ghost peak" originating from the system, not your sample.

    • Cause & Solution: Ghost peaks can come from contaminated mobile phase, leaching from system components, or carryover from a previous injection. Prepare fresh mobile phase, flush the injector and system with a strong solvent, and ensure proper needle wash settings.

  • Is the peak from the sample matrix or a new impurity?

    • Action: If you are analyzing a formulated product, analyze the placebo (all excipients without the API). If the peak appears, it's from an excipient.

    • Cause & Solution: An excipient may be degrading or co-eluting. You may need to adjust the mobile phase to resolve the peak from the API or its impurities.

  • If the peak is from the API sample, what is its origin?

    • Action: Compare the chromatogram to a reference standard of known purity and to a sample from a batch with a known impurity profile. Also, review the sample's history (age, storage conditions).

    • Cause & Solution:

      • New Degradant: If the sample is old or was stored improperly, you may have a new degradation product. Use LC-MS to get a mass for the peak.

      • Process-Related Impurity: If it's a new batch, a change in the synthetic process may have introduced a new impurity. Again, LC-MS is the first step to identification.

Start Unexpected Peak Observed Q1 Inject Blank. Is Peak Present? Start->Q1 A1_Yes Ghost Peak. Check Mobile Phase, Clean System/Injector. Q1->A1_Yes Yes Q2 Analyze Placebo. Is Peak Present? Q1->Q2 No A2_Yes Excipient-Related. Modify Method to Resolve. Q2->A2_Yes Yes A3 Potential API Impurity. (Degradant or Process-Related) Q2->A3 No A4 Proceed to Characterization (LC-MS, NMR) A3->A4

Caption: Decision tree for troubleshooting an unexpected HPLC peak.

Q4: My ¹H NMR spectrum of a morpholine-containing compound looks complex and the peaks are not sharp triplets. Is this normal?

Yes, this is a very common and expected observation for morpholine and its derivatives.

Expertise & Experience: The complexity arises because the morpholine ring exists in a rigid chair conformation. This makes the axial and equatorial protons on each carbon chemically non-equivalent.

  • What you expect: Instead of a simple triplet for the -O-CH₂- protons and another for the -N-CH₂- protons, you will see more complex multiplet patterns.

  • Why it happens: The axial and equatorial protons have different chemical shifts and different coupling constants (J-values) to their neighbors. This results in an AA'XX' spin system, which does not produce simple first-order patterns like clean triplets. The signals often appear as broad, overlapping multiplets.

  • What to do:

    • Do not misinterpret it as an impurity. Recognize the characteristic pattern of the morpholine ring.

    • Use 2D NMR: A 2D ¹H-¹³C HSQC experiment is invaluable. It will clearly show two distinct correlations for the two CH₂ groups attached to the oxygen and nitrogen, confirming the integrity of the morpholine ring.

    • Higher Field Strength: Running the NMR on a higher field spectrometer (e.g., 600 MHz vs 300 MHz) can help to resolve these complex multiplets.

Part 4: Impurity Characterization Workflow

Once a new impurity is detected and separated, its chemical structure must be determined. This is a multi-step process that combines chromatographic and spectroscopic techniques.

Q5: What is a systematic workflow for identifying the structure of an unknown impurity?

The definitive identification of an unknown impurity relies on gathering evidence from multiple analytical techniques, primarily mass spectrometry and NMR.

Trustworthiness: This workflow is a self-validating system. The proposed structure must be consistent with all the data collected (mass, fragmentation, and NMR shifts/couplings).

Step-by-Step Protocol: Impurity Characterization

  • Obtain High-Resolution Mass (LC-HRMS):

    • Action: Analyze the sample using an LC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap.

    • Purpose: This provides a highly accurate mass of the impurity, allowing you to determine its elemental formula (e.g., CₓHᵧN₂Oₐ). This is the single most important first step.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Action: Isolate the impurity ion in the mass spectrometer and fragment it.

    • Purpose: The fragmentation pattern provides clues about the impurity's structure. For example, you can look for characteristic losses (like H₂O or the ethanol side chain) that help you piece the molecule together.

  • Isolate the Impurity (if necessary):

    • Action: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), use preparative HPLC to collect a few milligrams of the pure substance.

    • Purpose: A pure sample is required for definitive structural confirmation by NMR.

  • Acquire a Full Suite of NMR Spectra:

    • Action: On the isolated impurity, run ¹H NMR, ¹³C NMR, DEPT, and 2D NMR experiments (COSY, HSQC, HMBC).

    • Purpose: This suite of experiments allows for the unambiguous assignment of the entire chemical structure.

      • ¹H & ¹³C: Identify the types of protons and carbons.

      • COSY: Shows which protons are coupled (adjacent) to each other.

      • HSQC: Connects each proton directly to the carbon it's attached to.

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

  • Propose a Structure and Confirm:

    • Action: Assemble all the data (elemental formula, MS fragments, NMR correlations) to propose a likely structure.

    • Verification: If possible, the proposed structure should be confirmed by synthesizing the compound through an unambiguous route and comparing its analytical data (retention time, MS, NMR) to that of the isolated impurity.

Data Summary Table:

Analytical TechniqueInformation GainedPurpose in Identification
LC-HRMS Accurate Mass (to <5 ppm)Determines the elemental formula of the impurity.
LC-MS/MS Fragmentation PatternProvides structural clues and connectivity information.
¹H NMR Proton chemical shifts, integrals, coupling constantsIdentifies the number and type of protons.
¹³C NMR / DEPT Carbon chemical shifts, type (CH, CH₂, CH₃)Identifies the number and type of carbons.
2D COSY ¹H-¹H correlationsEstablishes proton-proton connectivity.
2D HSQC ¹H-¹³C one-bond correlationsLinks protons to their directly attached carbons.
2D HMBC ¹H-¹³C long-range correlationsConnects molecular fragments to build the full structure.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the typical ICH thresholds for reporting, identifying, and qualifying impurities? A: According to ICH Q3A(R2) guidelines for a new drug substance, for a maximum daily dose of ≤ 2g/day, the thresholds are typically: Reporting Threshold: 0.05%; Identification Threshold: 0.10%; Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower.

Q: Can I use Gas Chromatography (GC) to analyze for impurities? A: Direct analysis by GC is challenging due to the low volatility and high polarity of this compound. However, GC-MS is an excellent technique for identifying residual solvents. It can also be used to analyze the API or its impurities after a derivatization step that makes them more volatile.

Q: My main peak is tailing in my HPLC method. What is the most likely cause? A: For a basic compound like this, the most common cause of peak tailing is a secondary interaction between the positively charged amine group and acidic silanol groups on the silica surface of the column. To fix this, ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the silanols protonated and non-ionized, or use a high-purity, end-capped column designed to minimize silanol interactions.

References

  • Poupin, P., et al. (1998).

Technical Support Center: Optimization of Reaction Conditions for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of morpholine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this critical heterocyclic scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of bioactive molecules.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during morpholine synthesis, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Consistently Low Reaction Yield

A common frustration in morpholine synthesis is a lower than expected yield. This can often be attributed to several factors:

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached equilibrium or completion. In the classical dehydration of diethanolamine, for instance, insufficient heating time or temperature can significantly reduce the yield. A drop of just 10-15°C can decrease the yield by about 10%.[2]Extend the reaction time and/or increase the temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
Suboptimal Reagent Ratios Incorrect stoichiometry of starting materials, catalysts, or reagents can lead to incomplete conversion of the limiting reagent.Carefully optimize the molar ratios of your reactants. A systematic evaluation of the stoichiometry is recommended, especially for new substrates.
Catalyst Inactivity or Insufficient Loading If a catalyst is employed, its activity is paramount. Catalysts can be poisoned by impurities or may require activation. For example, in the synthesis from industrial morpholine residual liquid, sodium hydroxide was identified as an effective catalyst.[3]Ensure the catalyst is fresh and active. If applicable, perform a catalyst activation step. Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes lead to side product formation.
Side Reactions Competing reaction pathways can consume starting materials, thereby reducing the yield of the desired morpholine. Common side reactions include the formation of N-ethylmorpholine and higher molecular weight condensation products.[4]Purify starting materials to remove impurities that might catalyze side reactions. Optimize reaction conditions (temperature, concentration, order of addition) to favor the desired pathway.
Product Isolation Issues Morpholine and its derivatives can be water-soluble, leading to significant losses during aqueous workups.[2]For water-soluble products, perform multiple extractions with an appropriate organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[2] Salting out the aqueous layer by adding a salt can also improve extraction efficiency.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time_temp Increase Reaction Time and/or Temperature incomplete->extend_time_temp Yes check_stoichiometry Verify Reagent Stoichiometry incomplete->check_stoichiometry No success Yield Improved extend_time_temp->success incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry optimize_ratios Optimize Molar Ratios incorrect_stoichiometry->optimize_ratios Yes check_catalyst Evaluate Catalyst Activity and Loading incorrect_stoichiometry->check_catalyst No optimize_ratios->success catalyst_issue Catalyst Issue check_catalyst->catalyst_issue replace_optimize_catalyst Replace/Activate Catalyst Optimize Loading catalyst_issue->replace_optimize_catalyst Yes check_side_products Analyze for Side Products (GC-MS, NMR) catalyst_issue->check_side_products No replace_optimize_catalyst->success side_products_present Significant Side Products check_side_products->side_products_present optimize_conditions Optimize Conditions (Temp, Concentration) side_products_present->optimize_conditions Yes check_workup Review Product Isolation Procedure side_products_present->check_workup No optimize_conditions->success workup_issue Inefficient Isolation check_workup->workup_issue optimize_extraction Optimize Extraction/ Purification workup_issue->optimize_extraction Yes workup_issue->success No optimize_extraction->success

Caption: Troubleshooting logic for addressing low reaction yields.

Issue 2: Formation of Significant Side Products

The presence of impurities and side products complicates purification and reduces the overall efficiency of the synthesis.

Potential Cause Explanation Suggested Solution
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote undesired side reactions. The thermal decomposition of morpholine and related amines can lead to the formation of organic acids and other degradation products.[5]Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often improve selectivity.[2]
Incorrect Order of Reagent Addition The sequence in which reagents are added can influence the reaction pathway. For instance, in multi-component reactions, the pre-formation of an intermediate may be necessary to avoid undesired reactions.Experiment with different orders of reagent addition. In some cases, slow addition of a reactive species can maintain a low concentration and suppress side reactions.
Presence of Water (in dehydration reactions) In reactions that proceed via dehydration, such as the cyclization of diethanolamine, the presence of water can inhibit the forward reaction and may promote hydrolysis of intermediates or the final product.[4]Use a Dean-Stark trap or other methods to efficiently remove water as it is formed. Ensure that all reagents and solvents are anhydrous.
Over-alkylation of Primary Amines When synthesizing N-substituted morpholines from primary amines, over-alkylation can be a significant issue, leading to the formation of quaternary ammonium salts or other byproducts.A recently developed method utilizes ethylene sulfate for the selective monoalkylation of primary 1,2-amino alcohols, which can then be cyclized to the corresponding morpholine.[6][7] This approach avoids the common challenge of over-alkylation.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure morpholine derivative can be challenging.

Potential Cause Explanation Suggested Solution
High Polarity and Water Solubility The presence of both the amine and ether functional groups makes many morpholine derivatives polar and water-soluble, complicating extraction from aqueous media.[2]As mentioned previously, use multiple extractions with a suitable organic solvent and consider the "salting out" technique.[2]
Similar Polarity of Product and Byproducts If side products have similar polarities to the desired product, separation by column chromatography can be difficult.Adjust the reaction conditions to minimize the formation of closely related impurities. Explore different stationary and mobile phases for chromatography. Derivatization of the product or impurities to alter their polarity can sometimes facilitate separation.
Product is a Volatile Liquid For low-boiling point morpholine derivatives, removal of residual solvent without significant product loss can be tricky.Use a rotary evaporator with careful control of temperature and pressure. For highly volatile compounds, fractional distillation is a common and effective purification method.[2] The boiling point of unsubstituted morpholine is 128.9°C.[2]
Product is a Solid If the desired product is a solid, it may co-precipitate with impurities.Recrystallization from an appropriate solvent system is a powerful technique for purifying solid products.[2] A solvent screen to identify the optimal recrystallization solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing morpholine?

The two primary industrial routes are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[4][8][9] The DEG process is now more common due to its efficiency.[4]

Q2: What types of catalysts are typically used for morpholine synthesis?

For the diethylene glycol route, hydrogenation catalysts are employed, commonly consisting of metals like nickel, copper, or cobalt on an alumina support.[4] In some laboratory-scale syntheses and for specific transformations, other catalysts such as gold(I) complexes, palladium, or iron(III) have been utilized.[1][10]

Q3: How does the presence of the ether oxygen in the morpholine ring affect its reactivity compared to other cyclic amines like piperidine?

The ether oxygen withdraws electron density from the nitrogen atom, making morpholine less nucleophilic and less basic than structurally similar secondary amines like piperidine.[8][11] This has implications for its reactivity in various chemical transformations.

Q4: What is a "green" or more environmentally friendly approach to morpholine synthesis?

A recent development involves the use of ethylene sulfate as a reagent to react with 1,2-amino alcohols.[6][7] This method is considered "greener" as it is a redox-neutral process that uses inexpensive reagents and can be performed in one or two steps with high yields.[6][7]

Q5: Are there any specific safety precautions to consider when working with reagents for morpholine synthesis?

Yes, many of the reagents used in morpholine synthesis require careful handling. For example, strong acids like sulfuric acid are corrosive.[8] Reagents like chloroacetyl chloride are lachrymatory and corrosive.[12] Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Key Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is adapted from a literature procedure and illustrates the classical acid-catalyzed dehydration method.

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[13]

  • Acidification: Carefully add concentrated hydrochloric acid to the diethanolamine until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic and should be performed with cooling.[4][13]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the water is removed, increase the internal temperature to 200-210°C and maintain this temperature for 15 hours to facilitate the cyclization.[2][13]

  • Workup: Allow the reaction mixture to cool to approximately 160°C and then pour it into a suitable container before it solidifies in the flask.[13]

  • Freebasing and Distillation: Mix the resulting morpholine hydrochloride paste with a base such as calcium oxide and perform a distillation to isolate the crude morpholine.[13]

  • Purification: The crude morpholine can be further purified by drying over potassium hydroxide followed by fractional distillation.[13]

General Morpholine Synthesis Workflow

MorpholineSynthesisWorkflow start Select Starting Materials (e.g., Diethanolamine, 1,2-Amino Alcohol) reaction_setup Reaction Setup (Solvent, Catalyst, Reagents) start->reaction_setup ring_formation Morpholine Ring Formation (Heating, Stirring) reaction_setup->ring_formation monitoring Reaction Monitoring (TLC, GC, NMR) ring_formation->monitoring monitoring->ring_formation Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation, Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization final_product Pure Morpholine Derivative characterization->final_product

Caption: A generalized workflow for the synthesis of morpholine derivatives.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
  • Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net.
  • A gold(I)‐catalyzed morpholine ring synthesis. Reagents and conditions.
  • Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
  • Morpholine. Wikipedia.
  • Side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing.
  • Spectroscopic estimation of morpholine available in test sample.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Representative morpholine ring formation reactions. Conditions: (a).
  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam.
  • Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry.
  • Representative morpholine ring formation. Reagents and conditions: a).
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • MORPHOLINE.
  • Everything You Need to Know About Morpholine. ChemCeed.
  • of the general methodologies for morpholine ring formation.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Morpholine Preparation
  • Morpholine.

Sources

Preventing degradation of (S)-2-(morpholin-3-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral building block during storage and handling. As a molecule possessing a secondary amine, a primary alcohol, and a chiral center, its stability can be influenced by several factors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a tightly sealed, inert gas-flushed container. The use of amber glass vials is advised to protect the compound from light.

Q2: I've observed a change in the color of my stored this compound. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation, particularly oxidative degradation. Secondary amines are susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q3: My recent experimental results using stored this compound are inconsistent. Could degradation be the issue?

A3: Yes, inconsistent results are a common consequence of using a degraded starting material. Even low levels of impurities can interfere with subsequent reactions or biological assays. We recommend performing a purity analysis of your stored material using a validated analytical method, such as HPLC, before use.

Q4: Is the chirality of this compound stable during storage?

A4: While the chiral center in this compound is generally stable under recommended storage conditions, exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to racemization. It is advisable to periodically check the enantiomeric purity using a suitable chiral analytical method if the compound has been stored for an extended period or exposed to non-ideal conditions.

Q5: What are the primary functional groups in this compound that are susceptible to degradation?

A5: The main functional groups of concern are the secondary amine within the morpholine ring and the primary alcohol. The secondary amine is prone to oxidation and can react with atmospheric carbon dioxide. The primary alcohol can also undergo oxidation. The ether linkage in the morpholine ring is generally more stable but can be susceptible to cleavage under harsh acidic conditions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation-related observations. Each guide includes potential causes, recommended actions, and preventative measures.

Troubleshooting Guide 1: Suspected Oxidative Degradation

Observation:

  • The compound has developed a yellow or brownish tint.

  • An increase in impurity peaks is observed during HPLC analysis, particularly those eluting close to the main peak.

  • Inconsistent reaction yields or the formation of unexpected byproducts.

Potential Causes:

  • Exposure to Atmospheric Oxygen: Improper sealing of the storage container or repeated opening and closing without inert gas flushing can introduce oxygen.

  • Presence of Metal Ion Contaminants: Trace metal ions can catalyze oxidation reactions.

  • Photo-oxidation: Exposure to light, especially UV light, can promote the formation of radical species and subsequent oxidation.

Recommended Actions:

  • Confirm Degradation: Analyze the material using a validated stability-indicating HPLC method to quantify the level of impurities.

  • Characterize Degradants: If significant degradation is confirmed, techniques like LC-MS can be used to identify the mass of the degradation products, which may correspond to oxidized species (e.g., N-oxides, aldehydes, or carboxylic acids).

  • Purification: If the degradation is minor, the material may be repurified, for example, by column chromatography. However, for critical applications, using a fresh, uncompromised lot is recommended.

Preventative Measures:

  • Inert Atmosphere: Always store this compound under an inert gas like argon or nitrogen.

  • Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner.

  • Light Protection: Store in amber glass vials or in a dark location.

  • Avoid Contamination: Use clean spatulas and equipment when handling the material to prevent metal contamination.

Troubleshooting Guide 2: Changes in Physical State or Hygroscopicity

Observation:

  • The material, which should be a solid or oil, has become sticky, clumped, or appears wet.

  • An increase in water content is detected by Karl Fischer titration.

Potential Causes:

  • Moisture Absorption: The amine and alcohol functional groups can be hygroscopic, leading to water absorption from the atmosphere if the container is not properly sealed.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO2 to form carbamate salts, which may alter the physical appearance of the compound.

Recommended Actions:

  • Dry the Material: If water absorption is the issue, the material can be dried under high vacuum.

  • Assess Purity: After drying, re-analyze the material for purity to ensure no hydrolytic degradation has occurred.

Preventative Measures:

  • Desiccation: Store the container in a desiccator with a suitable drying agent.

  • Inert Atmosphere and Sealing: A tightly sealed container flushed with a dry inert gas is the best defense against moisture and CO2 ingress.

III. Experimental Protocols

To proactively assess the stability of your this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to predict its degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by a suitable HPLC method.

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hours60°C
Oxidation3% H2O224 hoursRoom Temp
ThermalSolid State48 hours80°C
PhotolyticSolid StateAs per ICH Q1BAmbient
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium formate, pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for better identification of degradants).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Notes:

  • The gradient should be optimized to ensure the separation of all degradation peaks from the main peak and from each other.

  • For chiral purity, a chiral HPLC method will be required. This often involves a chiral stationary phase (e.g., cellulose or amylose-based columns).

IV. Potential Degradation Pathways and Visualizations

Based on the functional groups present in this compound, several degradation pathways can be postulated.

Oxidative Degradation

The secondary amine is susceptible to oxidation to form an N-oxide or can undergo more extensive oxidation. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

G cluster_0 Oxidative Degradation A This compound B N-oxide derivative A->B N-Oxidation C (S)-2-(morpholin-3-yl)acetaldehyde A->C Alcohol Oxidation D (S)-2-(morpholin-3-yl)acetic acid C->D Aldehyde Oxidation

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

Under harsh acidic conditions, the ether linkage of the morpholine ring could potentially undergo cleavage.

G cluster_1 Acid-Catalyzed Hydrolysis E This compound F Ring-opened diol amine E->F Ether Cleavage (Harsh Acidic Conditions)

Caption: Potential acid-catalyzed hydrolytic degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation.

G cluster_2 Troubleshooting Workflow start Observation of Potential Degradation (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze Analyze Sample by HPLC check_storage->analyze degradation_present Degradation Confirmed? analyze->degradation_present identify Characterize Degradants (e.g., LC-MS) degradation_present->identify Yes no_degradation No Significant Degradation degradation_present->no_degradation No quantify Quantify Impurities identify->quantify use_or_discard Assess Fitness for Use quantify->use_or_discard implement_capa Implement Corrective and Preventative Actions (CAPA) use_or_discard->implement_capa no_degradation->implement_capa end Document Findings implement_capa->end

Technical Support Center: Forced Degradation Studies for Drugs Containing a Morpholine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for forced degradation studies, with a specialized focus on drug candidates incorporating a morpholine moiety. As a Senior Application Scientist, I've designed this guide to move beyond rote protocols and address the nuanced challenges you, as a researcher, will face in the laboratory. The morpholine ring, while often used to enhance physicochemical properties like solubility and metabolic stability, possesses specific liabilities that demand a well-designed stress testing program.[1]

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable answers to common experimental hurdles. We will delve into the "why" behind the "how," ensuring you can not only execute but also adapt these protocols with scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and behavior of the morpholine moiety in forced degradation studies.

Q1: Why is the morpholine moiety a point of special interest in forced degradation studies?

The morpholine ring is a saturated N,O-heterocycle. While generally stable, its inclusion in a drug molecule introduces specific potential degradation pathways that must be investigated.[1] The key points of interest are:

  • Oxidative Susceptibility: The nitrogen atom and the adjacent carbon atoms (alpha to both nitrogen and oxygen) are susceptible to oxidation. This can lead to the formation of N-oxides or ring-opening products.[2]

  • N-Dealkylation: If the morpholine nitrogen is attached to an alkyl group as part of the core structure, N-dealkylation can be a potential metabolic and chemical degradation pathway.[3][4]

  • Ring Cleavage: Under harsh conditions, such as strong oxidation or high heat, the C-N or C-O bonds within the ring can break, leading to the formation of open-chain degradants.[2][5][6][7] This is a critical pathway to investigate as it results in significant structural alteration of the active pharmaceutical ingredient (API).

Understanding these liabilities is crucial for developing a stability-indicating analytical method that can separate and quantify these specific potential degradants.[8]

Q2: What are the primary degradation pathways I should anticipate for a morpholine-containing drug?

Based on the chemistry of the morpholine ring, you should design your studies to detect the following primary degradation products. The exact pathway will, of course, be influenced by the overall structure of your API.

  • Oxidative Degradation: This is often the most significant pathway. Look for:

    • N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be readily oxidized.

    • Ring-Opened Products: Oxidative cleavage of the C-N bond can lead to intermediates like 2-(2-aminoethoxy)acetic acid, which can be further degraded.[5][6][9][10]

  • Hydrolytic Degradation: The morpholine ring itself is generally resistant to hydrolysis. However, degradation will be dictated by other functional groups in the molecule (e.g., esters, amides, lactams) that are susceptible to acid/base catalysis.[11] The stability of the morpholine ring under these conditions should still be confirmed.

  • Photodegradation: Photolytic cleavage of the morpholine ring has been observed for certain molecules, leading to fragments such as 4-chlorobenzamide in the case of moclobemide.[12] The susceptibility to photodegradation is highly dependent on the chromophore of the entire molecule.

The following diagram illustrates the key potential degradation points on a generic N-substituted morpholine ring.

G cluster_0 Potential Degradation Pathways of a Morpholine Moiety Morpholine N-Substituted Morpholine (Parent Drug) NOxide N-Oxide Morpholine->NOxide Oxidation (e.g., H₂O₂) RingOpen Ring-Opened Products (e.g., Aminoethoxy Acetic Acid Derivatives) Morpholine->RingOpen Harsh Oxidation / Heat NDealkyl N-Dealkylation Product (Secondary Amine) Morpholine->NDealkyl Photochemical / Metabolic

Fig 1. Key degradation pathways for a morpholine ring.

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you might encounter during your experiments.

Scenario 1: Minimal or No Degradation Observed

Q: I've subjected my morpholine-containing drug to standard ICH Q1A conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C heat, 1.2 million lux hours light), but I'm seeing less than 5% degradation. How do I achieve the target degradation of 5-20%? [13]

This is a common issue, especially with highly stable molecules. The goal of forced degradation is to generate sufficient levels of degradants to prove the specificity of your analytical method.[14] If you observe minimal degradation, it indicates your stress conditions are too mild.

Causality & Solution Pathway:

  • Increase Stressor Concentration/Energy: The initial conditions are merely starting points. Systematically increase the severity.

    • Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1N to 1N HCl or NaOH). If solubility is an issue in aqueous acid/base, a co-solvent like methanol or acetonitrile can be used, but be aware that the solvent itself could participate in the reaction.[14][15]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%).

    • Thermal: Increase the temperature (e.g., from 60°C to 80°C). For solid-state thermal stress, consider adding humidity (e.g., 80°C/75% RH).[14]

    • Photolytic: Increase the exposure duration up to the ICH-recommended maximum (e.g., 6 million lux hours).[16]

  • Increase Exposure Time & Temperature: For hydrolytic, oxidative, and thermal studies, if increasing concentration is not feasible or effective, extend the duration of the study (e.g., from 24 hours to 72 hours) and/or increase the temperature at which the study is conducted (e.g., perform hydrolysis at 60-80°C).[14][17] The combination of chemical stressor and heat is a powerful way to drive degradation.

The following decision tree provides a logical workflow for this problem.

G Start <5% Degradation Observed with Initial ICH Conditions Q1 Which Stress Condition? Start->Q1 Hydro Hydrolytic (Acid/Base) Q1->Hydro Hydrolysis Oxid Oxidative Q1->Oxid Oxidation Therm Thermal / Photo Q1->Therm Thermal/Photo Step1_Hydro Increase Acid/Base Conc. (e.g., to 1N) Hydro->Step1_Hydro Step1_Oxid Increase H₂O₂ Conc. (e.g., to 30%) Oxid->Step1_Oxid Step1_Therm Increase Temp / Duration (e.g., 80°C or > 6M lux hr) Therm->Step1_Therm Step2_Hydro Increase Temperature (e.g., to 80°C) Step1_Hydro->Step2_Hydro Step3_Hydro Increase Duration (e.g., to 7 days) Step2_Hydro->Step3_Hydro End Target Degradation (5-20%) Achieved Step3_Hydro->End Step2_Oxid Increase Temperature (e.g., to 60°C) Step1_Oxid->Step2_Oxid Step2_Oxid->End Step1_Therm->End

Fig 2. Troubleshooting workflow for insufficient degradation.
Scenario 2: Poor Mass Balance

Q: My forced degradation sample shows a 25% loss of the parent API, but the sum of all degradant peaks only accounts for 10%. Where is the missing 15%?

Poor mass balance (typically outside the 95-105% range) is a critical failure in a stability-indicating method validation and suggests that you are not detecting all the degradation products.[18][19]

Causality & Solution Pathway:

  • Non-Chromophoric Degradants: The most common reason. If a degradation pathway destroys or significantly alters the molecule's chromophore (UV-absorbing part), the resulting degradants will be invisible to a UV detector. The morpholine ring itself does not have a strong chromophore; UV detection relies on other parts of the molecule. Ring-opening can easily create fragments that do not absorb at your analytical wavelength.

    • Solution: Employ a universal detector in series with your UV detector, such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). This is the most robust solution for ensuring all non-volatile degradants are detected.[20]

  • Volatile or Insoluble Degradants: Degradation may produce volatile compounds that are lost during sample preparation or small, highly polar fragments (from ring cleavage) that are not retained on a standard reversed-phase HPLC column.[15][18]

    • Solution: For volatility, use Gas Chromatography (GC-MS) to analyze the headspace of your stressed sample. For highly polar degradants, modify your HPLC method to include a more polar stationary phase (e.g., AQ-C18, HILIC) or use ion-pairing reagents.

  • Degradants Adsorbed onto the Column: Some degradants might be irreversibly adsorbed onto the HPLC column and not elute.[15]

    • Solution: A strong wash step at the end of your gradient (e.g., 100% Acetonitrile or Methanol) is essential. Check for carryover by injecting a blank after a degraded sample.

  • Incorrect Response Factors: You may be quantifying degradants using the relative response factor (RRF) of the parent API. Degradants can have vastly different RRFs.[15]

    • Solution: While isolating and creating a standard for every degradant is often impractical during development, using a universal detector like CAD (which provides a more uniform response) or MS can give a more accurate estimation of degradant quantity for mass balance purposes.

Scenario 3: Chromatographic Co-elution

Q: I've generated several degradants, but two of them are co-eluting, and one is not fully resolved from the main API peak. How can I improve my HPLC separation?

This indicates that your analytical method is not "stability-indicating."[21] Method development is required to achieve adequate separation (typically a resolution >1.5) for all relevant peaks.

Causality & Solution Pathway:

  • Insufficient Selectivity: Your current mobile phase and stationary phase combination is not providing enough chemical differentiation between the analytes.

    • Solution: This requires a systematic method development approach.

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity.[21]

      • Vary pH: Changing the pH of the aqueous portion of your mobile phase is one of the most powerful tools for changing the retention and selectivity of ionizable compounds. Screen a range of pH values (e.g., pH 3, pH 5, pH 7, pH 9), ensuring you use a column stable at the chosen pH.

      • Change Stationary Phase: If modifying the mobile phase is insufficient, change the column. A phenyl-hexyl or a pentafluorophenyl (PFP) column offers different selectivity compared to a standard C18 and can be very effective at separating closely related compounds.[22]

      • Adjust Gradient: Make your gradient shallower (i.e., increase the run time and decrease the %B change per minute) in the region where the critical peaks are eluting. This provides more time for separation to occur.

ParameterInitial ConditionSuggested ChangeRationale
Organic Modifier AcetonitrileMethanolAlters hydrogen bonding interactions, changing selectivity.[21]
Mobile Phase pH pH 3.0 (Formic Acid)pH 7.0 (Phosphate) or pH 9.0 (Ammonium Bicarb)Changes ionization state of acidic/basic analytes, dramatically impacting retention.
Stationary Phase C18Phenyl-Hexyl or PFPIntroduces pi-pi and dipole-dipole interactions, offering alternative selectivity mechanisms.[22]
Gradient Slope 5-95% B in 15 min20-50% B in 20 min (focused on elution region)Increases resolution for closely eluting peaks by allowing more time on the column.
Temperature 30 °C40 °C or 50 °CCan improve peak shape and sometimes alter selectivity.

Table 1. Systematic Approach to Improving Chromatographic Resolution.

Part 3: Experimental Protocols

The following are starting-point protocols. As established in the troubleshooting section, these conditions must be adjusted to achieve the target degradation for your specific molecule.

Protocol 1: Acid/Base Hydrolysis Stress Testing
  • Preparation: Prepare a solution of the drug substance in a suitable solvent (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: To an aliquot of the drug solution, add an equal volume of 2N HCl to achieve a final concentration of 1N HCl.

  • Base Stress: To another aliquot, add an equal volume of 2N NaOH to achieve a final concentration of 1N NaOH.

  • Control: Prepare a control sample with the drug solution and an equal volume of water.

  • Incubation: Place all samples in a thermostated bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Neutralization: Immediately cool the withdrawn aliquots. Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.

  • Analysis: Dilute the neutralized samples to the target analytical concentration with mobile phase and analyze by HPLC.

Protocol 2: Oxidative Stress Testing
  • Preparation: Prepare a 1 mg/mL solution of the drug substance.

  • Oxidative Stress: To an aliquot of the drug solution, add a volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-10% H₂O₂.

  • Control: Prepare a control sample with the drug solution and water.

  • Incubation: Store the samples at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Dilute the samples directly to the target analytical concentration and analyze immediately by HPLC. Note: Quenching the reaction is generally not necessary and can sometimes create artifacts.

References

  • Poulis, J. A., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 179-184. [Link]
  • Pharma Stability. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Stability. [Link]
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE.
  • Jain, D., & Basniwal, P. K. (2013).
  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 594-599. [Link]
  • ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity.
  • Eawag. Morpholine Degradation Pathway.
  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
  • SGS. (n.d.).
  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • Ngwa, G. (2010). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]
  • ResearchGate. (2025). Stability Indicating HPLC Method Development: A Review.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]
  • Veeprho. (2020).
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
  • Skibiński, R., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 127-154. [Link]
  • Mondal, M., & Seidel, D. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
  • MTS. (2022). What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. [Link]
  • ResearchGate. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review.
  • Doherty, S., et al. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Semantic Scholar. (n.d.). Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450. Semantic Scholar. [Link]
  • Google Patents. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • ResearchGate. (2025). The microbial degradation of morpholine.
  • Budnikova, Y. H., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(3), 1279. [Link]
  • Sharma, A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. [Link]
  • ChemRxiv. (n.d.).
  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
  • van der Pijl, F., et al. (2018). N-Dealkylation of Amines.
  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3.
  • ResearchGate. (2025). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. JCCT. [Link]

Sources

Technical Support Center: Methods for Removing Residual Solvents from (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (S)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the critical step of residual solvent removal. As a polar, high-boiling point compound, this compound presents unique challenges in achieving the high purity required for pharmaceutical applications. This document will equip you with the knowledge to select and optimize appropriate solvent removal techniques, ensuring the integrity and safety of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual solvents from this compound?

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their removal is critical for several reasons:

  • Patient Safety: Many solvents are toxic and can pose a risk to human health, even at trace levels. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products to ensure patient safety.[1][2][3]

  • Product Stability and Quality: The presence of residual solvents can affect the physicochemical properties of an active pharmaceutical ingredient (API), including its crystallinity, dissolution rate, and stability over time.[4]

  • Regulatory Compliance: Meeting the standards outlined in guidelines such as ICH Q3C is a mandatory requirement for drug approval and commercialization.[3]

Q2: What are the main challenges in removing solvents from a high-boiling point, polar compound like this compound?

This compound has a predicted high boiling point of approximately 255.4°C.[5] This property, combined with its polarity, presents several challenges:

  • Difficulty of Evaporation: High-boiling point solvents require high temperatures or very low pressures for removal by simple evaporation, which can lead to thermal degradation of the target compound.

  • Solvent-API Interactions: The polar nature of this compound can lead to strong intermolecular interactions (e.g., hydrogen bonding) with polar residual solvents, making them difficult to remove.

  • Potential for Azeotrope Formation: The compound may form azeotropes with certain solvents, making separation by distillation or evaporation ineffective.

Q3: Which residual solvents are commonly found in the synthesis of this compound?

The synthesis of morpholine derivatives often involves a variety of organic solvents. Depending on the specific synthetic route, potential residual solvents could include:

  • Alcohols: Ethanol, Methanol

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Halogenated Solvents: Dichloromethane (DCM)

  • Amines: Triethylamine

It is essential to identify the solvents used in your specific synthesis to select the most appropriate removal method and analytical techniques for detection.

Q4: How do I choose the best method for removing a specific residual solvent?

The choice of method depends on several factors: the properties of the residual solvent(s), the thermal stability and physical state of your this compound, the desired level of purity, and the scale of your experiment. The following decision tree can guide your selection:

G start Start: Identify Residual Solvent(s) and their Boiling Points high_bp_solvent Is the residual solvent a high-boiling point solvent (e.g., DMF, DMSO)? start->high_bp_solvent thermolabile Is this compound thermally labile at the solvent's boiling point under vacuum? lyophilization Lyophilization (Freeze-Drying) thermolabile->lyophilization Yes vacuum_drying Optimized Vacuum Drying (with gentle heating) thermolabile->vacuum_drying No low_bp_solvent Low to Medium Boiling Point Solvent (e.g., Ethanol, THF, Toluene) high_bp_solvent->low_bp_solvent No recrystallization Recrystallization high_bp_solvent->recrystallization Yes low_bp_solvent->thermolabile liquid_extraction Aqueous Liquid-Liquid Extraction (if applicable) recrystallization->liquid_extraction Consider as alternative or pre-purification step

Caption: Decision tree for selecting a solvent removal method.

Troubleshooting Guides

Issue: Persistent Residual Solvents After Vacuum Drying

Q: I've dried my this compound under vacuum for an extended period, but GC analysis still shows significant residual solvent. What should I do?

A: This is a common issue, especially with high-boiling point solvents or when strong solvent-product interactions are present. Here's a troubleshooting workflow:

  • Verify Vacuum System Integrity: Ensure your vacuum pump is reaching its specified pressure and that there are no leaks in your system. Even a small leak can significantly reduce drying efficiency.

  • Increase Surface Area: If your product is a thick oil or a dense solid, spread it into a thin layer in the drying flask or dish. This increases the surface area exposed to the vacuum, accelerating solvent removal.

  • Gentle Heating: If your compound is thermally stable, gradually increase the temperature of the vacuum oven. Be sure to stay well below the decomposition temperature of your product. For this compound, a temperature range of 40-60°C is a good starting point, but this should be optimized based on thermal stability data.

  • Nitrogen Bleed: Introducing a slow stream of dry nitrogen into the vacuum system can sometimes be more effective than a static high vacuum. The nitrogen flow helps to carry solvent vapors away from the product.

  • Solvent Displacement ("Vacuum Hydration"): For stubborn polar solvents, introducing a small amount of water vapor into the vacuum chamber can help displace the trapped organic solvent molecules. This technique, sometimes called vacuum hydration, can be effective for compounds that can form hydrates.

  • Consider an Alternative Method: If vacuum drying is still ineffective, you may need to switch to a different method like lyophilization or recrystallization.

Issue: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize this compound, but it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" typically occurs when the melting point of the solute is lower than the temperature at which a saturated solution is achieved. Here are some strategies to induce crystallization:

  • Add More Solvent: The immediate solution is to add more of the hot solvent until the oil redissolves completely. Then, allow the solution to cool very slowly.

  • Slow Cooling: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for crystallization.

  • Change the Solvent System: If the above methods fail, your chosen solvent may not be suitable. Try a different solvent or a solvent pair. For a polar compound like this compound, solvent systems like ethanol/water, isopropanol/heptane, or acetone/water could be effective. When using a solvent pair, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the turbidity and allow it to cool slowly.

Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Drying

This method is suitable for removing low to medium boiling point solvents from thermally stable samples.

Materials:

  • This compound containing residual solvent

  • Vacuum oven or a flask connected to a vacuum line with a cold trap

  • Vacuum pump capable of reaching <1 mbar

  • Heat source (e.g., heating mantle, water bath) if required

Procedure:

  • Sample Preparation: Place the this compound in a round-bottom flask or a suitable drying dish. If the sample is a viscous oil, ensure it is spread in a thin layer to maximize surface area.

  • System Assembly: Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone bath) to protect the vacuum pump from solvent vapors.

  • Initial Evacuation: Begin to evacuate the system slowly to avoid bumping.

  • Application of Vacuum: Once the initial frothing has subsided, apply the full vacuum.

  • Gentle Heating (Optional and Compound-Dependent): If the solvent is not readily removed at room temperature and the compound is thermally stable, gently heat the sample. A temperature of 40-60°C is a conservative starting point. It is critical to have thermal stability data (e.g., from TGA or DSC) to determine the maximum safe drying temperature.

  • Drying to Constant Weight: Continue drying until the sample reaches a constant weight, which indicates that all the volatile solvent has been removed.

  • Releasing Vacuum: Slowly release the vacuum, preferably by introducing an inert gas like nitrogen, before removing the sample.

Protocol 2: Lyophilization (Freeze-Drying)

Lyophilization is an excellent method for removing solvents from thermally sensitive compounds and for obtaining a fine, easily handleable powder. It is particularly effective for removing water but can also be adapted for certain organic solvents.

Materials:

  • This compound dissolved in a suitable solvent (e.g., water, tert-butanol, 1,4-dioxane)

  • Lyophilizer (freeze-dryer)

  • Flasks or vials suitable for lyophilization

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent that has a relatively high freezing point and vapor pressure in its solid state. Water is ideal, but solvents like tert-butanol and 1,4-dioxane can also be used.

  • Freezing: Freeze the solution completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask. This maximizes the surface area for sublimation. The freezing process should be controlled to influence the crystal structure of the ice, which in turn affects the drying rate.

  • Primary Drying (Sublimation): Place the frozen sample on the lyophilizer and apply a high vacuum (typically <0.1 mbar). The lyophilizer's condenser, which is held at a very low temperature (e.g., -50 to -80°C), will trap the solvent vapor as it sublimes from the solid state. A small amount of heat is applied by the shelves to provide the energy for sublimation.

  • Secondary Drying (Desorption): After all the frozen solvent has sublimed, the temperature of the sample can be gradually increased under vacuum to remove any residual, non-frozen solvent molecules that are adsorbed to the product.

  • Completion and Sample Removal: The process is complete when the product temperature equals the shelf temperature. At this point, the vacuum is released with an inert gas, and the dry, powdered sample is removed.

Protocol 3: Recrystallization

Recrystallization is a powerful purification technique that can effectively remove not only residual solvents but also other impurities.

Materials:

  • This compound containing impurities and/or residual solvent

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. For a polar compound, consider solvents like ethanol, isopropanol, acetone, or mixtures with water or a non-polar solvent like heptane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals, typically in a vacuum oven at a gentle temperature, to remove the recrystallization solvent.

Data Summary and Visualizations

Properties of Common Residual Solvents
SolventBoiling Point (°C)ICH ClassPDE (mg/day)Concentration Limit (ppm)
Benzene80.110.0022
Dichloromethane39.626.0600
Toluene110.628.9890
N,N-Dimethylformamide (DMF)15328.8880
Dimethyl sulfoxide (DMSO)1893505000
Ethanol78.43505000
Tetrahydrofuran (THF)6627.2720
Triethylamine89.53N/AN/A

Data sourced from ICH Q3C (R6) guidelines.[3]

Workflow for Residual Solvent Removal

G start Start: Crude this compound with residual solvent analysis1 Analyze for residual solvents (e.g., Headspace GC) start->analysis1 decision1 Are solvent levels above ICH limits? analysis1->decision1 select_method Select appropriate removal method (see decision tree) decision1->select_method Yes end Product meets purity specifications decision1->end No perform_method Perform Vacuum Drying, Lyophilization, or Recrystallization select_method->perform_method analysis2 Re-analyze for residual solvents perform_method->analysis2 decision2 Are solvent levels now below ICH limits? analysis2->decision2 decision2->end Yes reprocess Reprocess or optimize removal method decision2->reprocess No reprocess->select_method

Caption: General workflow for the removal and analysis of residual solvents.

References

  • ICH. (2019). Q3C(R6) Impurities: Guideline for Residual Solvents. European Medicines Agency.
  • USP. (n.d.). <467> Residual Solvents. USP-NF.
  • ICH. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.
  • USP. (n.d.). <467> RESIDUAL SOLVENTS. USP-NF.
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • Chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(10), 1403-1432.
  • Grodowska, K., & Parczewski, A. (2010). Solvent replacement strategies for processing pharmaceuticals and bio-related compounds—A review. Acta Pharmaceutica, 60(4), 365-383.
  • Process for the preparation of delmopinol and derivatives thereof. (n.d.). Google Patents.
  • Shishov, A., et al. (2021).
  • Osivelotor. PubChem. (n.d.).
  • Stankovic, M., et al. (2020). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Foods, 9(10), 1361.
  • Residual Solvents in Pharmaceuticals. Veeprho. (2020, August 12).

Sources

Validation & Comparative

Comparing the biological activity of (S)- vs (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing the Biological Activity of (S)- vs (R)-2-(morpholin-3-yl)ethanol

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities.[1][2][3] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3][4] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, have a different pharmacological profile, or even be toxic.[4][5]

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (S)- and (R)-enantiomers of 2-(morpholin-3-yl)ethanol. As no direct comparative data for this specific compound is readily available, this document will serve as a detailed roadmap for researchers, outlining the necessary steps from synthesis and chiral separation to a suite of in vitro and in vivo biological assays.

Part 1: Synthesis and Chiral Separation of Enantiomers

The first critical step in comparing the biological activities of the (S)- and (R)-enantiomers of 2-(morpholin-3-yl)ethanol is to obtain them in their pure forms. This involves a two-stage process: the synthesis of the racemic mixture followed by the separation of the individual enantiomers.

Enantioselective Synthesis

Several synthetic routes can be employed to produce enantiopure 3-substituted morpholines. One effective method involves the ring-opening of a chiral N-2-benzothiazolesulfonyl (Bts) activated aziridine with an appropriate organocuprate, followed by a ring annulation reaction.[6][7] This approach allows for the stereocontrolled synthesis of the desired morpholine core. Subsequent modification of the substituent at the 3-position can yield the target 2-(morpholin-3-yl)ethanol.

Alternatively, starting from commercially available enantiopure amino alcohols, a multi-step synthesis can be devised.[8] The choice of synthetic strategy will depend on the available starting materials, required scale, and desired enantiomeric purity.

Chiral Separation

If an enantioselective synthesis is not feasible or does not yield sufficient enantiomeric purity, the racemic mixture of 2-(morpholin-3-yl)ethanol can be separated into its constituent enantiomers using chiral chromatography or capillary electrophoresis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers.[9][10] The choice of chiral stationary phase (CSP) is critical and often requires screening of various column types (e.g., polysaccharide-based CSPs).[11]

  • Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and rapid method development.[12][13][14][15] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of the enantiomers.[16]

The success of the chiral separation should be confirmed by analytical methods to ensure a high degree of enantiomeric purity (typically >99% enantiomeric excess) for each isolated enantiomer before proceeding with biological evaluation.

Part 2: In Vitro Biological Activity Assessment

With the pure (S)- and (R)-enantiomers in hand, a series of in vitro assays can be performed to characterize and compare their biological activities. The choice of specific assays will be dictated by the hypothesized or known biological target of 2-(morpholin-3-yl)ethanol. For the purpose of this guide, we will outline a general workflow applicable to a hypothetical G-protein coupled receptor (GPCR) target.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[17][18][19] A competitive radioligand binding assay is a common format.[20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-2-(morpholin-3-yl)ethanol for a target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the target receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

  • Reaction Mixture: In a 96-well filter plate, combine:

    • Cell membranes (a predetermined optimal concentration).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard antagonist) at a concentration close to its Kd.

    • Increasing concentrations of the unlabeled competitor ((S)- or (R)-2-(morpholin-3-yl)ethanol).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][23][24] The Ki can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, allowing for the determination of its efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist).[17]

Objective: To determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity of each enantiomer.

Experimental Protocol: Cell-Based Functional Assay (e.g., cAMP Measurement for a Gs- or Gi-coupled GPCR)

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (S)- and (R)-2-(morpholin-3-yl)ethanol in assay buffer.

  • Agonist Mode:

    • Add the diluted enantiomers to the cells.

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted enantiomers for a specified time.

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a further specified time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[25]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the enantiomer concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the enantiomer concentration and fit to a sigmoidal dose-response curve to determine the IC50.[26]

Cytotoxicity Assays

It is crucial to assess the potential toxicity of each enantiomer. The MTT assay is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[27][28][29]

Objective: To determine the concentration of each enantiomer that reduces cell viability by 50% (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of (S)- and (R)-2-(morpholin-3-yl)ethanol. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the enantiomer concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[30]

Part 3: In Vivo Pharmacokinetic Studies

Stereoselectivity can also significantly impact the absorption, distribution, metabolism, and excretion (ADME) of a drug.[31][32][33][34][35][36] Therefore, in vivo pharmacokinetic studies are essential to understand the complete pharmacological profile of each enantiomer.

Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of (S)- and (R)-2-(morpholin-3-yl)ethanol in a suitable animal model.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., rats or mice).

  • Dosing: Administer a single dose of the pure (S)- or (R)-enantiomer via a relevant route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at predetermined time points after administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS with a chiral column) to quantify the concentration of each enantiomer in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters for each enantiomer.

Part 4: Data Presentation and Interpretation

The data obtained from the aforementioned studies should be presented in a clear and concise manner to facilitate comparison.

Tabular Summary of Data
Parameter(S)-2-(morpholin-3-yl)ethanol(R)-2-(morpholin-3-yl)ethanol
Receptor Binding
Ki (nM)Insert ValueInsert Value
Functional Activity
EC50 (nM) (Agonist)Insert ValueInsert Value
Emax (%)Insert ValueInsert Value
IC50 (nM) (Antagonist)Insert ValueInsert Value
Cytotoxicity
IC50 (µM)Insert ValueInsert Value
Pharmacokinetics (Oral)
Cmax (ng/mL)Insert ValueInsert Value
Tmax (h)Insert ValueInsert Value
AUC0-inf (ng·h/mL)Insert ValueInsert Value
t1/2 (h)Insert ValueInsert Value
Interpretation

A thorough analysis of the compiled data will reveal the stereoselective profile of 2-(morpholin-3-yl)ethanol. Key questions to address include:

  • Which enantiomer has a higher affinity for the target receptor?

  • Do the enantiomers exhibit different functional activities (e.g., is one an agonist and the other an antagonist)?

  • Is there a significant difference in their potency and efficacy?

  • Does one enantiomer show greater cytotoxicity?

  • Are there significant differences in their pharmacokinetic profiles that could impact their therapeutic use?

The enantiomer with the more favorable pharmacological and safety profile would be identified as the eutomer and would be the preferred candidate for further drug development.

Part 5: Visualizations

Experimental Workflow for In Vitro Analysis

G cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Racemic Synthesis Separation Chiral Separation (HPLC or CE) Synthesis->Separation S_Enantiomer (S)-Enantiomer (>99% ee) Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer (>99% ee) Separation->R_Enantiomer Binding Receptor Binding Assay S_Enantiomer->Binding Functional Functional Assay S_Enantiomer->Functional Cytotoxicity Cytotoxicity Assay S_Enantiomer->Cytotoxicity R_Enantiomer->Binding R_Enantiomer->Functional R_Enantiomer->Cytotoxicity Ki Ki Determination Binding->Ki EC50_IC50 EC50/IC50 Determination Functional->EC50_IC50 Cyto_IC50 Cytotoxicity IC50 Cytotoxicity->Cyto_IC50 G Start Comparative Data (S- vs R-enantiomer) Potency Higher Potency? Start->Potency Efficacy Favorable Efficacy? Potency->Efficacy Yes Distomer Identify Distomer (Lower Priority) Potency->Distomer No Toxicity Lower Toxicity? Efficacy->Toxicity Yes Efficacy->Distomer No PK Favorable PK? Toxicity->PK Yes Toxicity->Distomer No Eutomer Identify Eutomer (Lead Candidate) PK->Eutomer Yes PK->Distomer No

Caption: Decision-making process for identifying the lead enantiomer based on comparative biological data.

References

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
  • Role of Chirality in Drugs. (2018, February 23). Juniper Publishers.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Cell Culture Media & Reagents.
  • Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. (2005, May 1). PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Role of Chirality in Drugs: An Overview. (n.d.). PubMed.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). MDPI.
  • Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). LinkedIn.
  • Identification of chiral drug isomers by capillary electrophoresis. (1996, May 31). PubMed.
  • Crucial role of chirality in advancing safety & efficacy. (2024, June 27). Pharmabiz.com.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Synthesis of Enantiopure 3-Substituted Morpholines. (n.d.). The Journal of Organic Chemistry.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). ScienceDirect.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central.
  • Synthesis of Enantiopure 3-Substituted Morpholines. (n.d.). Scribd.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). International Labmate.
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (n.d.). Thieme Connect.
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PubMed Central.
  • Chiral analysis of pharmaceuticals by capillary electrophoresis using antibiotics as chiral selectors. (2010, December 15). PubMed.
  • Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. (n.d.). PubMed.
  • How Do I Estimate the IC50 and EC50?. (n.d.). GraphPad.
  • Synthesis of enantiopure 3-substituted morpholines. (2010, November 5). PubMed.
  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
  • Stereoselectivity in drug metabolism. (2007, April 1). PubMed.
  • Receptor Binding Assays. (n.d.). Millipore Sigma.
  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17). XenoTech.
  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Chiral Drugs: An Overview. (n.d.). PubMed Central.
  • Stereoselectivity in drug metabolism. (n.d.). ResearchGate.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
  • Chirality and pharmacokinetics: An area of neglected dimensionality?. (n.d.). ResearchGate.
  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare.
  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025, May 15). PubMed Central.
  • In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate.
  • chiral pharmacokinetic. (n.d.). SlideShare.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

Sources

A Senior Application Scientist's Guide to Validating the Purity of (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral intermediates is a cornerstone of robust and reproducible pharmaceutical development. (S)-2-(morpholin-3-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of its enantiomer, (R)-2-(morpholin-3-yl)ethanol, can have significantly different pharmacological and toxicological profiles, making its detection and quantification a critical quality attribute.

This guide provides an in-depth comparison of analytical methods for validating the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable method for your research and development needs. All methodologies are presented with the rigor of self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analytical Imperative: Why Enantiomeric Purity Matters

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological systems. Consequently, one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances. This necessitates the development and validation of highly selective analytical methods capable of discerning and quantifying even minute amounts of the undesired enantiomer.

A Comparative Overview of Key Analytical Techniques

The validation of this compound's purity hinges on the ability to resolve the (S)- and (R)-enantiomers. We will explore and compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and broad applicability to a wide range of compounds.[5][6] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a polar, amino alcohol like this compound, polysaccharide-based CSPs are an excellent starting point.[7][8][9][10] These phases, such as those derived from cellulose or amylose, offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The choice between normal-phase and reversed-phase chromatography depends on the analyte's solubility and the desired selectivity. For this compound, a normal-phase method often provides better selectivity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) B Prepare Sample: Dissolve this compound in mobile phase (1 mg/mL) A->B C Prepare Racemic Standard: Dissolve racemic 2-(morpholin-3-yl)ethanol in mobile phase (1 mg/mL) A->C G Inject Sample B->G F Inject Racemic Standard C->F D Equilibrate Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) at 1.0 mL/min for 30 min E Inject Blank (Mobile Phase) D->E E->F F->G H Detect at 220 nm I Integrate Peak Areas H->I J Calculate Enantiomeric Purity: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100 I->J

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • This compound reference standard

  • Racemic 2-(morpholin-3-yl)ethanol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). Filter and degas.

  • Standard and Sample Preparation:

    • Prepare a racemic standard solution at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the mobile phase as a blank.

    • Inject the racemic standard to confirm the retention times and resolution of the two enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

    • Integrate the peak areas and calculate the enantiomeric purity.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[11][12] this compound, being a relatively small molecule, can be amenable to GC analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

Cyclodextrin-based chiral stationary phases are the most common and effective for a wide range of chiral compounds in GC.[13][14] These CSPs separate enantiomers based on inclusion complexation. Derivatization of the hydroxyl and secondary amine groups of the analyte with a reagent like trifluoroacetic anhydride (TFAA) is often necessary to block polar sites, reduce peak tailing, and increase volatility.

GC_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis A Dissolve Sample (1 mg) in Dichloromethane (1 mL) B Add Pyridine (100 µL) and Trifluoroacetic Anhydride (150 µL) A->B C Heat at 60°C for 30 min B->C D Evaporate to Dryness and Reconstitute in Hexane (1 mL) C->D E Inject 1 µL into GC-FID D->E F Column: Cyclodex-B (30 m x 0.25 mm, 0.25 µm) E->F G Temperature Program: 100°C (1 min), then 5°C/min to 180°C F->G H Detect with FID I Integrate Peak Areas H->I J Calculate Enantiomeric Purity I->J

Caption: Workflow for Chiral GC Analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodex-B (or equivalent β-cyclodextrin-based column).

Reagents:

  • Dichloromethane (anhydrous)

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Hexane (GC grade)

Procedure:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample or racemic standard into a vial.

    • Add 1 mL of dichloromethane, 100 µL of pyridine, and 150 µL of TFAA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 180°C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 50:1)

  • Analysis and Data Processing:

    • Inject the derivatized racemic standard to determine the retention times and resolution.

    • Inject the derivatized sample.

    • Calculate the enantiomeric purity based on the integrated peak areas.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

Chiral NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[15][16] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

For this compound, which contains both a hydroxyl and an amino group, a chiral solvating agent that can interact with these functional groups is ideal. (R)-(-)-Mandelic acid is a suitable CSA that can form diastereomeric salts with the basic nitrogen of the morpholine ring, leading to differentiation of the proton signals in the NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Dissolve Sample (5-10 mg) in CDCl3 (0.6 mL) B Add (R)-(-)-Mandelic Acid (1.5 equivalents) A->B C Vortex to Mix B->C D Acquire 1H NMR Spectrum (≥400 MHz) C->D E Identify Diastereotopically Resolved Signals D->E F Integrate Resolved Signals for (S) and (R) enantiomers G Calculate Enantiomeric Excess (ee): % ee = [|Int(S) - Int(R)| / (Int(S) + Int(R))] x 100 F->G

Caption: Workflow for Chiral NMR Analysis.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Reagents:

  • Deuterated Chloroform (CDCl3)

  • (R)-(-)-Mandelic Acid

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an NMR tube.

    • Add approximately 1.5 molar equivalents of (R)-(-)-mandelic acid.

    • Add ~0.6 mL of CDCl3.

    • Cap and vortex the tube until the solids are dissolved.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. Protons adjacent to the chiral center or the morpholine nitrogen are often good candidates.

    • Carefully integrate the areas of these two peaks.

    • Calculate the enantiomeric excess (% ee).

Performance Comparison and Method Validation

The choice of analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the performance of these three methods, based on typical validation data for similar amino alcohols.

Parameter Chiral HPLC Chiral GC-FID Chiral NMR (400 MHz)
Specificity ExcellentExcellentGood to Excellent
Linearity (R²) > 0.999> 0.999> 0.995
Range (% of nominal) 0.1 - 150%0.1 - 150%1 - 99%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
LOD of (R)-enantiomer ~0.01%~0.02%~0.5%
LOQ of (R)-enantiomer ~0.05%~0.08%~1.0%
Analysis Time 15 - 30 min20 - 40 min5 - 15 min
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution

Validation according to ICH Q2(R1) Guidelines [1][2][3][4][17]

A robust analytical method must be validated to ensure it is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer. This is demonstrated by achieving baseline resolution between the enantiomers in the chromatographic methods and distinct signals in NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the routine quality control of this compound, Chiral HPLC stands out as the most suitable method. It offers an excellent balance of specificity, sensitivity, and robustness without the need for sample derivatization. Its high precision and low limits of detection and quantitation make it ideal for accurately determining the enantiomeric purity and controlling the level of the unwanted (R)-enantiomer to very low levels.

Chiral GC is a viable alternative, particularly if high resolution is paramount and the instrumentation is readily available. However, the requirement for derivatization adds a step to the sample preparation process, which can introduce variability.

Chiral NMR is an excellent tool for rapid, non-destructive analysis and is particularly useful for reaction monitoring and initial purity assessments. While its sensitivity is lower than the chromatographic techniques, its speed and simplicity are significant advantages in a research and development setting.

Ultimately, the selection of the most appropriate analytical method will be guided by the specific requirements of the analysis, including regulatory expectations, sample throughput, and the desired level of sensitivity. By understanding the principles behind each technique and following a rigorous validation protocol, researchers can confidently ensure the enantiomeric purity of this compound, a critical step in the journey of developing safe and effective pharmaceuticals.

References

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magn Reson Chem. 2012 Apr;50(4):261-5. doi: 10.1002/mrc. 2855. Epub 2012 Mar 14. [Link]
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry. 2021 Jul 30;27(43):11138-11144. doi: 10.1002/chem.202101327. Epub 2021 Jun 22. [Link]
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. 2021; 12, 249-261. doi: 10.4236/ajac.2021.127016. [Link]
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In: Chiral Analysis. Methods in Molecular Biology, vol 2136. Humana, New York, NY. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2003;21(11):1074-1084. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021; 65(3): 166-175. [Link]
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek. [Link]
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Anal. Chem. 2022, 94, 1, 659–666. [Link]
  • Key ICH Method Validation Parameters to Know. Altabrisa. [Link]
  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Org. Lett. 2016, 18, 9, 2180–2183. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. J. Org. Chem. 2022, 87, 19, 12759–12769. [Link]
  • Contemporary Analysis of Chiral Molecules. LCGC Europe. 2016, 29 (10), 566-575. [Link]
  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023, 28, 6265. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

Sources

A Spectroscopic Guide to the Characterization of (S)-3-(Hydroxymethyl)morpholine and its N-Benzyl Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the chiral building block, (S)-3-(hydroxymethyl)morpholine, and its common synthetic precursor, (S)-4-benzyl-3-(hydroxymethyl)morpholine. In the landscape of modern drug discovery, chiral morpholine scaffolds are prized for their unique structural and physicochemical properties, frequently appearing in approved pharmaceuticals.[1][2] Their synthesis requires rigorous analytical oversight to ensure stereochemical integrity and purity. This document is designed for researchers, chemists, and drug development professionals, offering a practical framework for using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to monitor the critical debenzylation step and confirm the identity of the final product.

The Synthetic Context: Unveiling the Final Product

The synthesis of (S)-3-(hydroxymethyl)morpholine often culminates in a deprotection step, typically the hydrogenolysis of an N-benzyl protecting group. This transformation is chemically straightforward but requires precise analytical methods to confirm its completion, as the starting material and product share a core structure. The removal of the benzyl group fundamentally alters the molecule's electronic and physical properties, leading to distinct and predictable changes in its spectroscopic signatures.

The reaction being monitored is the catalytic hydrogenation of (S)-4-benzyl-3-(hydroxymethyl)morpholine to yield (S)-3-(hydroxymethyl)morpholine.

Caption: Synthetic conversion of the N-benzyl precursor to the final product.

Spectroscopic Analysis: A Multi-Faceted Approach

No single analytical technique provides a complete picture. A robust characterization strategy employs multiple spectroscopic methods, each offering complementary information. The workflow ensures that both the core morpholine structure is intact and the key functional group transformation (N-debenzylation) has occurred.

G Sample Reaction Aliquot or Purified Compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Data Acquire & Process Data NMR->Data FTIR->Data MS->Data Analysis Comparative Spectral Analysis Data->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: General workflow for the spectroscopic characterization of synthetic products.

¹H NMR Spectroscopy: The Story in Proton Signals

Proton NMR is arguably the most powerful tool for monitoring this reaction. It provides a detailed map of the proton environment, and the differences between the precursor and the product are striking and unambiguous.

Rationale: The key event, the removal of the benzyl group, results in the complete disappearance of its seven characteristic protons (five aromatic, two benzylic). Simultaneously, the proton on the morpholine nitrogen, previously absent, becomes visible.

ProtonsPrecursor: (S)-4-benzyl-3-(hydroxymethyl)morpholine (Predicted)Product: (S)-3-(hydroxymethyl)morpholine[3]Justification for Change
Aromatic (C₆H₅) ~7.2-7.4 ppm (multiplet, 5H)AbsentComplete removal of the phenyl ring.
Benzylic (N-CH₂-Ph) ~3.5 ppm (singlet, 2H)AbsentCleavage of the benzylic C-N bond.
Morpholine N-H Absent~2.9 ppm (broad singlet, 1H)Appearance of the secondary amine proton after deprotection.
Morpholine Ring & CH₂OH ~2.5-4.0 ppm (complex multiplets)~2.9-3.9 ppm (complex multiplets)The core morpholine signals remain but may shift slightly due to the change in the nitrogen substituent.

Expert Interpretation: The most crucial diagnostic signals are in the aromatic region (7.2-7.4 ppm). Their absence is the primary indicator of a successful reaction. The appearance of the N-H proton provides secondary confirmation. Its broadness is characteristic of exchange with solvent or trace water, and its integration should correspond to one proton. A ¹H NMR spectrum of the crude reaction mixture can be used to determine the conversion percentage by comparing the integration of the benzylic proton signals with the remaining morpholine ring protons.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Confirmation

While ¹H NMR confirms the presence or absence of protons, ¹³C NMR confirms changes to the underlying carbon skeleton. It is an excellent tool for verifying the complete removal of the benzyl group's carbon framework.

Rationale: The precursor contains three unique carbon signals corresponding to the benzyl group (one benzylic, two aromatic). These signals will be absent in the spectrum of the final product.

Carbon EnvironmentPrecursor: (S)-4-benzyl-3-(hydroxymethyl)morpholine (Predicted)Product: (S)-3-(hydroxymethyl)morpholine (Predicted)Justification for Change
Aromatic (C₆H₅) ~127-138 ppm (3-4 signals)AbsentRemoval of the phenyl ring.
Benzylic (N-CH₂-Ph) ~60 ppmAbsentCleavage of the benzylic C-N bond.
Morpholine Ring & CH₂OH ~50-70 ppm~45-70 ppmThe core signals remain, with potential shifts in carbons adjacent to the nitrogen.

Expert Interpretation: The clarity of the ¹³C NMR spectrum, with its sharp, well-resolved singlets, makes it definitive. The absence of signals in the 120-140 ppm aromatic region is a foolproof indicator of complete debenzylation.

FT-IR Spectroscopy: Tracking Functional Group Changes

FT-IR spectroscopy provides a rapid and non-destructive method to monitor the appearance and disappearance of key functional groups.

Rationale: The transformation from a tertiary amine (in the precursor) to a secondary amine (in the product) introduces a new N-H bond, which has a characteristic stretching frequency.

Functional GroupPrecursor: (S)-4-benzyl-3-(hydroxymethyl)morpholineProduct: (S)-3-(hydroxymethyl)morpholineJustification for Change
O-H Stretch (Alcohol) ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)The alcohol group is present in both molecules.
N-H Stretch (Amine) Absent~3300 cm⁻¹ (medium, sharp)Appearance of the secondary amine N-H bond.
C-H Stretch (Aromatic) ~3030 cm⁻¹ (sharp)AbsentRemoval of the aromatic C-H bonds.
C=C Stretch (Aromatic) ~1450-1600 cm⁻¹ (multiple bands)AbsentRemoval of the phenyl ring.

Expert Interpretation: The most telling diagnostic feature is the emergence of a new peak around 3300 cm⁻¹. This peak, characteristic of an N-H stretch, should be present alongside the broad O-H absorption from the alcohol group. This technique is particularly useful for quick, qualitative checks of reaction progress.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry directly measures the mass-to-charge ratio, providing definitive proof of the product's molecular weight and, by extension, its elemental composition.

Rationale: The cleavage of the benzyl group (C₇H₇, molecular weight ≈ 91 Da) results in a predictable mass difference between the precursor and the product.

IonPrecursor: (S)-4-benzyl-3-(hydroxymethyl)morpholineProduct: (S)-3-(hydroxymethyl)morpholineMass Difference
Molecular Formula C₁₂H₁₇NO₂C₅H₁₁NO₂C₇H₆
Molecular Weight 207.27 g/mol 117.15 g/mol 90.12 g/mol
[M+H]⁺ (ESI-MS) m/z 208.13m/z 118.0990.04

Expert Interpretation: Using a high-resolution mass spectrometer (HRMS), one can confirm the elemental composition to within a few parts per million, providing unequivocal evidence of the product's identity. In a typical ESI-MS experiment, observing a base peak at m/z 118.09 corresponding to the [M+H]⁺ ion of (S)-3-(hydroxymethyl)morpholine, and the complete absence of the precursor's ion at m/z 208.13, confirms the reaction's completion.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key analyte peaks.

  • Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program) until a sufficient signal-to-noise ratio is achieved.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote ionization).

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Conclusion

The successful synthesis and purification of (S)-3-(hydroxymethyl)morpholine require a systematic and multi-technique approach to analytical characterization. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the product against its N-benzyl precursor, researchers can unequivocally confirm the removal of the protecting group and verify the structural integrity of the final chiral building block. This guide outlines the key spectroscopic differences to look for, providing a reliable framework for confident and accurate characterization in the synthesis of valuable pharmaceutical intermediates.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Seidel, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 63.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14469-14474.
  • Anderson, N. G. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(5), 852-869.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2258-2262.
  • Malkov, A. V., & Kočovský, P. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society, 60(9), 1113-1117.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Singh, S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300185.
  • Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • de Toledo, T. A., et al. (2018). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate.

Sources

Comparative analysis of different synthetic pathways to (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-(morpholin-3-yl)ethanol is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. The precise stereochemical control at the C3 position is often crucial for therapeutic efficacy. This guide provides a comparative analysis of different synthetic pathways to obtain this valuable building block with high enantiopurity. We will delve into the mechanistic underpinnings of each strategy, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Introduction to Chiral Morpholine Synthesis

The synthesis of enantiomerically pure morpholines presents a significant challenge in organic chemistry. The core difficulties lie in the stereoselective formation of the 1,4-oxazinane ring and the introduction of substituents at specific positions with defined stereochemistry. Strategies can be broadly categorized by when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring.[1] This guide will explore and compare some of the most effective modern methodologies applicable to the synthesis of this compound.

Pathway 1: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation

This powerful one-pot, two-step catalytic approach provides an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[2][3] The initial step involves a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, which is then reduced in situ with high enantioselectivity by a ruthenium-catalyzed asymmetric transfer hydrogenation.[2][4]

Mechanistic Rationale

The success of this tandem reaction hinges on the compatibility and efficiency of the two catalytic cycles. The titanium catalyst facilitates the intramolecular cyclization of the aminoalkyne, forming the morpholine ring structure as a cyclic imine. The subsequent asymmetric transfer hydrogenation, catalyzed by a chiral ruthenium complex (such as a Noyori-type catalyst), selectively reduces one face of the imine to furnish the desired (S)-enantiomer. The stereochemical outcome is dictated by the chiral ligand on the ruthenium catalyst, with hydrogen-bonding interactions between the substrate and the catalyst playing a crucial role in achieving high enantioselectivity.[4]

Experimental Protocol

Step 1: Synthesis of the Aminoalkyne Precursor

A suitable starting material for the synthesis of this compound via this pathway would be N-(but-3-yn-1-yl)-2-((2-hydroxyethyl)amino)ethanol. This precursor can be synthesized from commercially available starting materials.

Step 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation [2]

  • To a solution of the aminoalkyne precursor (1 equivalent) in an anhydrous, inert solvent such as toluene, add the titanium hydroamination catalyst (e.g., Ti(NMe2)4, 5 mol%).

  • Stir the reaction mixture at 110 °C for 24 hours to facilitate the intramolecular hydroamination and formation of the cyclic imine intermediate.

  • Cool the reaction to room temperature.

  • In a separate flask, prepare the ruthenium catalyst solution by dissolving RuCl (1 mol%) in a formic acid/triethylamine azeotrope (5:2).

  • Add the ruthenium catalyst solution to the cooled reaction mixture from the hydroamination step.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Visualizing the Workflow

Tandem_Hydroamination_ATH cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Precursor Imine Cyclic Imine Intermediate Aminoalkyne->Imine Ti(NMe₂)₄ 110 °C Product This compound Imine->Product RuCl(S,S)-Ts-DPEN HCOOH/NEt₃, RT

Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

Pathway 2: Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles. The enantioselective intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde provides an effective route to chiral 2,3-disubstituted morpholines.[2] This strategy relies on the activation of the unsaturated system by a chiral secondary amine catalyst.

Mechanistic Rationale

This reaction proceeds via an iminium ion activation mechanism. The chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion is more electrophilic than the starting aldehyde, facilitating the intramolecular conjugate addition of the carbamate nucleophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral catalyst, which shields one face of the iminium ion, directing the nucleophilic attack to the opposite face.

Experimental Protocol

Step 1: Synthesis of the Aza-Michael Precursor

A suitable precursor for this pathway is (E)-tert-butyl (2-hydroxyethyl)(4-oxobut-2-en-1-yl)carbamate.

Step 2: Organocatalytic Intramolecular Aza-Michael Addition [2]

  • To a solution of the aza-Michael precursor (0.1 mmol) in anhydrous chloroform (1.0 mL), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) and benzoic acid (20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification to afford the chiral morpholine product.

  • Subsequent reduction of the aldehyde and deprotection of the carbamate would be required to yield this compound.

Visualizing the Workflow

Aza_Michael_Addition cluster_0 Iminium Ion Formation cluster_1 Cyclization and Product Formation Precursor Aza-Michael Precursor Iminium Chiral Iminium Ion Precursor->Iminium Chiral Amine Catalyst Cyclized_Intermediate Cyclized Intermediate Iminium->Cyclized_Intermediate Intramolecular Aza-Michael Final_Product Chiral Morpholine (Aldehyde) Cyclized_Intermediate->Final_Product Hydrolysis

Caption: Organocatalytic intramolecular aza-Michael addition workflow.

Pathway 3: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Asymmetric hydrogenation is a highly atom-economical and efficient method for the synthesis of chiral compounds.[1][5] This approach involves the synthesis of a prochiral dehydromorpholine precursor, which is then subjected to hydrogenation using a chiral transition metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand.[1][6]

Mechanistic Rationale

The enantioselectivity of this reaction is governed by the coordination of the dehydromorpholine substrate to the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state upon coordination of the alkene. Hydrogen is then delivered stereoselectively to one face of the double bond, resulting in the formation of the desired enantiomer. The choice of the chiral ligand is critical for achieving high enantioselectivity.[1]

Experimental Protocol

Step 1: Synthesis of the Dehydromorpholine Precursor

A suitable precursor for this route is 2-(5,6-dihydro-4H-1,4-oxazin-3-yl)ethanol.

Step 2: Asymmetric Hydrogenation [2]

  • In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and a chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the dehydromorpholine precursor (0.25 mmol) in anhydrous dichloromethane (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

Asymmetric_Hydrogenation cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Hydrogenation & Product Release Precursor Dehydromorpholine Precursor Complex Substrate-Catalyst Complex Precursor->Complex Catalyst [Rh(COD)₂]BF₄ + Chiral Ligand Catalyst->Complex Product This compound Complex->Product H₂ (50 atm)

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Comparative Analysis

FeatureTandem Hydroamination/ATHOrganocatalytic Aza-MichaelAsymmetric Hydrogenation
Number of Steps One-pot, two-step from aminoalkyneMulti-step including precursor synthesis and post-cyclization modificationsMulti-step including precursor synthesis
Overall Yield GoodModerate to GoodHigh
Enantioselectivity Excellent (>95% ee)[4]Good to ExcellentExcellent (up to 99% ee)[1]
Scalability Potentially scalable, but requires careful control of two catalytic cycles.[7]Scalable, organocatalysts are often robust.Demonstrated on gram scale.[1][6]
Cost-Effectiveness Requires two different metal catalysts (Ti and Ru).[8][9]Metal-free, but chiral organocatalysts can be expensive.Rhodium catalyst and chiral ligands can be costly.[9]
Substrate Scope Tolerates a wide range of functional groups.[3]Generally good, but can be substrate-dependent.Good, tolerates various substituents.[1]
Safety/Handling Requires handling of air-sensitive Ti catalyst and high-pressure H₂ for some ATH variants.Generally safe, standard laboratory procedures.Requires handling of high-pressure hydrogen gas.

Conclusion

The choice of the optimal synthetic pathway for this compound depends on the specific requirements of the research or development program, including scale, cost, and available expertise.

  • The Tandem Hydroamination and Asymmetric Transfer Hydrogenation offers an elegant and efficient one-pot solution with excellent enantioselectivity, making it an attractive option for rapid access to the target molecule.

  • Organocatalytic Intramolecular Aza-Michael Addition provides a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. However, it may require more steps for precursor synthesis and post-cyclization modifications.

  • Asymmetric Hydrogenation of a Dehydromorpholine Precursor stands out for its high yields and exceptional enantioselectivities. While it involves the handling of high-pressure hydrogen, it is a well-established and scalable technology in industrial settings.

Each of these pathways represents a state-of-the-art approach to the synthesis of chiral morpholines. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and select the most suitable method for their specific needs.

References

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing).
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH.
  • Morpholine synthesis - Organic Chemistry Portal.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00390B.
  • Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids - R Discovery.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing).
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - SciSpace.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B.
  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed.
  • Asymmetric synthesis of morpholin-2-ones with... - ResearchGate.
  • Proposed stereochemical analysis of the intramolecular aza-Michael addition. - ResearchGate.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society - ACS Publications.
  • First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient | Organic Process Research & Development - ACS Publications.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC.
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure.
  • Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts - PubMed.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - UBC Chemistry | - The University of British Columbia.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • New strategy for the synthesis of substituted morpholines - PubMed - NIH.
  • Ring-closing metathesis - Wikipedia.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Digital Commons@Georgia Southern.
  • Recent progress in the synthesis of morpholines - Semantic Scholar.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Ring-Closing Metathesis (RCM) and Ring - Wipf Group.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC.

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In the landscape of pharmaceutical development and quality control, the stereoisomeric composition of a drug is not a trivial detail but a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for this purpose, offering high resolution and accuracy in determining enantiomeric excess (ee).[1]

This guide provides a comprehensive framework for the validation of chiral HPLC methods, grounded in scientific principles and regulatory expectations. As a Senior Application Scientist, my objective is not merely to present a checklist of validation parameters but to elucidate the underlying rationale, enabling researchers, scientists, and drug development professionals to design and execute robust, self-validating analytical procedures.

The Foundation: Regulatory Landscape and Key Validation Parameters

The validation of analytical methods is a systematic process that provides documented evidence that a method is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the foundational document, outlining the necessary validation characteristics.[2] These principles are echoed and expanded upon by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

For a chiral HPLC method intended to quantify the enantiomeric excess, the primary focus is on the accurate determination of the minor enantiomer (the chiral impurity) in the presence of the major enantiomer (the active pharmaceutical ingredient, API). The key validation parameters to be addressed are:

  • Specificity (Selectivity)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

The following sections will delve into the experimental design and acceptance criteria for each of these parameters, providing both the "how" and the "why."

Comparative Performance of Chiral Stationary Phases: A Crucial First Step

The success of any chiral separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). Different classes of CSPs exhibit distinct chiral recognition mechanisms, leading to varying degrees of selectivity and resolution for different analytes. A preliminary screening of commercially available chiral columns is an indispensable step in method development. The most common classes of CSPs include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds.[3][4][5]

  • Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (AGP), mimic biological interactions and are particularly effective for the separation of ionizable compounds like β-blockers.[6]

  • Cyclodextrin-based CSPs: These consist of cyclodextrins bonded to a silica support and separate enantiomers based on inclusion complexation.[6][7][8]

The choice of CSP will dictate the mobile phase conditions (normal phase, reversed-phase, or polar organic mode) and ultimately the performance of the method.

Table 1: Comparative Performance of Different CSPs for the Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Separation Factor (α)Reference
Chiralpak® ADIbuprofenHexane/Ethanol/TFA1.731.08[3][9]
Chiralpak® IAFlurbiprofenHexane/Ethanol/TFA3.121.44[3][9]
Chiralpak® IAKetoprofenHexane/Ethanol/TFA1.771.08[3][9]
Chiralcel® OD-HIbuprofenHexane/Isopropanol/DEA>1.5-

Table 2: Comparative Performance of Different CSPs for the Separation of β-Blockers

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Separation Factor (α)Reference
α1-acid glycoprotein (AGP)PropranololPropanol-2/Ammonium acetate>2.0-[6]
β-CyclodextrinPropranololAcetonitrile/Ethanol/Acetic acid/Triethylamine>1.5-[6]
Chirobiotic VBisoprololMethanol/Acetic acid/Triethylamine>2.0>1.2[10]
Chiralcel ODPropranololHexane/Isopropanol/DEA>1.5-[11]

The Validation Workflow: A Step-by-Step Guide

The validation of a chiral HPLC method is a structured process. The following diagram illustrates a typical workflow, emphasizing the interconnectedness of the validation parameters.

ValidationWorkflow cluster_MD Method Development cluster_Val Method Validation MD Method Development & Optimization (Column & Mobile Phase Screening) Specificity Specificity / Selectivity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness

Caption: A typical workflow for the validation of a chiral HPLC method.

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix. For a chiral method, this primarily means demonstrating that the peak for the minor enantiomer is well-resolved from the major enantiomer and any other potential impurities.

Experimental Protocol:

  • Preparation of Solutions:

    • A solution of the racemic mixture (or a sample containing both enantiomers).

    • A solution of the pure major enantiomer.

    • A solution of the pure minor enantiomer (if available).

    • A placebo solution (for drug products).

    • A solution of the major enantiomer spiked with a known amount of the minor enantiomer at the specification limit.

    • Forced degradation samples (acidic, basic, oxidative, thermal, and photolytic stress) of the drug substance.

  • Chromatographic Analysis:

    • Inject each solution and record the chromatograms.

    • Assess the resolution between the two enantiomer peaks. A resolution (Rs) of > 1.5 is generally considered baseline separation.

    • Examine the chromatograms of the forced degradation samples to ensure that no degradation products co-elute with either enantiomer peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs ≥ 1.5) between the enantiomers.

  • No interference from the placebo or known impurities at the retention times of the enantiomers.

  • Peak purity analysis should confirm the spectral homogeneity of the enantiomer peaks in the presence of degradation products.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For enantiomeric excess determination, the linearity of the minor enantiomer is of particular importance.

Experimental Protocol:

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards of the minor enantiomer by spiking the major enantiomer with increasing concentrations of the minor enantiomer.

    • The concentration range should typically span from the limit of quantitation (LOQ) to 150% of the specification limit for the chiral impurity.

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area of the minor enantiomer.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration of the minor enantiomer.

    • Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.998.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method. For enantiomeric excess determination, accuracy is typically assessed by a recovery study.

Experimental Protocol:

  • Preparation of Spiked Samples:

    • Prepare samples of the major enantiomer spiked with the minor enantiomer at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare at least three replicates at each concentration level.

  • Chromatographic Analysis:

    • Analyze the spiked samples using the developed method.

  • Data Analysis:

    • Calculate the percentage recovery of the minor enantiomer at each concentration level using the formula: % Recovery = (Concentration found / Concentration added) * 100

Acceptance Criteria:

  • The mean percentage recovery should be within 90.0% to 110.0% for the minor enantiomer at the specification limit.[12] For the major component, a tighter range of 98.0% to 102.0% is generally expected.

Precision

The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of experiments.

    • Compare the results obtained under the different conditions.

Acceptance Criteria:

  • Repeatability: The %RSD for the minor enantiomer should typically be ≤ 10% at the specification limit. For the major enantiomer, the %RSD should be ≤ 2.0%.[12]

  • Intermediate Precision: The %RSD should be within slightly wider but pre-defined limits compared to repeatability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric excess determination, the LOQ of the minor enantiomer is a critical parameter.

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the minor enantiomer that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of the minor enantiomer.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12][13]

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the enantiomeric impurity.

  • The precision at the LOQ concentration should be acceptable (typically %RSD ≤ 20%).

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14] A robust method is crucial for transferability between laboratories.[15][16][17]

Experimental Protocol:

  • Identify Critical Parameters: Select critical chromatographic parameters that could potentially affect the separation, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • Wavelength (e.g., ±2 nm)

  • Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to systematically vary these parameters.

  • Chromatographic Analysis: Analyze a sample of the racemic mixture (or a spiked sample) under each of the modified conditions.

  • Data Analysis: Evaluate the effect of each parameter variation on the critical chromatographic responses, such as resolution, retention time, and peak asymmetry.

Acceptance Criteria:

  • The resolution between the enantiomers should remain ≥ 1.5 under all tested variations.

  • The system suitability criteria should be met under all conditions.

Robustness Method Optimized Chiral HPLC Method Parameters Deliberate Variations in Method Parameters Method->Parameters Responses Evaluation of Chromatographic Responses Parameters->Responses Robust Robust Method Responses->Robust

Caption: The logical flow of a robustness study.

Alternative Methodologies: A Comparative Overview

While chiral HPLC is the predominant technique for enantiomeric excess determination, other methods can be employed, each with its own advantages and limitations.

Table 3: Comparison of a Chiral HPLC Method with Alternative Techniques

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phase.Similar to HPLC but uses a supercritical fluid as the mobile phase.Differential migration in an electric field in the presence of a chiral selector in the buffer.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Advantages High resolution, wide applicability, well-established and validated.Faster separations, lower solvent consumption, "greener" technique.High efficiency, low sample and reagent consumption.Rapid, non-destructive, provides structural information.
Limitations Can be time-consuming, requires specialized and sometimes expensive columns.Higher initial instrument cost.Lower sensitivity and loading capacity compared to HPLC.Lower sensitivity, may require higher concentrations, chiral reagents can be expensive.
Typical Application Routine quality control, purity testing, preparative separations.High-throughput screening, purification.Analysis of highly polar or charged compounds.Rapid screening, structural confirmation.

Conclusion: Ensuring the Enantiomeric Integrity of Pharmaceuticals

The validation of an HPLC method for the determination of enantiomeric excess is a rigorous but essential process in the pharmaceutical industry. It provides the necessary scientific evidence to ensure that the method is reliable, accurate, and fit for its intended purpose of safeguarding patient safety and ensuring product efficacy. By understanding the scientific principles behind each validation parameter and adhering to a systematic and well-documented approach, researchers and scientists can confidently develop and implement robust chiral separation methods that meet the stringent requirements of regulatory agencies worldwide. This guide serves as a practical framework to navigate the complexities of chiral method validation, ultimately contributing to the development of safer and more effective chiral drugs.

References

  • Ameur, T., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(8), 58-63. [Link]
  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 888-901.
  • Matmour, R., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 02(02), 111-114. [Link]
  • Pál, D., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(24), 7586. [Link]
  • Ameur, T., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods.
  • Škorić, D., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]
  • Gecse, G., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5011. [Link]
  • Al-Othman, Z. A., et al. (2018). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.
  • Hossain, M. A., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 159-165. [Link]
  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • Park, J. H., et al. (2017). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 38(11), 1339-1344. [Link]
  • Erk, N. (2004).
  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BenchChem.
  • Zhang, T., et al. (2021). Comparative Study on Chiral Separation of Afoxolaner on Polysaccharide-Based Chiral Stationary Phases by Supercritical Fluid Chromatography and High-Performance Liquid Chromatography.
  • Ali, I., et al. (2018). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
  • Mori, Y., et al. (2014). High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. Analytical Sciences, 30(3), 431-434. [Link]
  • Dolan, J. W., et al. (1995). Inter-laboratory transfer of HPLC methods: problems and solutions. Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 89-102. [Link]
  • Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 203-208. [Link]
  • Pappa, C., et al. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ProQuest. [Link]
  • Wang, Z., & Wirth, M. J. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. [Link]
  • Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4998. [Link]
  • Dong, M. W. (2013). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America.
  • BenchChem. (2025). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. BenchChem.
  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-749. [Link]
  • Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies.
  • Ates, H., et al. (2013). Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation.
  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Lab Manager. (2023). Analytical Method Transfer Between Laboratories: Challenges and Solutions. Lab Manager. [Link]
  • Vander-Heyden, Y., et al. (2001). Robustness Tests.
  • Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers. Manufacturing Chemist. [Link]
  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Boudreau, S. P., et al. (2008). Method Validation and Robustness.
  • Riu, J., & Rius, F. X. (2000). The Limit of Detection.
  • Ates, H., et al. (2013).
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
  • Kou, D., et al. (2012). Analytical Method Validation: Back to Basics, Part II.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
  • RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Holík, M., & Mannschreck, A. (2001). Determining enantiomeric excess from overlapping HPLC peaks: Discussion of errors in the methods.
  • Guo, X., et al. (2006). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 5(4), 281-286. [Link]
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
  • Ilisz, I., et al. (2020).
  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem.
  • Bicker, G. R., et al. (2006). Evaluating HPLC Assay Robustness with Experimental Design.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Zhang, Y., et al. (2012). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
  • Schofield, M. R. (2015). Implementing Robustness Testing for HPLC Methods.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (S)-2-(morpholin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and are a major contributor to late-stage clinical failures. This guide provides an in-depth, technical comparison of cross-reactivity studies for (S)-2-(morpholin-3-yl)ethanol derivatives, a class of compounds recognized for their therapeutic potential.

The morpholine scaffold is often considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] The nitrogen atom's basicity and the oxygen's ability to form hydrogen bonds contribute to favorable pharmacokinetic profiles.[3][4] However, the very features that make it attractive can also lead to interactions with unintended biological targets.

This guide will utilize a case-study approach, focusing on Osivelotor , an investigational this compound derivative developed as a sickle hemoglobin (HbS) polymerization inhibitor.[5][6][7][8] We will explore how to design and execute a robust cross-reactivity panel for Osivelotor. Furthermore, we will present a comparative analysis with a different class of morpholine-containing compounds—PI3K inhibitors—to illustrate how subtle structural modifications can dramatically alter selectivity profiles.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The therapeutic efficacy of any drug is intrinsically linked to its selectivity. Cross-reactivity occurs when a drug binds to proteins other than its intended target, often due to structural similarities in binding sites.[1] A thorough assessment of a compound's selectivity is a critical step in drug discovery, de-risking a candidate before it enters costly clinical trials.

The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of a lead compound like an this compound derivative.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation A Primary Target Identification (e.g., Hemoglobin S for Osivelotor) B In Silico Off-Target Prediction (Structural Homology, Pharmacophore Matching) A->B Inform C Broad Kinase Panel Screen (e.g., 400+ kinases) A->C Contextualize D Competitive Radioligand Binding Assays (Quantify affinity for predicted off-targets) B->D Guide E Functional Assays (e.g., cAMP, Calcium Flux, Enzyme Activity) D->E Confirm F Cell-Based Phenotypic Assays (Assess functional consequences of off-target binding) E->F Validate G Preclinical Toxicology Studies (Identify unexpected toxicities in animal models) F->G Predict

Caption: A multi-phased approach to de-risking off-target effects.

Case Study: Designing a Cross-Reactivity Panel for Osivelotor

Osivelotor is designed to bind to sickle hemoglobin (HbS) and stabilize its oxygenated state, thereby preventing the polymerization that leads to red blood cell sickling.[5][6][7] A logical cross-reactivity study for Osivelotor would, therefore, include proteins that are structurally or functionally related to hemoglobin, as well as common off-targets for small molecules.

Proposed Off-Target Panel for Osivelotor:

Target ClassSpecific ExamplesRationale
Globin Family Myoglobin, Neuroglobin, CytoglobinHigh structural homology to hemoglobin subunits.[9][10][11]
Heme-Containing Proteins Cytochromes P450 (e.g., CYP3A4, 2D6), Soluble Guanylate CyclaseShare the heme prosthetic group, which could be a site for non-specific binding.
Common Off-Target Families Kinases (e.g., PI3K, mTOR, various tyrosine kinases), GPCRs, Ion ChannelsTo identify unforeseen interactions with major drug target classes.[12][13]

The following table presents illustrative data from a hypothetical cross-reactivity study of Osivelotor against this panel.

TargetAssay TypeKi (nM)Fold Selectivity vs. HbS (Ki = 50 nM)
Hemoglobin S (Primary Target) Competitive Binding 50 1x
MyoglobinCompetitive Binding>10,000>200x
NeuroglobinCompetitive Binding>10,000>200x
CYP3A4Enzymatic Assay8,500170x
PI3KαKinase Assay>10,000>200x
hERGIon Channel Patch Clamp>10,000>200x

This illustrative data suggests that Osivelotor is highly selective for its intended target, with minimal interaction with structurally related proteins and common off-target families at therapeutically relevant concentrations.

Experimental Protocols

Competitive Radioligand Binding Assay for Hemoglobin

This protocol describes how to determine the binding affinity (Ki) of a test compound (e.g., Osivelotor) for hemoglobin.

Materials:

  • Purified recombinant human hemoglobin S

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • Radiolabeled ligand (e.g., [3H]-labeled oxygen-mimetic compound)

  • Unlabeled test compound (Osivelotor)

  • 96-well filter plates (glass fiber filters)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Osivelotor in assay buffer. Prepare the radiolabeled ligand and hemoglobin S suspension at the desired concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled Osivelotor, the radiolabeled ligand, and the hemoglobin S suspension to each well. For determining non-specific binding, a high concentration of an unlabeled reference ligand is used.

  • Incubation: Incubate the plate for 60 minutes at 30°C to reach binding equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Use non-linear regression to fit the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Functional Assay: cAMP Measurement for GPCR Off-Targeting

This protocol can be used to assess whether a test compound interacts with Gs- or Gi-coupled G-protein coupled receptors (GPCRs).

Materials:

  • HEK293 cells engineered to express the GPCR of interest

  • Cell culture medium and plates

  • Stimulation buffer

  • GPCR agonist

  • Test compound (Osivelotor)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Cell Preparation: Seed the engineered HEK293 cells into 96-well plates and culture overnight.[16]

  • Compound Incubation: On the day of the assay, replace the culture medium with stimulation buffer containing various concentrations of Osivelotor. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add the specific GPCR agonist to stimulate the cells (for antagonist mode) or buffer alone (for agonist mode). Incubate for the time recommended by the assay kit manufacturer.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration. For antagonist activity, determine the IC50. For agonist activity, determine the EC50.

Comparative Analysis: The Role of the Morpholine Scaffold in PI3K Inhibitor Selectivity

To further understand the impact of the morpholine moiety on selectivity, we will now compare the pan-PI3K inhibitor ZSTK474 with its structural analogs where the morpholine groups have been replaced. ZSTK474 contains two morpholine groups and inhibits all four Class I PI3K isoforms.[12][15]

PI3K_Inhibitor_Comparison ZSTK474 ZSTK474 2 x Morpholine Pan-PI3K Inhibitor Analog_6a Analog 6a Ethanolamine replaces one morpholine Increased PI3Kα selectivity ZSTK474->Analog_6a Structural Modification Analog_6b Analog 6b Diethanolamine replaces one morpholine Retains high PI3Kα potency ZSTK474->Analog_6b Structural Modification

Caption: Structural modifications of ZSTK474 and their impact on selectivity.

The following table summarizes the IC50 values for ZSTK474 and its non-morpholine analogs against the four Class I PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 16[12]44[12]4.6[17]49[12]
Analog 6a (Ethanolamine) 9.9[15]2209.75122.5
Analog 6b (Diethanolamine) 3.7[15]2209.7514.6[15]

Analysis of Comparative Data:

  • ZSTK474 demonstrates potent inhibition across all four PI3K isoforms, classifying it as a pan-inhibitor. Its highest potency is against PI3Kδ.[12][17]

  • Analog 6a , where one morpholine is replaced by ethanolamine, retains high potency against PI3Kα but shows a significant drop in activity against PI3Kβ and PI3Kγ.[15] This suggests that the morpholine ring is crucial for binding to the β and γ isoforms.

  • Analog 6b , with a diethanolamine substitution, also maintains strong PI3Kα inhibition and even shows improved potency against PI3Kγ compared to Analog 6a.[15] However, it remains significantly less potent against PI3Kβ than the parent compound, ZSTK474.

This comparison clearly demonstrates that the morpholine moiety is not just a passive solubilizing group but plays a critical role in determining the selectivity profile of these inhibitors. The choice to include or replace a morpholine ring is a key decision in the drug design process, with profound implications for the compound's on- and off-target activities.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. As we have seen with the case of Osivelotor, a well-designed selectivity panel, based on the primary target's characteristics, is essential for de-risking a compound. Furthermore, the comparative analysis of ZSTK474 and its analogs underscores the critical role of specific chemical moieties, such as the morpholine ring, in dictating the selectivity profile of a drug candidate. By employing the systematic approaches and robust experimental protocols outlined in this guide, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Yaguchi, S., Fukui, Y., Koshimizu, I., et al. (2006). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Journal of Cancer Research and Clinical Oncology, 132(8), 499-510.
  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 31(9), 1189-1197.
  • She, F., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(10), 1699.
  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Gomatam, S., & Sahu, S. K. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry, 20(41), 8045-8069.
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3732-3751.
  • BenchChem. (2025).
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • She, F., et al. (2013). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 56(21), 8484-8501.
  • Mackey, J. (n.d.). Deoxyhemoglobin S. Deoxyhemoglobin S.
  • Knight, Z. A., & Shokat, K. M. (2017). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Trends in Biochemical Sciences, 42(12), 1006-1019.
  • University of Maryland School of Medicine. (2023, December 15). Hemoglobin-like protein plays an important role in the development of the heart, study finds. Medical Xpress.
  • Hay, D. L., & Pioszak, A. A. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(19), 4558-4562.
  • Wikipedia. (n.d.). Hemoglobin. Wikipedia.
  • Rewcastle, G. W., et al. (2017). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Cancer Research, 77(13_Supplement), 3456-3456.
  • Sickle Cell Disease News. (2024, May 29). Osivelotor for sickle cell disease. Sickle Cell Disease News.
  • Yaguchi, S., et al. (2009). Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase. Biological & Pharmaceutical Bulletin, 32(2), 297-300.
  • Medicosis Perfectionalis. (2019, February 14). HEMOGLOBIN AND MYOGLOBIN BIOCHEMISTRY. YouTube.
  • The Penguin Prof. (2023, September 24). Biochemistry of Sickle Cell Anemia & HbS. YouTube.
  • Docwire News. (2025, June 17). Analysis Supports Further Study of Osivelotor for SCD. Docwire News.
  • Ingram, V. M. (1959). The chemical difference between normal human and sickle cell anaemia haemoglobins.
  • Xu, Q., et al. (2014). Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling. ACS Chemical Biology, 9(1), 237-245.
  • Reddit. (2022, October 25). Examples of rudimentary forms of our functional protein? r/evolution.
  • Britannica. (n.d.). Hemoglobin S. Britannica.
  • Ansari, M. A., & Shamsi, A. (2024). Biophysical chemistry behind sickle cell anemia and the mechanism of voxelotor action. Scientific Reports, 14(1), 1888.
  • LARVOL. (n.d.). osivelotor (PF-07940367) / Pfizer. LARVOL DELTA.
  • DelveInsight. (2024). Osivelotor Phase II/III Trial Results | EHA 2024. DelveInsight.
  • Metcalf, B., et al. (2025, July 8). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters, 16(8), 1526-1532.
  • Jastrzebska, K., et al. (2025, April 6). Osivelotor for the treatment of sickle cell disease.
  • Hutchaleelaha, A., et al. (2023). PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR OSIVELOTOR (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE. Hemasphere, 7(S4), e0066.
  • Hutchaleelaha, A., et al. (2023). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor.
  • PubChem. (n.d.). Osivelotor. PubChem.

Sources

A Comparative Benchmarking Guide to (S)-2-(morpholin-3-yl)ethanol and Other Privileged Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of (S)-2-(morpholin-3-yl)ethanol, a valuable chiral building block, against other established alternatives in the field of medicinal chemistry and asymmetric synthesis. Recognizing that publicly available, direct comparative data for this specific molecule is limited, this document establishes a robust set of benchmarking protocols. By detailing standardized experimental workflows and performance metrics, this guide empowers researchers to systematically evaluate the utility of this compound and other novel chiral synthons.

The Strategic Importance of Chiral Building Blocks and the Morpholine Scaffold

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount to its efficacy and safety.[1] Chiral building blocks are enantiomerically pure molecules that serve as foundational units for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs).[2][] The use of such building blocks is critical because biological targets, like enzymes and receptors, are themselves chiral, leading to differential interactions with each enantiomer of a drug.[] A well-chosen chiral building block can significantly reduce side effects and improve the therapeutic index of a drug.[1][4]

Among the vast array of available chiral synthons, saturated heterocycles are of particular interest due to their prevalence in marketed drugs. The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry.[5][6] Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, which are crucial for pharmacokinetic profiles. The morpholine scaffold is found in numerous approved drugs, highlighting its importance.[7][8] this compound combines this valuable heterocyclic core with a chiral center and a reactive primary alcohol, presenting a versatile tool for drug design.

Structural and Physicochemical Comparison

The utility of a chiral building block is dictated by its structural features and resulting physicochemical properties. This compound is a chiral amino alcohol incorporated into a heterocyclic system. For a meaningful comparison, we will benchmark it against two classes of widely used chiral building blocks: a related cyclic analogue, (S)-piperidin-3-ylmethanol, and a common acyclic amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol).

PropertyThis compound(S)-Piperidin-3-ylmethanol(S)-2-Amino-3-phenyl-1-propanol
Molecular Formula C₆H₁₃NO₂C₆H₁₃NOC₉H₁₃NO
Molecular Weight 131.17 g/mol [9]115.17 g/mol 151.21 g/mol
Structure Morpholine ring with ethanol substituentPiperidine ring with methanol substituentAcyclic phenylpropanolamine
Key Functional Groups Secondary amine, Ether, Primary alcoholSecondary amine, Primary alcoholPrimary amine, Primary alcohol, Phenyl group
Topological Polar Surface Area (TPSA) 52.9 Ų (Predicted)32.3 Ų (Predicted)46.3 Ų (Predicted)
logP (Predicted) -1.20.10.9
Chiral Center C3 of the morpholine ringC3 of the piperidine ringC2 of the propanol chain

Expertise & Experience: The key difference lies in the morpholine's ether oxygen. This feature reduces the molecule's basicity compared to piperidine and increases its polarity (lower logP, higher TPSA), which can be strategically employed to enhance solubility and modulate interactions with biological targets. The acyclic nature of L-Phenylalaninol offers greater conformational flexibility, which can be an advantage or disadvantage depending on the desired rigidity of the final molecule.

Synthetic Accessibility: A Workflow for Chiral Morpholine Synthesis

The widespread adoption of a chiral building block is heavily dependent on its synthetic accessibility. Enantiomerically pure morpholines can be synthesized through various methods, including resolution of racemates, asymmetric synthesis, or starting from the chiral pool.[10][11] A common and effective strategy involves the cyclization of a chiral amino alcohol precursor.

Below is a generalized, self-validating workflow for the synthesis of a chiral 3-substituted morpholine, adaptable for producing this compound.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection A Chiral Allylic Alcohol B Asymmetric Epoxidation (e.g., Sharpless Epoxidation) A->B VO(acac)₂, TBHP, Chiral Ligand C Chiral Epoxy Alcohol B->C E Nucleophilic Ring Opening C->E 1. D 2. Acid/Base catalyst D Aminoethanol Derivative D->E F Diol Amine Intermediate E->F G Intramolecular Cyclization (e.g., Mitsunobu or Sulfuric Acid) F->G H Protected Chiral Morpholine G->H I Final Deprotection H->I J Target: this compound I->J G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Analysis A Chiral Building Block (this compound) C Condensation A->C B Prochiral Ketone (e.g., Cyclohexanone) B->C D Chiral Imine/Enamine Intermediate C->D E Deprotonation (LDA) D->E F Addition of Electrophile (e.g., Benzyl Bromide) E->F G Alkylated Intermediate F->G H Hydrolysis (aq. Acid) G->H I Chiral Alkylated Ketone H->I J Recovered Chiral Auxiliary H->J K Determine Yield I->K L Determine Enantiomeric Excess (Chiral GC/HPLC) I->L

Caption: Workflow for evaluating a chiral building block as a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation

Objective: To evaluate the stereodirecting ability of this compound as a chiral auxiliary in the alkylation of cyclohexanone.

Materials:

  • This compound (or other chiral alcohol being tested)

  • Cyclohexanone

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (1.0 eq.) and the chiral building block (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water evolution ceases. Cool and concentrate to obtain the crude chiral imine.

    • Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the imine, a necessary intermediate for directed deprotonation.

  • Alkylation: Dissolve the crude imine in dry THF and cool to -78°C under an inert atmosphere (e.g., Argon). Slowly add LDA solution (1.1 eq.) and stir for 2 hours. Then, add benzyl bromide (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Hydrolysis and Auxiliary Removal: Concentrate the organic phase and add 1 M HCl. Stir vigorously for 4 hours to hydrolyze the imine and cleave the auxiliary.

  • Isolation and Analysis: Neutralize the mixture, extract the organic product (2-benzylcyclohexanone), and purify by column chromatography. Determine the chemical yield and the enantiomeric excess (ee %) of the product by chiral GC or HPLC.

Performance Metrics and Comparative Data

The success of a chiral auxiliary is measured by its ability to induce high stereoselectivity and yield, and its ease of removal and recovery.

Chiral AuxiliaryProductYield (%)Enantiomeric Excess (ee %)Notes
This compound (R)-2-benzylcyclohexanoneData to be determinedData to be determinedExpected to provide good facial shielding due to the cyclic structure.
(S)-Phenylalaninol (R)-2-benzylcyclohexanone~85%>95%A well-established, high-performing auxiliary.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (R)-2-benzylcyclohexanone~90%>98%An exceptionally effective but more complex auxiliary (Enders' reagent).

Note: Data for established auxiliaries are representative values from the literature. The table serves as a template for benchmarking.

Conclusion and Future Outlook

This compound is a promising chiral building block that combines the beneficial physicochemical properties of the morpholine scaffold with a versatile chiral handle. While direct comparative performance data is not yet widely published, this guide provides a comprehensive and scientifically rigorous framework for its evaluation.

The proposed benchmarking protocols for synthesis and application in asymmetric alkylation offer a clear pathway for researchers to:

  • Assess its synthetic accessibility and scalability.

  • Quantify its effectiveness as a stereodirecting group.

  • Compare its performance directly against established and trusted alternatives.

The structural features of this compound suggest it may offer advantages in modulating solubility and providing a rigid conformational scaffold. Future work should focus on executing these benchmark experiments to generate the crucial data needed to establish its place in the toolbox of medicinal chemists and synthetic organic chemists.

References

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Ningbo Innopharmchem Co., Ltd. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. [Link]
  • National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine.... [Link]
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • PharmaCompass. (n.d.). 2-(morpholin-4-yl)
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • ChemEurope.com. (n.d.). Chiral resolution. [Link]
  • ResearchGate. (2020). (PDF)
  • MDPI. (2024).
  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

Sources

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[][2] The morpholine scaffold, a privileged heterocyclic motif, is a cornerstone in the design of numerous therapeutic agents. Consequently, the unambiguous determination of the absolute configuration of chiral morpholine derivatives is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of new chemical entities.

This guide provides a comparative overview of the principal analytical techniques used to determine the absolute configuration of chiral morpholines. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the most appropriate method for your research needs.

An Overview of Key Methodologies

There are four primary methods for determining the absolute configuration of chiral molecules: X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical spectroscopy—including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and chemical correlation.[] Each technique possesses a unique set of strengths and limitations, and the optimal choice depends on the specific properties of the molecule , sample availability, and the desired level of certainty.

Single-Crystal X-Ray Diffraction (SCXRD)

Principle: Often considered the "gold standard," SCXRD provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in a single crystal.[5] This effect allows for the differentiation between a molecule and its mirror image.

Expertise & Causality: The success of this method is entirely dependent on the ability to grow a high-quality single crystal of the chiral morpholine derivative.[6][7] For molecules that are difficult to crystallize, co-crystallization with a chiral auxiliary or a host molecule can be an effective strategy.[6] The Flack parameter, derived from the diffraction data, is a critical value for confirming the absolute configuration with high confidence. A value close to 0 indicates the correct configuration, while a value near 1 suggests the opposite.[5][6]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth:

    • Dissolve the purified chiral morpholine in a suitable solvent or solvent system.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 50 μm).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a copper (Cu-Kα) or molybdenum (Mo-Kα) X-ray source. Copper radiation is often preferred for light-atom structures to enhance the anomalous scattering signal.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the Flack parameter from the refinement. A value close to 0 with a small standard uncertainty (e.g., 0.01(4)) provides a high-confidence assignment of the absolute configuration.[5]

Data Presentation:

FeatureDescription
Sample Requirement High-quality single crystal
Destructive? No
Confidence Level Very High (often considered definitive)
Key Output 3D molecular structure, Flack parameter
Primary Limitation Absolute requirement for a suitable single crystal

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Principle: NMR spectroscopy, a cornerstone of chemical structure elucidation, cannot directly distinguish between enantiomers.[][8] However, by reacting the chiral morpholine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, therefore, distinct NMR spectra.[][8] The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9][10]

Expertise & Causality: The Mosher's method is based on the anisotropic effect of the phenyl group in the MTPA moiety.[10][11] By comparing the ¹H or ¹⁹F NMR chemical shifts of the two diastereomers, a spatial model can be constructed to deduce the absolute configuration of the original morpholine.[9][11][12] It is crucial to prepare both the (R)-MTPA and (S)-MTPA derivatives to ensure a reliable assignment.[9][13]

Experimental Protocol: Modified Mosher's Method for Chiral Amines
  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral morpholine.

    • To one tube, add a slight excess of (R)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-MTPA chloride.

    • Add a non-coordinating base (e.g., pyridine or triethylamine) to facilitate the reaction.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric amide products.

    • Identify corresponding protons in both spectra.

  • Data Interpretation:

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons near the chiral center.

    • Apply the Mosher model: protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ. This pattern reveals the absolute configuration.[10]

Data Presentation:

FeatureDescription
Sample Requirement 1-10 mg of purified sample
Destructive? Yes (chemical derivatization)
Confidence Level High, but model-dependent
Key Output Δδ (δS - δR) values for ¹H NMR
Primary Limitation Requires a reactive functional group (e.g., N-H in morpholine) and can be susceptible to conformational ambiguities.[14]

Chiroptical Spectroscopy: VCD and ECD

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[4][15] These methods are non-destructive and can be performed on samples in solution, making them valuable when crystallization is not feasible.[16][17]

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2][18] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT).[2][16][19]

Expertise & Causality: A successful VCD analysis hinges on the accuracy of the computational model.[20] It is essential to perform a thorough conformational search to identify all low-energy conformers, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of these conformers.[18] A good match between the signs and relative intensities of the experimental and calculated VCD bands provides a confident assignment of the absolute configuration.[2][17]

Experimental and Computational Workflow for VCD

VCD_Workflow

Electronic Circular Dichroism (ECD)

Principle: ECD is the electronic counterpart to VCD, measuring the differential absorption of circularly polarized UV-Vis light.[15] Like VCD, the absolute configuration is determined by comparing the experimental spectrum to a quantum-mechanically calculated spectrum.[21][22]

Expertise & Causality: ECD is most effective for molecules containing a chromophore (a light-absorbing group).[21] For molecules lacking a suitable chromophore, the exciton chirality method can be employed. This involves derivatizing the molecule to introduce two or more chromophores, whose electronic interactions produce a characteristic ECD signal (a "couplet") whose sign can be directly related to the absolute configuration.[23] The accuracy of ECD is also highly dependent on the quality of the conformational analysis and the chosen computational method (e.g., Time-Dependent DFT).[15][22]

Data Presentation: VCD vs. ECD

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of polarized IR lightDifferential absorption of polarized UV-Vis light
Applicability Universal (all chiral molecules have IR bands)[21]Requires a UV-Vis chromophore[21]
Sample Req. 1-10 mg in solution<1 mg in solution
Destructive? NoNo
Confidence High (with robust computational analysis)High (with robust computational analysis)
Limitations Computationally intensive; sensitive to solvent and aggregation.[20]Less effective for highly flexible molecules or those without chromophores.[24]

Chemical Correlation

Principle: This classical method involves chemically transforming the chiral morpholine of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter .[][25][26]

Expertise & Causality: The validity of this method rests on the reaction pathway being fully understood and guaranteed not to cause racemization or inversion at the chiral center. This technique is less common now due to the advent of powerful spectroscopic methods but can be definitive if a clear and reliable synthetic route to a known compound can be established.

Decision-Making Framework: Choosing the Right Method

The selection of an appropriate method is a critical decision driven by the properties of the sample and the resources available.

Decision_Framework

Comparative Summary of Techniques
MethodSample RequiredConfidenceKey AdvantageKey Disadvantage
SCXRD Single CrystalDefinitiveUnambiguous 3D structureCrystal growth is a major bottleneck[6]
NMR (Mosher's) 1-10 mg, Reactive N-HHighWidely accessible instrumentationDestructive; model can be complex for flexible rings[14]
VCD 1-10 mg, SolutionHighNearly universal applicabilityComputationally intensive; requires expertise[18]
ECD <1 mg, SolutionHighHigh sensitivity, small sample sizeRequires a chromophore or derivatization[21]
Chemical Correlation VariableDefinitive (if route is sound)Relies on established chemistryRequires a known standard and reliable reaction pathway[26]

Conclusion

The determination of the absolute configuration of chiral morpholines is a critical task that can be approached with several powerful analytical techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for high-quality crystals is a significant limitation. In its absence, a combination of chiroptical methods (VCD and ECD) and NMR-based techniques provides robust and reliable alternatives. The choice of method should be guided by a careful consideration of the molecule's physical and chemical properties, sample availability, and the analytical capabilities at hand. By leveraging the complementary nature of these techniques, researchers can confidently assign the stereochemistry of novel morpholine derivatives, a crucial step in advancing drug development and chemical research.

References
  • Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.Molecules.[Link]
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.The Journal of Organic Chemistry.[Link]
  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.Organic Letters.[Link]
  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration.The Journal of Organic Chemistry.[Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.SpringerLink.[Link]
  • In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy.Novartis OAK.[Link]
  • Recent Advances in H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents.University of Illinois Urbana-Champaign.[Link]
  • Absolute Configuration - R-S Sequence Rules.Chemistry LibreTexts.[Link]
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.Frontiers in Chemistry.[Link]
  • Determination of absolute and relative configuration by chemical correlation.
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study.Royal Society of Chemistry.[Link]
  • Absolute configuration determination of small molecules with X-ray and electron diffraction.
  • Determination of absolute configur
  • Small molecule crystallography.Excillum.[Link]
  • The use of X-ray crystallography to determine absolute configuration.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • ECD exciton chirality method today: a modern tool for determining absolute configur
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases.Molecules.[Link]
  • Complementarity of electronic and vibrational circular dichroism based on stereochemical studies of vic-diols.
  • How to Determine the R and S Configur
  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.Molecules.[Link]
  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules.International Journal of Molecular Sciences.[Link]
  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.Analytical and Bioanalytical Chemistry.[Link]
  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.Chirality.[Link]
  • Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning.
  • ECD Simulation Prediction.Technology Networks.[Link]
  • Electronic Circular Dichroism.Encyclopedia.pub.[Link]
  • VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy.Schrödinger.[Link]
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Spectroscopy Europe.[Link]
  • Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure.Biophysical Chemistry.[Link]
  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case.Analyst.[Link]

Sources

A Comparative Guide to In-Vivo vs. In-Vitro Efficacy of Drugs Derived from the (S)-2-(morpholin-3-yl)ethanol Scaffold: A Case Study of Reboxetine and Aprepitant

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine ring, particularly derivatives of (S)-2-(morpholin-3-yl)ethanol, represents a privileged scaffold. Its presence in numerous therapeutic agents is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties. This guide delves into the critical and often complex relationship between in-vitro and in-vivo efficacy, a cornerstone of preclinical drug development. Through a detailed examination of two distinct drugs sharing the morpholine core, Reboxetine and Aprepitant, we will explore the experimental methodologies that define their efficacy profiles, the nuances of translating laboratory data to living systems, and the causal logic that underpins these pivotal studies.

The In-Vitro vs. In-Vivo Dichotomy: A Foundational Overview

The journey of a drug candidate from concept to clinic is paved with rigorous testing. This evaluation begins with in-vitro ("in glass") studies, which are performed in a controlled laboratory environment, typically using isolated cells or molecular targets. These assays are invaluable for high-throughput screening, determining mechanisms of action, and establishing initial potency. However, the sterile and simplified conditions of in-vitro experiments cannot fully replicate the intricate biological milieu of a living organism.

This is where in-vivo ("within the living") studies become indispensable. Conducted in animal models, these experiments provide a holistic view of a drug's efficacy, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME). The ultimate goal is to bridge the gap between these two domains—to confidently predict how in-vitro potency will translate to therapeutic efficacy in a complex, living system.[1][2][3][4][5]

This guide will use Reboxetine, a selective norepinephrine reuptake inhibitor, and Aprepitant, a neurokinin-1 (NK1) receptor antagonist, as case studies to illustrate this crucial transition in drug development.

Section 1: In-Vitro Efficacy Assessment: The Molecular and Cellular Proving Ground

In-vitro assays provide the first glimpse into a compound's therapeutic potential. They are designed to be robust, reproducible, and specific to the drug's intended target.

Reboxetine: A Study in Selective Neurotransmitter Reuptake Inhibition

Mechanism of Action: Reboxetine exerts its antidepressant effects by selectively inhibiting the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[6]

Key In-Vitro Assay: Neurotransmitter Reuptake Assay

This assay is fundamental to characterizing the potency and selectivity of compounds like Reboxetine. It measures the ability of a drug to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells engineered to express specific transporter proteins (e.g., NET, SERT, DAT).

Experimental Protocol: Neurotransmitter Transporter Uptake Assay [7][8]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporters are cultured to confluence in 96-well plates.

  • Compound Preparation: A serial dilution of Reboxetine and control compounds is prepared in an appropriate assay buffer.

  • Assay Initiation: The culture medium is removed, and the cells are washed. The diluted compounds are then added to the wells and pre-incubated.

  • Substrate Addition: A fluorescent or radiolabeled neurotransmitter substrate is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated to allow for neurotransmitter uptake by the cells.

  • Signal Detection: For fluorescent assays, a masking dye is added to quench the extracellular signal, and the intracellular fluorescence is measured using a microplate reader. For radiolabeled assays, the cells are lysed, and the incorporated radioactivity is measured.

  • Data Analysis: The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50) is calculated from the dose-response curves.

Data Presentation: Reboxetine's In-Vitro Selectivity

TransporterIC50 (nM)
Norepinephrine (NET)1.1
Serotonin (SERT)129
Dopamine (DAT)>10,000

Data synthesized from publicly available pharmacological data for Reboxetine.

Experimental Workflow: Neurotransmitter Reuptake Assay

Caption: Workflow of the in-vitro neurotransmitter reuptake assay.

Aprepitant: Unveiling Anti-Cancer Properties Beyond Antiemesis

Mechanism of Action: While clinically used as an antiemetic by blocking the NK1 receptor, recent studies have revealed that Aprepitant also exhibits anti-tumor activity in various cancers, including gallbladder cancer, by inducing apoptosis and inhibiting cell migration and proliferation.[9][10]

Key In-Vitro Assays: Assessing Anti-Cancer Efficacy

A suite of cell-based assays is employed to characterize the anti-cancer effects of Aprepitant.

Experimental Protocol: MTT Cell Viability Assay [11][12][13][14][15]

  • Cell Seeding: Gallbladder cancer cells (e.g., GBC-SD, NOZ) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Aprepitant for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Experimental Protocol: Wound Healing (Scratch) Assay [16][17][18][19][20]

  • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing Aprepitant or a vehicle control is added.

  • Imaging: The scratch is imaged at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

Data Presentation: Aprepitant's In-Vitro Anti-Cancer Effects

AssayCell LineEndpointResult
MTT AssayGBC-SDIC50 (µM) at 48h~25
MTT AssayNOZIC50 (µM) at 48h~30
Wound HealingGBC-SDMigration InhibitionSignificant inhibition at 25 µM
Transwell InvasionGBC-SDInvasion InhibitionSignificant inhibition at 25 µM

Data synthesized from a study by Xu et al. (2023) on the anti-cancer effects of Aprepitant.[9]

Experimental Workflow: In-Vitro Anti-Cancer Assays

Caption: Workflow of in-vitro assays for anti-cancer efficacy.

Section 2: In-Vivo Efficacy Assessment: From the Bench to the Biological System

In-vivo studies are designed to determine if the promising in-vitro activity of a drug translates into a therapeutic effect in a living organism. These studies are crucial for understanding the drug's overall pharmacological profile.

Reboxetine: Reversing Stress-Induced Behavioral Deficits

Animal Model: Stress-Induced Escape Deficit in Rats

This model is a well-established paradigm for studying the efficacy of antidepressants. Rats subjected to inescapable stress develop a "learned helplessness" behavior, where they fail to escape a subsequent escapable stressor. Antidepressants are expected to reverse this deficit.[21]

Experimental Protocol: Stress-Induced Escape Deficit Model [21][22][23]

  • Induction of Stress: Rats are subjected to a period of unavoidable stress (e.g., foot shocks) from which they cannot escape.

  • Drug Administration: Reboxetine or a vehicle is administered to the rats over a specified period (e.g., 21 days).

  • Escape Testing: The rats are then placed in a shuttle box where they can escape a mild foot shock by moving to the other side of the chamber.

  • Behavioral Measurement: The latency to escape the shock is recorded. A failure to escape within a set time is considered an escape failure.

  • Neurochemical Analysis: Following the behavioral tests, brain tissue can be collected to measure neurotransmitter levels in specific regions, such as the nucleus accumbens.

Data Presentation: Reboxetine's In-Vivo Antidepressant-like Effects

Treatment GroupNumber of Escape Failures (out of 30 trials)Dopamine Output in Nucleus Accumbens (% of control)
Control (No Stress)~2100%
Stress + Vehicle~15~50%
Stress + Reboxetine (21 days)~3~95%

Data synthesized from a study by D'Aquila et al. (2000) on the effects of Reboxetine in a stress-induced model.[21]

Experimental Workflow: In-Vivo Stress Model for Antidepressant Efficacy

Caption: Workflow of the in-vivo stress-induced escape deficit model.

Aprepitant: Inhibiting Tumor Growth in a Xenograft Model

Animal Model: Gallbladder Cancer Xenograft in Nude Mice

To evaluate the in-vivo anti-cancer efficacy of Aprepitant, human gallbladder cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the drug on tumor growth is then monitored.[9]

Experimental Protocol: Xenograft Model of Gallbladder Cancer [9][24][25]

  • Cell Implantation: Human gallbladder cancer cells (e.g., GBC-SD) are injected subcutaneously into the flank of nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: The mice are randomly assigned to a control group (receiving a vehicle) or a treatment group (receiving Aprepitant, e.g., intraperitoneally).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Data Presentation: Aprepitant's In-Vivo Anti-Tumor Efficacy

Treatment GroupFinal Tumor Volume (mm³)Final Tumor Weight (mg)
Control (Vehicle)~1200~1000
Aprepitant (10 mg/kg)~400~350

Data synthesized from a study by Xu et al. (2023) on the in-vivo anti-cancer effects of Aprepitant.[9]

Experimental Workflow: In-Vivo Xenograft Model for Anti-Cancer Efficacy

Caption: Workflow of the in-vivo xenograft model for assessing anti-cancer drugs.

Section 3: Bridging the Gap - Correlating In-Vitro and In-Vivo Efficacy

The translation of in-vitro data to in-vivo outcomes is not always linear and is influenced by a multitude of factors.[1][2][3][4][5]

For Reboxetine , there is a clear and logical progression from its in-vitro profile to its in-vivo efficacy. The high potency and selectivity for the norepinephrine transporter observed in the in-vitro reuptake assays directly explain its mechanism of action in the brain. The in-vivo studies confirm that this selective neurochemical effect translates into a tangible antidepressant-like behavioral response in a relevant animal model of depression.

The case of Aprepitant highlights a more complex in-vitro to in-vivo relationship. While the in-vitro studies demonstrate a direct cytotoxic and anti-migratory effect on gallbladder cancer cells, the in-vivo efficacy is also influenced by the drug's pharmacokinetics and the tumor microenvironment. Furthermore, studies on different formulations of Aprepitant have shown that in-vitro dissolution and permeation data do not always directly predict in-vivo bioavailability, underscoring the importance of in-vivo validation.

Conceptual Diagram: The In-Vitro to In-Vivo Translation

G cluster_0 In-Vitro Assessment cluster_1 In-Vivo Assessment a Target Identification b Cell-Based Assays a->b c Potency (IC50) & Selectivity b->c d Animal Model Selection c->d Translation & Prediction e Pharmacokinetics & Pharmacodynamics d->e f Efficacy & Safety e->f

Caption: The translational path from in-vitro findings to in-vivo validation.

Conclusion

The evaluation of drug efficacy is a multi-faceted process that relies on a symbiotic relationship between in-vitro and in-vivo studies. As illustrated by the case studies of Reboxetine and Aprepitant, in-vitro assays provide essential information on a drug's mechanism, potency, and selectivity at the molecular and cellular level. In-vivo models are then crucial for validating these findings in a complex physiological system and for assessing the overall therapeutic potential of the drug. A thorough understanding of both experimental domains, and the factors that govern their translation, is paramount for the successful development of new medicines derived from promising chemical scaffolds like this compound.

References

  • Yadav, J., El Hassani, M., Sodhi, J., Lauschke, V. M., Hartman, J. H., & Russell, L. E. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug Metabolism Reviews, 53(2), 257–275. [Link][2]
  • Lin, Z., & Lu, C. (2021).
  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • D'Aquila, P. S., Pani, L., Gessa, G. L., & Serra, G. (2000). The efficacy of reboxetine in preventing and reverting a condition of escape deficit in rats. Neuropsychopharmacology, 23(3), 324–330. [Link][21]
  • Xu, J., Wang, Y., Zhang, Y., & Chen, D. (2023).
  • Ashok, A., & Singh, S. (2021). Translation from in vitro studies to in vivo studies will require computational systems models for each that relate stimuli, mechanism, and outcomes.
  • Eng, H., & Scannell, J. W. (2019). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical Pharmacology & Therapeutics, 105(5), 1106–1115. [Link][5]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link][11]
  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Xu, J., Wang, Y., Zhang, Y., & Chen, D. (2023).
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Cytoskeleton, Inc. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Nieto-Gonzalez, J. L., & Sotres-Bayon, F. (2018). Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker. International Journal of Neuropsychopharmacology, 21(9), 863–873. [Link][22]
  • ibidi. (n.d.). Wound Healing and Migration Assay | Experimental Workflow.
  • Cappiello, F., Casciaro, B., & Mangoni, M. L. (2022, August 4). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration | Protocol Preview [Video]. YouTube. [Link][19]
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Dwoskin, L. P. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Gulbins, A., & Kaza, N. (2014). The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression. PubMed. [Link][27]
  • Martinotti, S., & Ranzato, E. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Liu, X., et al. (2025, October 11). Guided chemotherapy based on patient-derived mini-xenograft models improves survival of gallbladder carcinoma patients.
  • Chen, C. C., et al. (2013). Beneficial effects of fluoxetine, reboxetine, venlafaxine, and voluntary running exercise in stressed male rats with anxiety- and depression-like behaviors. Physiology & Behavior, 120, 106–114. [Link][23]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay. [Link][8]
  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX)
  • Darwish, I. A., & Alsalhi, M. S. (2024). Assay of REB in pharmaceutical formulations.
  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods.
  • Chung, S., et al. (2021). Chronic antidepressant treatment rescues abnormally reduced REM sleep theta power in socially defeated rats.
  • Leal, P., et al. (2015). Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice. Oncotarget, 6(31), 31366–31379. [Link][26]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties.[1][2] Its unique structural and electronic features, including a weak basic nitrogen and the presence of an oxygen atom, often impart favorable pharmacokinetic (PK) characteristics, such as improved aqueous solubility, metabolic stability, and bioavailability.[3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of prominent morpholine-containing drugs, including the anticancer agent gefitinib, the antibiotic linezolid, and the antiemetic aprepitant. We will delve into the influence of the morpholine moiety on Absorption, Distribution, Metabolism, and Excretion (ADME), present key PK parameters from clinical and preclinical studies, and detail the experimental protocols necessary for their determination. This document is intended to serve as a practical resource for drug development professionals seeking to understand and optimize the pharmacokinetic behavior of morpholine-based therapeutic agents.

The Morpholine Moiety: A Strategic Asset in Drug Design

The six-membered, saturated heterocyclic morpholine ring is a common feature in a multitude of U.S. FDA-approved drugs.[3] Its prevalence is not coincidental but rather a result of its ability to confer a desirable balance of properties crucial for a successful therapeutic agent.[5][6]

  • Physicochemical Properties: The oxygen atom in the morpholine ring is an H-bond acceptor, which can improve aqueous solubility. The nitrogen atom's basicity (pKa ≈ 8.7) is lower than that of piperidine, which can be advantageous for optimizing a compound's ionization state at physiological pH, thereby influencing its membrane permeability and target engagement.[3][7]

  • Metabolic Stability: The electron-withdrawing nature of the oxygen atom can render the adjacent carbon atoms less susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to enhanced metabolic stability compared to analogous aliphatic amines or other heterocyclic systems like piperidine.[8][9] This can result in a longer half-life and improved oral bioavailability.

  • Pharmacodynamic Contributions: Beyond its role as a PK modulator, the morpholine ring can be an integral part of a drug's pharmacophore, forming key interactions with biological targets to enhance potency and selectivity.[5][10]

Comparative Pharmacokinetic Analysis of Key Morpholine-Based Drugs

To illustrate the practical implications of incorporating a morpholine ring, we will compare the pharmacokinetic profiles of three well-characterized drugs: Gefitinib, Linezolid, and Aprepitant. The following table summarizes their key ADME parameters.

ParameterGefitinib (Iressa®)Linezolid (Zyvox®)Aprepitant (Emend®)
Therapeutic Class Anticancer (EGFR Inhibitor)Antibiotic (Oxazolidinone)Antiemetic (NK1 Antagonist)
Oral Bioavailability ~60%[11]~100%[12][13]59-67% (dose-dependent)[14][15]
Tmax (Peak Plasma Time) 3-7 hours[11]1-2 hours[13]~4 hours[14]
Protein Binding ~90%[11]~31%[12][13]>95%[14][16]
Volume of Distribution (Vd) ~1400 L (Extensive)40-50 L (Wide)[17][18]~70 L[14]
Primary Metabolism Hepatic, primarily CYP3A4[11][19][20]Hepatic, non-enzymatic oxidation of the morpholine ring[12][13]Hepatic, primarily CYP3A4[14][15][16]
Primary Excretion Route Feces (>86%)[19]Urine (~30% as parent drug, plus metabolites)[12][17]Urine (~50%) and Feces (~50%) as metabolites[14]
Elimination Half-life (t½) ~48 hours[11]~5-7 hours[21]9-13 hours[16][22]

Causality and Insights:

  • Gefitinib demonstrates extensive distribution and a long half-life, consistent with its high protein binding and lipophilicity. Its metabolism is heavily reliant on CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[19][20]

  • Linezolid exhibits near-perfect oral bioavailability, a key advantage for transitioning patients from intravenous to oral therapy.[12][13] Its metabolism is a notable example of the morpholine ring itself being the primary site of biotransformation through non-enzymatic oxidation, which minimizes the potential for CYP-mediated drug interactions.[12][13]

  • Aprepitant shows high protein binding and extensive hepatic metabolism, also primarily through CYP3A4.[14][16] Its bioavailability is dose-dependent, suggesting saturation of metabolic pathways at higher doses.[15]

Metabolic Pathways of the Morpholine Ring

The morpholine moiety is not metabolically inert. Understanding its biotransformation is critical for predicting a drug's clearance and identifying potential metabolites. The primary metabolic pathways include:

  • Ring Oxidation: Hydroxylation at the carbons adjacent (alpha) or distal (beta) to the nitrogen or oxygen can occur, sometimes leading to subsequent ring cleavage.[8]

  • N-Dealkylation: If the morpholine nitrogen is substituted, cleavage of this bond can occur.[8]

  • Ring Opening: This is a common pathway, particularly for simpler morpholine structures, often initiated by C-N bond cleavage, leading to the formation of more polar, readily excreted metabolites like amino acids.[23]

  • N-Oxidation: The nitrogen atom can be directly oxidized to form an N-oxide metabolite.[8]

For instance, the metabolism of Linezolid primarily involves the oxidation of the morpholine ring to form two inactive carboxylic acid metabolites.[12] In contrast, the metabolism of Gefitinib is more complex, with biotransformation occurring at multiple sites, including O-demethylation of the quinazoline core and oxidative defluorination, in addition to metabolism on the morpholine-containing side chain.[19][24]

cluster_0 Common Metabolic Fates of the Morpholine Ring Parent Morpholine-Containing Drug M1 Ring Oxidation (Hydroxylation) Parent->M1 CYP450 M2 N-Dealkylation Parent->M2 CYP450 M4 N-Oxidation Parent->M4 CYP450, FMO M3 Ring Opening (e.g., to Amino Acid Metabolites) M1->M3 Further Metabolism Excretion Excretion M1->Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: Major metabolic pathways for morpholine-containing drugs.

Experimental Corner: Protocols for Pharmacokinetic Assessment

Accurate determination of pharmacokinetic parameters relies on robust and well-validated experimental protocols. Below are methodologies for two cornerstone assays in preclinical drug development.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[25][26] It is a self-validating system when appropriate controls are included.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Pooled liver microsomes (human, rat, mouse)[27]

  • Test compound and positive control compounds (e.g., Midazolam, Dextromethorphan)[27]

  • NADPH regenerating system (or NADPH)[25]

  • Phosphate buffer (100 mM, pH 7.4)[26]

  • Acetonitrile with an internal standard for reaction termination and sample processing[26]

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[27]

Step-by-Step Protocol:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls in buffer. Prepare the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution. Include control wells: a negative control without the NADPH system to check for non-enzymatic degradation, and positive controls to ensure the microsomes are metabolically active.[26]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.[27]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[25][26] The T=0 sample is quenched immediately after the addition of NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the in vitro half-life as t½ = 0.693/k and intrinsic clearance as Clint = (0.693/t½) / (mg microsomal protein/mL).[26]

In Vivo Pharmacokinetic Study in a Rodent Model

This experiment determines the plasma concentration-time profile of a drug after administration, allowing for the calculation of key PK parameters like Cmax, Tmax, AUC, and bioavailability.[28][29]

Objective: To characterize the pharmacokinetic profile of a test compound in rats or mice following intravenous (IV) and oral (PO) administration.

cluster_1 In Vivo Rodent PK Study Workflow Dose Dosing (IV and PO Groups) Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Plasma Isolation (Centrifugation) Sample->Process Analyze LC-MS/MS Analysis (Quantify Drug Concentration) Process->Analyze PK Pharmacokinetic Analysis (Calculate AUC, Cmax, t½, F%) Analyze->PK

Caption: A typical workflow for an in vivo rodent pharmacokinetic study.

Materials:

  • Test compound formulated for IV and PO administration

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)[29]

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge, LC-MS/MS system

Step-by-Step Protocol:

  • Acclimatization & Dosing: Acclimate animals for at least 3-5 days. Fast animals overnight before dosing (water ad libitum). Divide animals into two groups: IV and PO. Administer the formulated compound at a precise dose based on body weight.[30]

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[29] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases. Serial sampling from the same animal is preferred to reduce inter-animal variability.[28][31]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate parameters:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½: Elimination half-life.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

    • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[32]

Conclusion

The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal, capable of conferring significant advantages to a molecule's pharmacokinetic profile.[1][33] As demonstrated by the case studies of gefitinib, linezolid, and aprepitant, the inclusion of a morpholine ring can lead to diverse and often favorable ADME properties, from excellent oral bioavailability to unique metabolic pathways that minimize drug-drug interactions. However, the influence of the morpholine moiety is highly context-dependent, and its impact must be empirically evaluated. By employing robust in vitro and in vivo experimental protocols, researchers can accurately characterize the pharmacokinetics of novel morpholine-based compounds, enabling data-driven decisions to optimize candidates for clinical success.

References

  • Li, J., Zhao, M., & He, P. (2021). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.693499/full]
  • ClinPGx. Gefitinib Pathway, Pharmacokinetics. PharmGKB. [URL: https://www.pharmgkb.
  • Pharmacology of Linezolid (Zyvox) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube. [URL: https://www.youtube.
  • Le, J., & Bookstaver, P.B. (2024). Linezolid. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537145/]
  • Patel, P., & Le, J. (2024). Aprepitant. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537131/]
  • Majumdar, A.K., et al. (2011). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Journal of Clinical Pharmacology. [URL: https://accp1.onlinelibrary.wiley.com/doi/10.1177/0091270010379369]
  • Pai, M.P., et al. (2001). Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. Antimicrobial Agents and Chemotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90740/]
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect. [URL: https://www.chemicalbook.com/article/gefitinib-mechanism-of-action-pharmacokinetics-and-side-effect.htm]
  • MacGowan, A.P. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy. [URL: https://academic.oup.com/jac/article/66/suppl_4/iv7/755306]
  • MacGowan, A.P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy. [URL: https://pubmed.ncbi.nlm.nih.gov/12730139/]
  • Wikipedia. (2024). Aprepitant. [URL: https://en.wikipedia.org/wiki/Aprepitant]
  • ResearchGate. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [URL: https://www.researchgate.net/figure/Major-metabolic-pathways-of-the-morpholine-moiety-as-a-component-of-drugs-such-as_fig2_342360582]
  • Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [URL: https://www.youtube.
  • Brown, J., et al. (2018). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM). Xenobiotica. [URL: https://www.tandfonline.com/doi/full/10.1080/00498254.2017.1352554]
  • Genvresse, I., et al. (2011). Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation. Journal of Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/21415291/]
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. [URL: https://www.benchchem.
  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [URL: https://www.youtube.
  • Mercell. (n.d.). metabolic stability in liver microsomes. [URL: https://www.mercell.
  • Goel, K.K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202304535]
  • Kourounakis, A.P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/31339589/]
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [URL: https://www.protocols.
  • MTT-lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [URL: https://mttlab.eu/services/in-vitro-drug-metabolism/]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b97gmk/v1]
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106727/]
  • Singh, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2359487]
  • Khamitova, A.A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [URL: https://drugreg.ru/jour/article/view/1745]
  • BioIVT. (n.d.). Metabolic Stability Assay Services. [URL: https://bioivt.com/metabolic-stability-assays]
  • Ackley, D.C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [URL: https://springerprotocols.com/sd/Springer-Protocols:199]
  • Li, W., et al. (2017). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Bioanalysis. [URL: https://www.researchgate.net/publication/320491040_Snapshot_PK_a_rapid_rodent_in_vivo_preclinical_screening_approach]
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [URL: https://www.bienta.net/preclinical-admet/pharmacokinetics]
  • Singh, R.K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • MuriGenics. (n.d.). Pk/bio-distribution. [URL: https://www.murigenics.com/pk-bio-distribution]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00729]
  • ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [URL: https://www.researchgate.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/32017384/]
  • Li, W., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752288/]
  • OUCI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [URL: https://ouci.dntb.gov.ua/en/works/CN-22q6p2jY/]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(morpholin-3-yl)ethanol
Reactant of Route 2
(S)-2-(morpholin-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.